60-Fulleroacetic acid
Description
Properties
CAS No. |
155116-19-1 |
|---|---|
Molecular Formula |
C62H2O2 |
Molecular Weight |
778.7 g/mol |
InChI |
InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64) |
InChI Key |
MBKSWMAEFHNSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 60-Fulleroacetic Acid: A Technical Guide
This guide provides a comprehensive overview of the synthesis and characterization of 60-fulleroacetic acid, a functionalized fullerene derivative with significant potential in materials science and drug development. The document details a common synthetic route, the Bingel-Hirsch reaction, and outlines the standard analytical techniques for its characterization.
Synthesis of this compound via the Bingel-Hirsch Reaction
The Bingel-Hirsch reaction is a widely employed method for the cyclopropanation of fullerenes, offering a versatile pathway to introduce various functional groups.[1][2] This reaction typically involves the in-situ formation of a halomalonate, which then reacts with C60 in the presence of a base.[2] For the synthesis of a fullerene monocarboxylic acid, a malonate with one ester group and one acid group is often utilized, followed by hydrolysis if necessary.
Reaction Principle
The reaction proceeds through the nucleophilic addition of a carbanion, generated from a bromo- or iodomalonate derivative, to a 6-6 double bond of the fullerene cage. This is followed by an intramolecular nucleophilic substitution, where the resulting fullerene anion displaces the halide to form a cyclopropane ring.[1][2]
Experimental Protocol
The following protocol describes the synthesis of a methano[3]fullerene carboxylate, which can be subsequently hydrolyzed to yield this compound.[4]
Materials:
-
[3]Fullerene (C60)
-
Ethyl bromoacetate
-
Triphenylphosphine
-
Toluene (anhydrous)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: In a round-bottom flask, dissolve ethyl bromoacetate and triphenylphosphine in anhydrous toluene under a nitrogen atmosphere. Stir the solution at room temperature to form the corresponding phosphonium salt.
-
Reaction with C60: In a separate flask, dissolve C60 in anhydrous toluene to form a purple solution. Add the freshly prepared ylide to the C60 solution.
-
Cyclopropanation: Slowly add DBU to the reaction mixture. The color of the solution will gradually change from purple to brown. Allow the reaction to stir at room temperature for several hours to ensure completion.
-
Work-up and Purification of the Ester: After the reaction is complete, concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent, such as a toluene/hexane mixture, to isolate the methano[3]fullerene carboxylate.
-
Hydrolysis to Carboxylic Acid: The purified ester is dissolved in a mixture of methanol and a solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the carboxylic acid.
-
Acidification and Isolation: After hydrolysis, the solution is acidified with dilute hydrochloric acid to precipitate the this compound. The precipitate is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.
Characterization of this compound
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is used to confirm the presence of the acetic acid moiety. The methylene protons (-CH₂-) and the acidic proton (-COOH) will show characteristic chemical shifts.
-
¹³C-NMR: The carbon NMR spectrum provides evidence for the functionalization of the fullerene cage. The sp³-hybridized carbons of the cyclopropane ring and the fullerene cage carbons attached to it will have distinct chemical shifts compared to the sp² carbons of the pristine C60. The carbonyl carbon of the carboxylic acid will also be observable.
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands for this compound include:
-
A broad O-H stretching band for the carboxylic acid group.
-
A sharp C=O stretching band for the carbonyl group.
-
Characteristic C-H stretching and bending vibrations for the methylene group.
-
Vibrational modes of the fullerene cage, which may be altered upon functionalization.[5]
2.1.3. UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of C60 is significantly altered upon functionalization. The characteristic sharp absorption bands of pristine C60 in the UV region will be broadened and shifted in this compound, and the weak absorption in the visible region will be modified.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and confirm its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[8] The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C60H₂O₂.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared with the theoretical values for the proposed structure of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference |
| Reaction Yield | Varies (typically moderate) | [2] |
| Appearance | Brown to black solid | General Observation |
| Solubility | Soluble in organic solvents like toluene, CS₂, o-dichlorobenzene | General Observation |
Table 2: Spectroscopic Data
| Technique | Parameter | Characteristic Value | Reference |
| ¹H-NMR | Chemical Shift (δ) | ~4.5-5.0 ppm (-CH₂-), ~10-12 ppm (-COOH) | Estimated |
| ¹³C-NMR | Chemical Shift (δ) | ~70-80 ppm (sp³ C on cage), ~170-180 ppm (C=O) | Estimated |
| FTIR | Wavenumber (cm⁻¹) | ~3000 (broad, O-H), ~1700 (s, C=O), ~527 (C60 cage) | [5] |
| UV-Vis | λmax (nm) | Broad absorption, loss of sharp C60 features | [6][7] |
Table 3: Analytical Data
| Technique | Parameter | Expected Result | Reference |
| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to C₆₂H₂O₂ | [8] |
| Elemental Analysis | % Composition | C: 95.87%, H: 0.26%, O: 3.87% (Theoretical) | Calculated |
References
- 1. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Bingel reaction - Wikipedia [en.wikipedia.org]
- 3. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-vis spectroscopic properties of nC60 produced via extended mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of C60 Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of C60 carboxylic acid derivatives, molecules of significant interest in the field of drug development and biomedical research. Their unique structure and tunable properties make them promising candidates for a variety of therapeutic applications. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding and application of these novel compounds.
Physicochemical Properties
The addition of carboxylic acid groups to the C60 fullerene cage dramatically alters its properties, most notably increasing its hydrophilicity and influencing its biological interactions. The number and arrangement of these functional groups are critical determinants of the derivative's overall behavior.
Solubility
Pristine C60 is notoriously insoluble in polar solvents, a major hurdle for its use in biological systems. Carboxylation significantly enhances aqueous solubility, a prerequisite for most drug delivery applications. The extent of solubility is dependent on the number of carboxylic acid groups and the pH of the medium.
| Derivative | Solvent(s) | Temperature (°C) | Solubility | Reference(s) |
| C60(C(COOH)₂)₃ (Trismalonic Acid C60) | Water, Culture Medium (10% FBS) | 25 | Soluble, forms homogeneous solutions at 50 µM | [1] |
| C60(OH)₈·2H₂O (a hydroxylated derivative for comparison) | Water, DMSO | Not Specified | Moderately soluble | |
| Pristine C60 | Toluene | 25 | 3.0 mg/mL | [2] |
| Pristine C60 | Tetrahydrofuran (THF) | 25 | 0.011 mg/mL | [2] |
| Pristine C60 | Ethanol | 25 | 0.0014 mg/mL | [2] |
| Pristine C60 | Water | 25 | Practically insoluble | [3] |
Note: Quantitative solubility data for a wide range of C60 carboxylic acid derivatives in aqueous buffers at varying pH is an area of ongoing research. The provided data for pristine C60 highlights the significant impact of carboxylation on aqueous solubility.
Stability
The stability of C60 carboxylic acid derivatives is a critical factor for their storage, formulation, and in vivo efficacy. Stability is influenced by factors such as temperature, light, and the chemical environment.
| Derivative | Condition | Observation | Technique(s) Used | Reference(s) |
| Oxidized C60 (with hydroxyl and carbonyl groups) | Heating in air (5 °C/min) | Main decomposition occurs between 350 and 470 °C, which is considerably lower than that of pristine C60 (500-700 °C). | TGA | [4] |
| C60-GAP (Glycidyl Azide Polymer derivative) | Heating in air | Three-step thermal degradation at approximately 150 °C, 300 °C, and 600 °C. | TGA-IR | [5] |
| Pristine C60 | Heating in air | Combustion takes place between 500 and 700 °C. | TGA | [4] |
Aggregation Behavior
In aqueous environments, C60 carboxylic acid derivatives have a tendency to self-assemble into nano-sized aggregates. The size and stability of these aggregates are highly dependent on the derivative's structure, concentration, ionic strength, and pH of the medium.
| Derivative | Medium | Key Findings | Aggregate Size (Average) | Technique(s) Used | Reference(s) |
| C60(C(COOH)₂)₃ | Culture Medium (10% FBS) | Appears homogeneous at 50 µM. | 82.5 nm | DLS | [6] |
| Pristine nC60 | Aqueous solution with NaCl (monovalent salt) | Exhibits reaction-limited and diffusion-limited aggregation regimes. CCC is approximately 120 mM. | Varies with salt conc. | DLS | [7] |
| Pristine nC60 | Aqueous solution with CaCl₂ (divalent salt) | Exhibits reaction-limited and diffusion-limited aggregation regimes. CCC is approximately 4.8 mM. | Varies with salt conc. | DLS | [7] |
| C60(OH)ₓ (Fullerenol) | Water (pH 6.24) | Zeta potential of -25.85 mV. | ~1.3 nm (individual) | DLS, Zeta Potential | [7] |
Note: CCC stands for Critical Coagulation Concentration.
Electronic Properties
The extended π-system of the C60 cage endows it with unique electronic properties. Functionalization with carboxylic acid groups modifies these properties by altering the electron density of the fullerene core.
| Derivative | Method | First Reduction Potential (V vs. reference) | Key Observations | Reference(s) |
| Equatorial Dodecarboxylic Hexakisadduct of C60 | Cyclic Voltammetry | Cathodically shifted compared to pristine C60 | The reduction potential shifts with the number and nature of addends. | [8] |
| Pristine C60 | Cyclic Voltammetry | -1.06 ± 0.01 (vs. Ferrocene/Ferrocenium) | Exhibits multiple reversible reduction peaks. | [9] |
Note: The reference electrode and solvent system can significantly affect the measured redox potentials.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of C60 carboxylic acid derivatives. The following sections outline key methodologies.
Synthesis of Water-Soluble C60 Carboxylic Acid (C60(C(COOH)₂)₃)
This protocol is adapted from a reported method for synthesizing a water-soluble trismalonic acid derivative of C60.[1]
Materials:
-
Pristine C60 (99.5% purity)
-
Sodium hydride (NaH)
-
Toluene
-
Diethyl bromomalonate
-
Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring apparatus
-
Elution chromatography setup
Procedure:
-
Dissolve C60 in toluene in a round-bottom flask under an argon atmosphere.
-
Carefully add NaH to the C60 solution. The solution should change to a dark-red color, indicating the formation of the fullerene anion.
-
Slowly add diethyl bromomalonate to the reaction mixture.
-
Stir the solution at 25 °C for 10 hours under the protection of argon.
-
After the reaction is complete, remove the liquid phase (e.g., by rotary evaporation).
-
The residue contains the diethyl ester precursor. To hydrolyze the ester groups to carboxylic acids, add an excess of NaH to the residue eluted in toluene.
-
Further purification can be achieved using column chromatography to isolate the desired C60(C(COOH)₂)₃ derivative.
-
Characterize the final product using techniques such as FTIR, NMR, and Mass Spectrometry to confirm its structure and purity.
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a general method for determining the solubility of C60 carboxylic acid derivatives in aqueous solutions.
Materials:
-
C60 carboxylic acid derivative powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Add an excess amount of the C60 carboxylic acid derivative powder to a known volume of the aqueous buffer in a vial.
-
Seal the vial and place it on a shaker or rotator to agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved material.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of the spectrophotometer's absorbance readings.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the C60 derivative.
-
Use a pre-determined calibration curve of absorbance versus concentration for the specific C60 derivative to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Materials:
-
C60 carboxylic acid derivative powder
-
Thermogravimetric analyzer (TGA)
-
Alumina or platinum crucible
-
Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the C60 carboxylic acid derivative powder (typically 5-10 mg) into the TGA crucible.[10]
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to create an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[11]
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperatures at which mass loss occurs, corresponding to the decomposition of the carboxylic acid groups and the fullerene cage.
-
The onset temperature of decomposition is a key indicator of thermal stability.
-
Optionally, the experiment can be repeated in an air or oxygen atmosphere to study the oxidative stability of the derivative.
Analysis of Aggregation Kinetics by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension and can be adapted to monitor aggregation over time.
Materials:
-
Aqueous solution of the C60 carboxylic acid derivative
-
Electrolyte solution (e.g., NaCl or CaCl₂) of known concentration
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
Procedure:
-
Prepare a stock solution of the C60 carboxylic acid derivative in the desired aqueous buffer and filter it through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Place the filtered solution into a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform an initial DLS measurement to determine the initial particle size distribution.
-
To initiate aggregation, add a small, known volume of the electrolyte solution to the cuvette and mix gently.
-
Immediately start a time-resolved DLS measurement, collecting data at regular intervals (e.g., every 30 seconds or 1 minute) for a specified duration.
-
The DLS software will track the change in the average hydrodynamic diameter and polydispersity index (PDI) over time.
-
The rate of increase in particle size provides information about the aggregation kinetics. The critical coagulation concentration (CCC) can be determined by performing this experiment at various electrolyte concentrations and identifying the concentration at which rapid aggregation occurs.[7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by C60 carboxylic acid derivatives and a typical experimental workflow for their characterization.
Figure 1: C60 carboxylic acid derivatives' modulation of inflammatory signaling pathways.
Figure 2: General experimental workflow for C60 carboxylic acid derivatives.
Conclusion
C60 carboxylic acid derivatives represent a versatile class of nanomaterials with significant potential in drug development. Their physicochemical properties, particularly their enhanced aqueous solubility and ability to interact with biological systems, are key to their function. This guide has provided a summary of their core properties, detailed essential experimental protocols for their characterization, and visualized their interaction with important cellular signaling pathways. Further research to expand the quantitative understanding of their structure-property relationships will be crucial for the rational design of new and more effective fullerene-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of [60]Fullerene-Glycidyl Azide Polymer and Its Thermal Decomposition [mdpi.com]
- 6. Carboxylic Acid Fullerene (C60) Derivatives Attenuated Neuroinflammatory Responses by Modulating Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.org.co [scielo.org.co]
- 9. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 10. wyatt.com [wyatt.com]
- 11. docta.ucm.es [docta.ucm.es]
Structural Analysis of 60-Fulleroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 60-fulleroacetic acid, a functionalized fullerene derivative with potential applications in various scientific fields, including drug development. This document details the key methodologies for its synthesis and characterization, presents available spectroscopic and crystallographic data, and outlines the experimental workflows for its analysis.
Introduction to this compound
This compound is a derivative of Buckminsterfullerene (C60), where an acetic acid moiety is covalently attached to the fullerene cage. This functionalization enhances the solubility and processability of the otherwise insoluble C60, opening avenues for its biological and material science applications. The structural elucidation of this molecule is paramount to understanding its chemical properties and potential interactions in biological systems.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Bingel-Hirsch reaction.[1][2][3] This reaction involves the nucleophilic cyclopropanation of C60 with a halogenated malonic ester in the presence of a base, followed by hydrolysis to yield the carboxylic acid.
Representative Experimental Protocol: Bingel-Hirsch Reaction
-
Preparation of the Malonate Derivative: Diethyl bromomalonate is prepared by the bromination of diethyl malonate.
-
Cyclopropanation: A solution of C60 in a suitable solvent (e.g., toluene) is treated with diethyl bromomalonate and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Purification of the Diester Adduct: The resulting mixture is purified by column chromatography on silica gel to isolate the diethyl 60-fulleromalonate monoadduct.
-
Hydrolysis: The purified diester is then subjected to acidic or basic hydrolysis to yield this compound (in its dicarboxylic acid form, more accurately named fullerene-C60-methanodicarboxylic acid). Subsequent decarboxylation can lead to the mono-acid, though the dicarboxylic acid is a common stable product.
Below is a diagram illustrating the general synthesis workflow.
Caption: Synthesis workflow for this compound via the Bingel-Hirsch reaction.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The carboxylation of C60 introduces characteristic vibrational bands.
Representative Experimental Protocol:
-
The sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The pellet is placed in an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for Carboxylated Fullerenes
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3450 (broad) | O-H stretching of the carboxylic acid | [4] |
| ~1720 | C=O stretching of the carboxylic acid | [4] |
| ~1630 | C=C stretching (from the fullerene cage) | [5] |
| 1427, 1181, 575, 525 | Characteristic F1u modes of the C60 cage | [5] |
An example of an FTIR spectrum for a related compound, C60(C(COOH)2)n, clearly shows the presence of the carboxylic acid groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure and connectivity of the atoms in this compound.
Representative Experimental Protocol:
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Due to the limited availability of specific NMR data for this compound, the following table presents representative ¹³C NMR chemical shifts for a C60 monoadduct, providing an indication of the expected spectral regions.[6][7]
Table 2: Representative ¹³C NMR Chemical Shifts for a C60 Monoadduct
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 193.44 | Carbonyl carbon of the addend | [6][7] |
| 145.5 - 137.7 | sp² carbons of the C60 cage | [6][7] |
| 74.10 | sp³ carbon of the C60 cage at the point of addition | [6][7] |
| 70.37 | Methanocarbon of the cyclopropane ring | [6][7] |
| 28.12 | sp³ carbons of the addend | [6][7] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound.
Representative Experimental Protocol:
-
A solution of the sample is introduced into the mass spectrometer.
-
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
The mass-to-charge ratio (m/z) of the molecular ion is determined.
Table 3: Expected Mass Spectrometric Data
| Technique | Expected m/z | Notes |
| ESI-MS | [M-H]⁻ or [M+H]⁺ | Dependent on the ionization mode. |
| MALDI-TOF | [M]⁺ or [M+Na]⁺ | Often observed as adducts with matrix or salts. |
For a tris-adduct of C60 with malonic acid, a mass peak at 1194/1195 has been reported.
Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, obtaining single crystals of sufficient quality for fullerene derivatives can be challenging.
Representative Experimental Protocol:
-
Single crystals are grown by slow evaporation of a solvent from a solution of the purified compound.
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at low temperature.
-
The crystal structure is solved and refined.
Experimental Analysis Workflow
The comprehensive structural analysis of this compound follows a logical workflow, integrating the techniques described above.
References
- 1. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.co [scielo.org.co]
- 7. redalyc.org [redalyc.org]
A Technical Guide to the Electronic Properties of Functionalized Fullerenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerenes, hollow carbon molecules often referred to as buckyballs, represent a unique class of nanomaterials with remarkable and highly tunable electronic properties.[1] The archetypal fullerene, Buckminsterfullerene (C₆₀), possesses a cage-like structure of alternating hexagons and pentagons, which results in a superaromatic system with poor electron delocalization in its pristine state.[2] This inherent structure makes fullerenes excellent electron acceptors.[1][2] However, their practical application is often limited by low solubility.[1]
Chemical functionalization—the attachment of molecules or functional groups to the fullerene cage—dramatically alters their physical and chemical characteristics.[3] This guide provides an in-depth exploration of how such modifications can be used to precisely engineer the electronic properties of fullerenes, unlocking their potential in fields ranging from nanoelectronics and organic photovoltaics to advanced drug delivery and photodynamic therapy.[1][4]
The Impact of Functionalization on Core Electronic Properties
The covalent attachment of chemical groups to the fullerene surface disrupts the π-system of the carbon cage, leading to significant and predictable changes in its electronic landscape.[5] These modifications allow for the fine-tuning of key electronic parameters, including redox potentials, electrical conductivity, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
Redox Potentials and Electron Affinity
The inherent electron-accepting nature of fullerenes is one of their most defining electronic traits.[2] Functionalization directly modulates this property. Attaching electron-donating groups to the fullerene cage results in a negative shift of its reduction potentials, making it easier to oxidize and harder to reduce.[6] Conversely, electron-withdrawing groups can enhance its acceptor properties. The extent of this shift depends on the number and nature of the added groups.[6]
Cyclic voltammetry is the primary technique used to measure these redox properties.[7] The first reduction potential is directly related to the fullerene derivative's electron affinity (EA), which is a critical parameter for applications in organic solar cells, where the fullerene acts as the electron acceptor.[8][9]
| Compound | First Reduction Potential (V vs. Fc/Fc⁺) | Electron Affinity (eV) | Notes |
| C₆₀ | -0.98 | 2.683 | Baseline for comparison. |
| C₇₀ | -0.97 | ~2.68 | Similar to C₆₀, with minor variations.[9] |
| [10][10]-phenyl-C₆₁-butyric acid methyl ester (PCBM) | -1.05 | ~2.6 | The butyric acid methyl ester group causes a slight negative shift. |
| Indene-C₆₀ bisadduct (ICBA) | -1.13 | ~2.5 | Bis-adducts generally show a more significant negative shift.[6] |
| C₆₀H₂ | - | 2.45 (Estimated) | Hydrogenation reduces electron affinity.[9] |
| C₇₀(CF₃)₁₀(CN)₂ | - | >2.7 | Strong electron-withdrawing groups can increase electron affinity, though the effect is pattern-dependent.[11] |
Table 1: Comparative Redox Potentials and Electron Affinities. Data compiled from multiple sources.[9][12] The relationship between reduction potential and electron affinity allows for the estimation of one value from the other.[9]
Electrical Conductivity and Charge Transport
Pristine C₆₀ is effectively an insulator, with a measured conductivity in the range of 10⁻¹² S/m.[10][13] Functionalization can dramatically increase this value by several orders of magnitude. For example, hydroxylated fullerenes like C₆₀(OH)₂₄ show significantly higher electrical conductivity.[10][13]
In the context of electronic devices, electron mobility is a more critical parameter than bulk conductivity. It describes how quickly an electron can move through a material under an electric field. The benchmark fullerene derivative, PCBM, exhibits an excellent electron mobility in the range of 10⁻³ cm² V⁻¹ s⁻¹.[14] This property has made it the workhorse acceptor material in organic photovoltaics for decades.[14] However, further functionalization, such as creating bis- or tris-adducts, can decrease mobility due to the introduction of isomers and disruption of molecular packing.[14]
| Compound / Material | Conductivity (S/m) | Electron Mobility (cm² V⁻¹ s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| Pristine C₆₀ | ~10⁻¹² | 10⁻⁴ to 10⁻³ | - |
| C₆₀(OH)₂₄ | Orders of magnitude > C₆₀ | - | - |
| [15]PCBM | - | ~10⁻³ | - |
| [16]PCBM | - | ~10⁻⁴ | - |
| [17]PCBM | - | up to 3 x 10⁻³ | 10⁻⁵ to 10⁻⁴ |
| Indene-C₆₀ bisadduct (ICBA) | - | Evolves with aging | - |
Table 2: Electrical Properties of Select Fullerenes. Data compiled from multiple sources.[10][13][14][18][19][20] Note that charge transport in organic materials is complex and can be influenced by factors like film morphology and purity.[21][22]
HOMO-LUMO Gap Engineering
The energy difference between the HOMO and LUMO, known as the band gap, dictates the optical and electronic properties of the molecule. In pristine C₆₀, this gap is approximately 1.65 eV (calculated).[23] Functionalization provides a powerful tool for tuning this gap.[1]
-
Electron-donating groups tend to raise the energy of the HOMO more significantly than the LUMO, generally leading to a smaller band gap.
-
Electron-withdrawing groups lower the energies of both the HOMO and LUMO levels.
This tunability is crucial for designing materials for specific applications. In organic solar cells, for instance, the LUMO level of the fullerene acceptor must be aligned correctly with the HOMO level of the polymer donor to ensure efficient charge separation and to maximize the open-circuit voltage (V_OC) of the device.[8][24]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| C₆₀ (Calculated) | -6.10 | -4.45 | 1.65 |
| C₇₀ (Calculated) | -5.95 | -4.55 | 1.40 |
| [15]PCBM | -6.1 | -4.0 to -4.3 | ~1.8 |
| C₆₀ Pyrene Derivative | -5.92 | -4.10 | 1.82 |
| C₇₀ Pyrene Derivative | -5.87 | -4.09 | 1.78 |
Table 3: Representative HOMO and LUMO Energy Levels. Values can vary based on the measurement technique (e.g., cyclic voltammetry) or calculation method (e.g., DFT). Data compiled from various sources.[12][23][24][25]
Experimental Protocols for Electronic Characterization
Accurate characterization of the electronic properties of novel fullerene derivatives is essential for understanding their behavior and predicting their performance in devices.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule and is the most common method for determining HOMO and LUMO energy levels of fullerene derivatives.
-
Principle: A potential is swept linearly versus time between two preset values in a solution containing the analyte. The resulting current from the oxidation and reduction events is measured.
-
Methodology:
-
Solution Preparation: The fullerene derivative is dissolved in a suitable solvent (e.g., a mixture of dichlorobenzene and acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Measurement: The solution is purged with an inert gas (e.g., argon) to remove oxygen. The potential is then scanned, and the voltammogram is recorded.
-
Internal Standard: After the initial measurement, a standard compound with a known redox potential, typically ferrocene (Fc), is added to the solution. The scan is repeated to calibrate the measured potentials against the Fc/Fc⁺ couple.
-
-
Data Interpretation: The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using empirical equations:
-
HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8) V
-
LUMO (eV) = -e (E_red vs Fc/Fc⁺ + 4.8) V
-
Photoelectron Spectroscopy (PES)
PES is a powerful technique for directly measuring the electron affinity of molecules in the gas phase.
-
Principle: A sample is irradiated with high-energy photons (e.g., from a laser), causing electrons to be ejected. The kinetic energy of these photoejected electrons is measured by a detector. The binding energy of the electron is then calculated by subtracting its kinetic energy from the photon energy.
-
Methodology:
-
Sample Preparation: The fullerene derivative is introduced into a high-vacuum chamber, often using an electrospray ionization source to generate gas-phase anions.
-
Ion Trapping and Cooling: The generated anions are guided into an ion trap where they are accumulated and cooled to low temperatures (e.g., 70 K) to reduce thermal broadening of the spectra.
-
Photodetachment: A pulsed laser beam is directed at the trapped, cooled ions.
-
Analysis: The ejected photoelectrons travel through a field-free time-of-flight region, and their kinetic energy is analyzed. The resulting spectrum shows peaks corresponding to transitions from the anion's ground state to the neutral molecule's ground and excited states.
-
-
Data Interpretation: The energy corresponding to the transition from the anion ground state to the neutral ground state (the 0-0 transition) provides a precise measurement of the adiabatic electron affinity of the molecule.
Charge Transport Measurements
To measure electron or hole mobility, the functionalized fullerene is typically processed into a thin film as part of an electronic device, such as an Organic Field-Effect Transistor (OFET).[26][27]
-
Principle: In an OFET, a gate voltage is used to induce charge carriers in the semiconductor layer (the fullerene derivative). A source-drain voltage is then applied, and the resulting current is measured. The mobility is calculated from the transistor's transfer characteristics.
-
Methodology:
-
Device Fabrication: An OFET is constructed, typically in a bottom-gate, bottom-contact configuration on a Si/SiO₂ substrate with pre-patterned source and drain electrodes (e.g., gold). The fullerene derivative is deposited as a thin film onto the substrate, often via spin-coating or vacuum deposition.
-
Measurement: The device is placed in a probe station under vacuum or in an inert atmosphere. The source-drain current (I_DS) is measured as the gate voltage (V_G) is swept, at a constant source-drain voltage (V_DS).
-
-
Data Interpretation: The charge carrier mobility (μ) is extracted from the saturation regime of the transfer curve using the following equation:
-
I_DS = (W / 2L) * μ * C_i * (V_G - V_T)²
-
Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.
-
Visualizing Concepts and Workflows
Diagrams are essential for conceptualizing the complex relationships and processes involved in the study of functionalized fullerenes.
Caption: A generalized workflow for the synthesis, purification, and electronic characterization of functionalized fullerenes for various applications.
References
- 1. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnanoscitec.com [jnanoscitec.com]
- 4. An overview of functionalized fullerenes and their applications in industry – Journal of NanoScience Technology [jnanoscitec.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fullerene cyanation does not always increase electron affinity: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [cer.ihtm.bg.ac.rs]
- 14. Electron and hole transport in solution-processed fullerenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. ossila.com [ossila.com]
- 16. Evolution of the electron mobility in polymer solar cells with different fullerene acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PCBM:有機エレクトロニクスにおけるn型半導体フラーレン誘導体 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Optoelectronic Properties of C60 and C70 Fullerene Derivatives: Designing and Evaluating Novel Candidates for Efficient P3HT Polymer Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Charge transport in thin organic semiconducting films : Seebeck and field effect studies | Semantic Scholar [semanticscholar.org]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Functionalization of fullerene materials toward applications in perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. Functionalized Fullerenes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Water-Soluble Fullerenes: A Technical Guide to Fullerene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Since the discovery of Buckminsterfullerene (C60) in 1985, the field of fullerene chemistry has rapidly evolved, driven by the quest to harness the unique properties of these carbon cages for a variety of applications. A significant breakthrough in this journey has been the development of water-soluble fullerene derivatives, with fullerene carboxylic acids at the forefront. Their enhanced solubility in aqueous media has unlocked a wealth of potential in the biomedical field, demonstrating promising antiviral, antioxidant, neuroprotective, and photosensitizing properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of fullerene carboxylic acids, along with a detailed exploration of their applications in drug development, supported by quantitative data, experimental protocols, and pathway visualizations.
A Historical Journey: From Soot to Solubilized Spheres
The story of fullerene carboxylic acids begins with the initial discovery of C60 by Harold Kroto, Richard Smalley, and Robert Curl in 1985, a finding that earned them the Nobel Prize in Chemistry in 1996[1]. Initially, the extreme hydrophobicity of pristine fullerenes limited their biological applications. This challenge spurred a new wave of research focused on the chemical functionalization of the fullerene cage to enhance its water solubility[2].
A pivotal moment in this endeavor was the development of methods to covalently attach polar functional groups to the fullerene surface. The introduction of carboxylic acid moieties proved to be a particularly effective strategy. Early work in the 1990s demonstrated that the addition of malonic acid to C60, followed by hydrolysis of the ester groups, could yield water-soluble carboxyfullerenes[3]. This breakthrough paved the way for the exploration of their biological activities, which were first reported in 1993 and included photodriven DNA cleavage and enzyme inhibition[3].
Key Milestones in the Development of Water-Soluble Fullerene Carboxylic Acids:
-
1985: Discovery of C60 and other fullerenes[1].
-
1990: Development of a method for producing macroscopic quantities of fullerenes, enabling widespread research[2].
-
1993: First synthesis of a water-soluble fullerene carboxylic acid derivative and initial reports of its biological activity[3].
-
Late 1990s - Present: Extensive research into the synthesis of various fullerene carboxylic acids and their evaluation for a wide range of biomedical applications, including antiviral, antioxidant, and neuroprotective therapies.
Synthesis and Characterization: Crafting and Confirming Carboxyfullerenes
The primary route for synthesizing fullerene carboxylic acids involves the functionalization of the fullerene core with malonate groups, followed by hydrolysis. The Bingel-Hirsch reaction is a cornerstone of this process, offering a versatile and efficient method for the cyclopropanation of fullerenes.
Experimental Protocol: Synthesis of Fullerene Dicarboxylic Acid (C60(C(COOH)2))
This protocol outlines the synthesis of a fullerene dicarboxylic acid, a common starting point for further derivatization and biological studies.
Part 1: Synthesis of Diethyl Fulleromalonate (Bingel-Hirsch Reaction)
-
Materials:
-
Buckminsterfullerene (C60)
-
Toluene (anhydrous)
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
Dissolve C60 in anhydrous toluene to create a purple solution.
-
To this solution, add diethyl bromomalonate.
-
Slowly add DBU to the reaction mixture. The color of the solution will change from purple to a reddish-brown, indicating the progress of the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the toluene under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of toluene and hexane as the eluent. The desired diethyl fulleromalonate will be collected as a colored fraction.
-
Evaporate the solvent to obtain the purified product.
-
Part 2: Hydrolysis to Fullerene Dicarboxylic Acid
-
Materials:
-
Diethyl fulleromalonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified diethyl fulleromalonate in a mixture of ethanol and toluene.
-
Add a solution of NaOH in water to the fullerene derivative solution.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, acidify the reaction mixture with dilute HCl.
-
The precipitated fullerene dicarboxylic acid is then collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.
-
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the synthesized fullerene carboxylic acid.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl3 for the ester intermediate, or a mixture like DMSO-d6/D2O for the final carboxylic acid).
-
Procedure:
-
Acquire a 1H NMR spectrum to observe the protons of the addends. The disappearance of the ethyl ester peaks and the appearance of a broad peak for the acidic protons (which may exchange with D2O) confirm hydrolysis.
-
Acquire a 13C NMR spectrum. The fullerene cage carbons will show characteristic peaks in the sp2 region (typically 140-150 ppm). The sp3 carbons of the cyclopropane ring and the carbons of the carboxylic acid groups will also have distinct chemical shifts. Due to the symmetry of the C60 cage, specific patterns of peaks will be observed depending on the number and arrangement of the addends.
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Procedure:
-
Record the FTIR spectrum of the sample.
-
Key vibrational bands to look for in the final product include:
-
A broad O-H stretching band from the carboxylic acid groups (typically in the range of 2500-3300 cm-1).
-
A strong C=O stretching band from the carboxylic acid carbonyl group (around 1700-1725 cm-1).
-
Characteristic fullerene cage vibrations (often seen as weaker absorptions in the fingerprint region).
-
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound and confirm its identity.
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for fullerene derivatives.
-
Sample Preparation:
-
Choose a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or sinapinic acid.
-
Mix the fullerene carboxylic acid sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Procedure:
-
Acquire the mass spectrum in either positive or negative ion mode.
-
The spectrum should show a prominent peak corresponding to the molecular ion of the fullerene carboxylic acid. Fragmentation patterns, if observed, can provide additional structural information.
-
Quantitative Data Summary
The functionalization of fullerenes with carboxylic acid groups significantly alters their physicochemical properties and biological activity. The following tables summarize key quantitative data for fullerene carboxylic acids and related derivatives.
Table 1: Solubility of Fullerene Derivatives
| Compound | Solvent | Solubility | Reference |
| C60 | Toluene | 2.8 mg/mL | [4][5] |
| C60 | Carbon Disulfide | 7.9 mg/mL | [4] |
| C60 | Water | Practically Insoluble | [6] |
| C60(OH)n (Fullerenol) | Water | Soluble | [7] |
| Polycarboxylic Fullerene Derivatives (as salts) | Water | Up to 150-200 mg/mL |
Table 2: Antiviral Activity of Fullerene Derivatives
| Compound | Virus | Assay | EC50 / IC50 | Reference |
| Fullerene Carboxylic Acid Potassium Derivative | HIV-1 | Cytopathicity | IC50: 1.20 ± 0.44 µM | [7] |
| Bis(phenylenaminosuccinic acid)-C60 | HIV-1 | PBM cells | EC50: 7.0 µM | [7] |
| N,N-dimethyl C70 fullerene-pyrrolidine iodized salt | HIV-1 | Infectivity | EC50: 0.41 µM | [7] |
| Fullerene Derivative 1 | HIV-1 | Infectivity | EC50: 1.5 µM | [8] |
| Fullerene Derivative 2 | HIV-1 | Infectivity | EC50: 1.8 µM | [8] |
| Fullerene Derivative 3 | HIV-1 | Infectivity | EC50: 2.7 µM | [8] |
| [9]fullerenopyrrolidine-2-carboxylic acid derivative | Influenza A (H1N1) | NP-immunostaining | IC50: 37 µM | [8] |
| [9]fullerenotricyclopropane-hexacarboxylic acid | Influenza A (H1N1) | NP-immunostaining | IC50: 37 µM | [8] |
| [9]fullerenopyrrolidine-2,5-dicarboxylic acid | Influenza A (H1N1) | NP-immunostaining | IC50: >100 µM | [8] |
| 1-carboxymethyl[9]fullerenopyrrolidine-2,5-dicarboxylic acid | Influenza A (H1N1) | NP-immunostaining | IC50: 70 µM | [8] |
Table 3: Singlet Oxygen Quantum Yield (ΦΔ) of Water-Soluble Fullerene Derivatives
| Compound | Solvent | Quantum Yield (ΦΔ) | Reference |
| C60 | Benzene | ~1.0 | [7] |
| Polyhydroxylated fullerene (fullerenol) | Water | ~0.06 | [7] |
| C60-TEG nanoparticles | Water | 0.15 - 0.2 | [7] |
| C60-(γ-CD)2 | D2O | 0.77 |
Mechanisms of Action and Signaling Pathways
Fullerene carboxylic acids exert their biological effects through a variety of mechanisms, making them attractive candidates for therapeutic development.
Antiviral Mechanisms
Fullerene derivatives have demonstrated potent antiviral activity, particularly against HIV and influenza viruses. Their mechanisms of action are multifaceted and can include:
-
Enzyme Inhibition: Early studies suggested that fullerene derivatives could inhibit key viral enzymes like HIV protease by fitting into their hydrophobic active sites.
-
Inhibition of Viral Maturation: More recent research indicates that some fullerene derivatives inhibit HIV-1 replication by affecting virus maturation without directly impairing protease activity[7]. They may interfere with the processing of Gag and Gag-Pol polyproteins.
-
Inhibition of Viral Entry: Some derivatives are thought to interfere with the initial stages of viral infection, such as attachment and entry into the host cell.
Neuroprotective Mechanisms
Carboxyfullerenes have shown significant promise as neuroprotective agents. Their primary mechanism of action in this context is their potent antioxidant and radical-scavenging activity. They can effectively neutralize reactive oxygen species (ROS), which are major contributors to neuronal damage in various neurodegenerative diseases.
Recent studies have also elucidated a more specific neuroprotective pathway involving the regulation of mitochondrial dynamics. Fullerene carboxylic acids have been shown to prevent mitochondrial fragmentation, a key event in neuronal cell death. This is achieved by modulating the activity of proteins involved in mitochondrial fission, such as Dynamin-related protein 1 (Drp1) and its mitochondrial receptor, Mitochondrial fission factor (Mff).
Below is a diagram illustrating the proposed neuroprotective signaling pathway of fullerene carboxylic acids.
References
- 1. Novel regulatory roles of Mff and Drp1 in E3 ubiquitin ligase MARCH5–dependent degradation of MiD49 and Mcl1 and control of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 7. Photophysical Properties and Singlet Oxygen Generation Efficiencies of Water-Soluble Fullerene Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Influenza Activity of C60 Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Singlet oxygen phosphorescence photosensitized in nano-aggregates of C60 buckminsterfullerene is insensitive to solvent and quenchers and strongly red-shifted indicating highly polarizable interior - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of 60-Fulleroacetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the interactions of 60-fulleroacetic acid, a functionalized fullerene derivative with significant potential in nanomedicine. Given the nascent stage of research on this specific molecule, this guide extrapolates from computational and experimental data on pristine C60 fullerene and other relevant derivatives to establish a robust framework for future investigations.
Introduction to this compound
Fullerene C60, a spherical allotrope of carbon, possesses unique physicochemical properties. However, its hydrophobicity limits its biological applications. Functionalization of the C60 cage, such as with acetic acid moieties to form this compound, enhances its solubility and biocompatibility, opening avenues for its use in drug delivery, as an antioxidant, and as a neuroprotective agent. Theoretical modeling is crucial for predicting and understanding the interactions of this compound at the molecular level, thereby guiding experimental design and accelerating its development for therapeutic applications.
Theoretical Modeling Approaches
Computational chemistry provides powerful tools to investigate the behavior of this compound in biological systems. The primary methods employed are Quantum Mechanics (QM) and Molecular Mechanics (MM), often used in combination.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), are essential for studying the electronic structure, reactivity, and spectroscopic properties of this compound.
-
Antioxidant Activity: DFT calculations can elucidate the mechanism of radical scavenging by this compound. The reaction of the fullerene cage with reactive oxygen species (ROS) like the hydroxyl radical (•OH) can be modeled to determine reaction energies and activation barriers. A lower activation energy indicates a more favorable reaction, suggesting potent antioxidant capabilities. The addition of a hydroxyl radical to the fullerene cage is often a barrier-less recombination, making fullerene derivatives effective "radical sponges".
-
Spectroscopic Properties: QM can predict spectroscopic signatures, such as the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for the experimental characterization and purity assessment of synthesized this compound.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of this compound and its interactions with biological macromolecules and membranes over time.
-
Drug Delivery: MD simulations can model the non-covalent interactions between this compound and drug molecules. By calculating the binding free energy, the stability of the drug-carrier complex can be assessed. These interactions are predominantly driven by van der Waals forces.
-
Membrane Permeation: Understanding how this compound interacts with and crosses cell membranes is vital for its application as a drug carrier. MD simulations can model the passive transport of the molecule across a lipid bilayer, providing insights into its cellular uptake mechanism. Studies on pristine C60 have shown that it can penetrate lipid membranes with no significant free energy barrier, a property that may be modulated by the addition of acetic acid groups.
-
Protein Interactions: this compound, when used in biological systems, will inevitably interact with proteins. MD simulations can predict the binding sites and affinities of this compound to proteins like human serum albumin (HSA), the primary carrier protein in the blood.[1][2] Fullerene derivatives have been shown to bind to HSA at the interface of subdomains IIA and IIIA.[1][2]
Quantitative Data from Theoretical Models
The following tables summarize representative quantitative data derived from theoretical modeling of fullerene derivatives, which can be used as a predictive baseline for this compound.
Table 1: Predicted Antioxidant Properties of Fullerene Derivatives
| Parameter | Value | Computational Method | Significance |
| Reaction Energy (C60 + •OH) | Exothermic | DFT | Indicates a thermodynamically favorable reaction for radical scavenging. |
| Activation Energy (C60 + •OH) | Near zero | DFT | Suggests a very fast, diffusion-controlled reaction rate. |
| Rate Constant (C60 + •OH) | ~1.37 x 10¹⁰ cm³ molecule⁻¹ s⁻¹[3] | Computational Kinetics | Close to the diffusion limit, confirming high reactivity towards hydroxyl radicals.[3] |
Table 2: Predicted Drug Carrier Properties of Fullerene Derivatives
| Parameter | Illustrative Value | Computational Method | Significance |
| Binding Free Energy (Fullerene-Drug) | -5 to -15 kcal/mol | MM/PBSA, MM/GBSA | Negative values indicate stable complex formation. |
| Binding Free Energy (Fullerene-HSA) | -10 to -20 kcal/mol | MM/PBSA, MM/GBSA | Predicts the stability of the fullerene derivative in circulation. |
| Primary Interacting Residues (HSA) | Phe, Tyr, Arg, Lys | Molecular Docking, MD | Identifies the key amino acids involved in binding. |
Experimental Protocols
Theoretical models must be validated by experimental data. The following section outlines key experimental protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound (Bingel-Hirsch Reaction)
The Bingel-Hirsch reaction is a common method for the cyclopropanation of fullerenes and can be adapted to introduce acetic acid functionalities.
-
Materials: C60, a suitable bromomalonate derivative with a protected carboxylic acid group, 1,8-Diazabicycloundec-7-ene (DBU), toluene.
-
Procedure:
-
Dissolve C60 in toluene.
-
Add the bromomalonate derivative and DBU to the C60 solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for a specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel.
-
Deprotect the carboxylic acid group to yield this compound.
-
Further purify the final product using High-Performance Liquid Chromatography (HPLC).
-
Characterization
-
NMR Spectroscopy:
-
1H NMR: To confirm the presence of protons from the acetic acid moiety and the cyclopropane ring.
-
13C NMR: To identify the carbon signals of the C60 cage, the cyclopropane ring, and the acetic acid group. The characteristic sp2 carbons of the fullerene cage appear in the 130-150 ppm range, while the sp3 carbons of the functionalized positions appear at higher fields.[4][5][6][7]
-
-
Mass Spectrometry: To confirm the molecular weight of the synthesized this compound.
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced death.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or glutamate.
-
Treatment: Co-treat or pre-treat the cells with varying concentrations of this compound.
-
Viability Assay: After a set incubation period, assess cell viability using an MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the oxidative stressor alone to those also treated with this compound. An increase in viability indicates a neuroprotective effect.
Cellular Uptake Analysis
This protocol quantifies the internalization of this compound into cells.
-
Labeling (Optional): If necessary, label the this compound with a fluorescent tag.
-
Cell Treatment: Incubate a chosen cell line (e.g., a cancer cell line for drug delivery studies) with the (labeled) this compound for various time points.
-
Quantification:
-
Fluorescence Microscopy/Flow Cytometry: If fluorescently labeled, visualize and quantify the cellular uptake using these techniques.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the fullerene is tagged with a metal, this highly sensitive technique can be used for quantification.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound in cell lysates.
-
Visualizing Interactions and Pathways
Graphviz (DOT language) is a powerful tool for visualizing the complex interactions and signaling pathways involving this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Hypothesized Antioxidant Mechanism and Nrf2 Pathway Activation
Caption: Hypothesized antioxidant mechanism of this compound and activation of the Nrf2 pathway.
Hypothesized Modulation of the Intrinsic Apoptotic Pathway
Caption: Hypothesized modulation of the intrinsic apoptotic pathway by this compound.
Conclusion
The theoretical modeling of this compound interactions is a rapidly evolving field that holds immense promise for advancing its application in medicine. By combining quantum mechanics and molecular dynamics simulations, researchers can gain unprecedented insights into its behavior at the molecular level, guiding the rational design of more effective fullerene-based therapeutics. The experimental validation of these theoretical predictions is paramount and will ultimately determine the clinical translatability of this novel nanomaterial. This guide provides a foundational framework for researchers to embark on or advance their investigations into the fascinating and potentially impactful world of this compound.
References
- 1. Computational studies of the binding mechanisms of fullerenes to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
Spectroscopic Profile of 60-Fulleroacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 60-fulleroacetic acid and its closely related derivatives. The information presented herein is essential for the characterization, quality control, and application of this novel fullerene derivative in research and drug development. The data has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its analogues. Due to the limited availability of data for the exact this compound molecule, data from closely related fullerene carboxylic acid derivatives, such as C60(C(COOH)2)3 and methano[1][1]fullerene[C60]carboxylic acid, are included as representative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Typical ¹H NMR Chemical Shifts for Fulleroacetic Acid Derivatives
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Methine Proton (-CH-) on cyclopropane ring | 3.0 - 4.0 | Singlet | For methanofullerene derivatives. |
| Protons on the fullerene cage | - | - | Not typically observed in ¹H NMR. |
Table 2: Typical ¹³C NMR Chemical Shifts for Fulleroacetic Acid Derivatives
| Carbon Environment | Chemical Shift (δ) ppm | Notes |
| Carboxylic Carbon (-COOH) | 160 - 185 | |
| sp³ Carbons of the fullerene cage (at point of addition) | 70 - 80 | |
| sp² Carbons of the fullerene cage | 140 - 146 | Multiple signals may be observed due to the reduced symmetry upon functionalization. |
| Methine Carbon (-CH-) on cyclopropane ring | 40 - 50 | For methanofullerene derivatives. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Characteristic FTIR Absorption Bands for Fulleroacetic Acid Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| ~3439 | O-H stretch | Broad, Strong | Carboxylic Acid (H-bonded) |
| ~1718 | C=O stretch | Strong | Carboxylic Acid |
| ~1201 | C-O stretch | Medium | Carboxylic Acid |
| ~523 | F1u mode | Medium | Fullerene Cage |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for Fulleroacetic Acid Derivatives in Solution
| Wavelength (λmax) (nm) | Electronic Transition | Notes |
| ~210 - 220 | π → π | Intense absorption. |
| ~260 - 270 | π → π | Strong absorption. |
| ~330 - 350 | π → π* | Weaker, characteristic absorption. |
| 400 - 700 | Forbidden transitions | Very weak absorptions, responsible for the color of fullerene solutions. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a solubilizing agent).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay (d1): 1-5 s
-
Acquisition time: 2-4 s
-
Spectral width: -2 to 16 ppm
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C and potential for long relaxation times of fullerene carbons)
-
Relaxation delay (d1): 2-10 s
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 200 ppm
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable UV-transparent solvent (e.g., dichloromethane, toluene, or water).
-
Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).
-
Use quartz cuvettes with a 1 cm path length.
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution.
-
Typical parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
Data interval: 1 nm
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Data integration pathway for comprehensive material characterization.
References
Aggregation Behavior of 60-Fulleroacetic Acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
60-fulleroacetic acid, a functionalized derivative of buckminsterfullerene (C60), exhibits a strong tendency to aggregate in aqueous solutions, a phenomenon pivotal to its application in drug delivery, bioimaging, and materials science. Understanding and controlling this aggregation behavior is critical for optimizing its performance and ensuring reproducible results. This technical guide provides a comprehensive overview of the aggregation of this compound in solution, detailing the underlying physicochemical principles, key influencing factors, and standard experimental protocols for characterization. Quantitative data from existing literature on analogous carboxylated fullerenes are summarized to provide a comparative framework. Furthermore, this guide presents visual representations of experimental workflows and the interplay of factors governing aggregation to facilitate a deeper understanding.
Introduction: The Amphiphilic Nature of this compound
This compound (C60H2O2) is synthesized by the addition of a carboxylic acid group to the C60 cage. This functionalization imparts an amphiphilic character to the molecule, with the fullerene cage being inherently hydrophobic and the carboxylic acid group providing a hydrophilic moiety. This dual nature drives the self-assembly of this compound molecules in polar solvents, particularly water, to form nano- to micro-scale aggregates. The formation of these aggregates is a spontaneous process aimed at minimizing the unfavorable interactions between the hydrophobic fullerene core and the aqueous environment.
The aggregation process is complex and highly sensitive to environmental conditions. Factors such as concentration, pH, ionic strength, and the presence of other solutes can significantly influence the size, morphology, and stability of the resulting aggregates. For applications in drug development, where this compound may act as a carrier for therapeutic agents, controlling these aggregates is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles.
Quantitative Analysis of Aggregation
While specific quantitative data for the aggregation of this compound is not extensively available in the public domain, we can draw parallels from studies on other carboxylated and functionalized fullerenes. The following tables summarize typical quantitative parameters investigated in the study of fullerene aggregation.
Table 1: Critical Aggregation Concentration (CAC) of Carboxylated Fullerenes
| Fullerene Derivative | Solvent System | Method | CAC (mg/mL) | Reference |
| Carboxyfullerene (mixture) | Phosphate Buffer (pH 7.2) | Fluorescence Spectroscopy (Pyrene) | ~0.48 | [1] |
| This compound | Data Not Available |
Note: The CAC is the concentration above which the formation of aggregates becomes significant. It is an analogous concept to the critical micelle concentration (CMC) for surfactants.
Table 2: Influence of pH and Ionic Strength on Aggregate Size and Zeta Potential of Functionalized Fullerenes
| Fullerene Derivative | pH | Ionic Strength (mM NaCl) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Fullerol (C60(OH)x) | 7 | 10 | 150-250 | -30 to -40 | [2] |
| Carboxyfullerenes | 3.5 | 50 | Increased Aggregation | Less Negative | [3] |
| Carboxyfullerenes | 7.4 | 150 | Stable, smaller aggregates | More Negative | [3] |
| This compound | Data Not Available |
Note: These values are indicative and can vary significantly based on the specific derivative and experimental conditions.
Experimental Protocols for Characterization
The characterization of this compound aggregates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Preparation of this compound Solutions
A standardized protocol for solution preparation is crucial for obtaining reproducible aggregation data.
Materials:
-
This compound powder
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS) or other buffers of desired pH and ionic strength
-
Sonicator (bath or probe type)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Weigh a precise amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the desired solvent (e.g., ultrapure water or buffer) to wet the powder.
-
Sonicate the mixture for 15-30 minutes to aid initial dispersion.
-
Add the remaining solvent to the flask to reach the desired volume.
-
Stir the solution vigorously using a magnetic stirrer for a defined period (e.g., 24-48 hours) in the dark to reach equilibrium.
-
Before characterization, filter the solution through a suitable membrane filter (e.g., 0.22 µm) to remove any large, non-dispersed particles.
Determination of Critical Aggregation Concentration (CAC)
The CAC can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene.
Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CAC, pyrene resides in a polar environment. Above the CAC, pyrene partitions into the hydrophobic core of the aggregates, leading to a change in the intensity ratio of its vibronic bands (I1/I3).
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of this compound solutions of varying concentrations in the desired aqueous medium.
-
Add a small aliquot of the pyrene stock solution to each fullerene solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate for several hours in the dark.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer (excitation wavelength ~335 nm).
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The CAC is determined from the inflection point of the resulting sigmoidal curve.[1][4][5]
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental for characterizing the size distribution and surface charge of the aggregates.
Instrumentation: A Zetasizer or similar instrument capable of both DLS and electrophoretic light scattering.
DLS Protocol:
-
Prepare this compound solutions at concentrations above the CAC.
-
Filter the samples directly into a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
Zeta Potential Protocol:
-
Prepare samples as for DLS analysis.
-
Use a specific folded capillary cell for zeta potential measurements.
-
Inject the sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and apply an electric field.
-
The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential using the Henry equation.
Morphological Characterization
Transmission Electron Microscopy (TEM) provides direct visualization of the aggregate morphology.
Protocol:
-
Prepare a dilute solution of this compound aggregates.
-
Place a drop of the solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely. Negative staining with an electron-dense material (e.g., uranyl acetate) may be employed to enhance contrast.
-
Image the grid using a transmission electron microscope at various magnifications.
Spectroscopic Analysis
UV-Visible spectroscopy can be used to monitor the aggregation process.
Principle: The formation of aggregates can lead to changes in the electronic environment of the fullerene cage, resulting in shifts in the absorption spectrum and increased light scattering.[6]
Protocol:
-
Prepare a series of this compound solutions of varying concentrations.
-
Measure the UV-Vis absorption spectrum of each solution over a wavelength range of 200-800 nm.
-
Monitor for changes in the characteristic absorption bands of the fullerene and for an increase in the baseline absorbance, which indicates light scattering by aggregates.[7][8]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the aggregation behavior and its characterization.
Caption: Experimental workflow for the characterization of this compound aggregation.
Caption: Interplay of factors influencing the properties of this compound aggregates.
Conclusion and Future Perspectives
The aggregation of this compound in solution is a critical phenomenon that dictates its utility in various advanced applications. While a comprehensive dataset for this specific molecule remains to be fully established in the literature, the principles governing the self-assembly of functionalized fullerenes provide a robust framework for its study. The experimental protocols detailed in this guide offer a standardized approach to characterizing these aggregates, ensuring data quality and comparability across different research endeavors.
Future research should focus on systematically quantifying the aggregation behavior of this compound under a wide range of conditions, including those that mimic physiological environments. Such studies will be invaluable for the rational design of this compound-based systems for drug delivery and other biomedical applications, ultimately accelerating their translation from the laboratory to clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Aggregation behavior of fullerenes in aqueous solutions: a capillary electrophoresis and asymmetric flow field-flow fractionation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of fullerene aggregate nC60 in wastewater by high-performance liquid chromatography with UV-vis spectroscopic and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Resilience of Fullerene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspect of thermal stability in fullerene derivatives. Understanding the thermal behavior of these novel carbon nanomaterials is paramount for their successful application in diverse fields, including drug delivery, organic solar cells, and advanced materials. This document provides a comprehensive overview of the thermal properties of various fullerene derivatives, details the experimental protocols for their assessment, and presents logical relationships governing their stability.
Core Concepts in Thermal Stability
The thermal stability of a fullerene derivative dictates the temperature range within which it maintains its structural and chemical integrity. Exceeding this range can lead to decomposition, oxidation, or sublimation, compromising its intended function. Key parameters used to quantify thermal stability include the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of weight loss at specific temperatures. These parameters are typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Analysis of Thermal Stability
The thermal stability of fullerene derivatives is significantly influenced by the nature of the functional groups attached to the fullerene cage, the size of the fullerene core (e.g., C60, C70), and the surrounding environment. The following tables summarize key quantitative data on the thermal stability of various fullerene derivatives, compiled from the scientific literature.
| Fullerene Derivative | Analysis Method | Atmosphere | Key Findings |
| Pristine Fullerenes | |||
| C60 Fullerene | TGA | Nitrogen | Sublimation begins just past 600 °C, with almost complete sublimation near 1000 °C.[1] |
| C60 Fullerene | TGA/DSC | Airflow (50 ml min−1) | Ignition temperature (Ti) of 497 °C, peak temperature (Tp) of 621 °C, and end temperature (Te) of 683 °C at a heating rate of 10 °C min−1.[2] Another study under the same conditions reported Ti of 480 °C and Te of 650 °C.[2] |
| C70 Fullerene | X-ray structural analysis, UV spectroscopy | - | C70 fullerite is thermally stabler than C60 fullerite by approximately 150°C.[3] |
| Mixed Fullerenes (C60/C70) | TGA | Nitrogen | Sublimation began just past 500 °C, but was not complete even at 1000 °C, with about 30% of the initial carbon remaining.[1] |
| Mixed Fullerenes (C60/C70) | - | - | The initial decomposition temperature is lower than that of pure C60 and C70.[4] |
| Hydroxylated Fullerenes (Fullerenols) | |||
| C60(OH)40 | Simultaneous Thermal Analysis | - | Stable up to 340 K (67 °C). Further increase in temperature leads to the destruction of the derivative and oxidation of the fullerene core.[5][6] |
| Fullerenol (FD-C60) | TGA/DTA | Synthetic Air | Shows an endothermic water release at 100 °C.[7] |
| 3HFWC (SD-C60) | TGA/DTA | Synthetic Air | Exhibits an exothermic water release at 133 °C.[7] |
| Polymer-Functionalized Fullerenes | |||
| [8]Fullerene-Glycidyl Azide Polymer (C60-GAP) | DSC, TGA-IR, in situ FTIR | - | Shows a three-step thermal decomposition process: reaction of the azide group and fullerene at ~150 °C, decomposition of the GAP main chain and N-heterocyclic at ~240 °C, and burning decomposition of amorphous carbon and the carbon cage at ~600 °C.[9] |
| Fullerene-Polymer Blends | |||
| Non-crystalline thiophene-quinoxaline copolymer with PC61BM and PC71BM mixture | - | - | Considerably enhanced thermal stability, retaining photovoltaic performance upon annealing at temperatures as high as 170 °C.[10][11][12] |
Experimental Protocols
The accurate determination of the thermal stability of fullerene derivatives relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the fullerene derivative (typically 2-5 mg) is placed in an open sample pan, commonly made of alumina or platinum.[1]
-
Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) at a specific flow rate (e.g., 50 ml/min).[2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1][7][13]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum weight loss rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small amount of the fullerene derivative is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal steps.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC thermogram shows heat flow as a function of temperature, with peaks indicating endothermic or exothermic transitions.
Factors Influencing Thermal Stability
The thermal stability of fullerene derivatives is not an intrinsic property but is influenced by a variety of structural and environmental factors.
Caption: Key intrinsic and extrinsic factors that influence the thermal stability of fullerene derivatives.
Larger fullerene cages, such as C70, tend to exhibit higher thermal stability compared to C60 due to stronger intermolecular interactions.[3] The type and number of functional groups play a crucial role; for instance, the addition of hydroxyl groups to form fullerenols can alter the decomposition pathway.[7] The location of the derivatization, whether inside (endohedral) or outside (exohedral) the fullerene cage, also significantly impacts stability.[14] External factors such as the presence of oxygen can dramatically lower the decomposition temperature.[2]
Experimental Workflow: Thermal Analysis
The systematic evaluation of the thermal stability of a novel fullerene derivative typically follows a standardized workflow.
Caption: A typical experimental workflow for determining the thermal stability of fullerene derivatives.
This workflow ensures a comprehensive characterization of the material's thermal properties, providing essential data for its potential applications. The combination of TGA and DSC offers complementary information on mass changes and energetic transitions, respectively, leading to a thorough understanding of the thermal degradation mechanism.
References
- 1. jes.or.jp [jes.or.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies of the Structural and Physicochemical Properties of the First Fullerene Derivative FD-C60 (Fullerenol) and Second Fullerene Derivate SD-C60 (3HFWC) | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. davidpublisher.com [davidpublisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 60-Fulleroacetic Acid: A Technical Guide for Drug Development Professionals
Introduction
[1]Fullerene (C60) and its derivatives have emerged as promising nanomaterials in the field of drug delivery due to their unique spherical structure, large surface area, and ability to be functionalized. 60-Fulleroacetic acid, a carboxylated derivative of C60, exhibits enhanced solubility in aqueous media, a critical property for biomedical applications. Understanding the electronic and structural properties of this compound at the quantum level is paramount for predicting its behavior as a nanocarrier, its interaction with drug molecules, and its overall biocompatibility. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the characteristics of this compound for its strategic implementation in drug development.
Quantum chemical calculations offer a powerful computational microscope to investigate molecular properties that are often difficult or impossible to measure experimentally. These methods can predict optimized molecular geometries, electronic properties such as HOMO-LUMO gaps, charge distributions, and spectroscopic features, all of which are crucial for designing effective drug delivery systems.[2][3][4]
Core Computational Methodologies
The investigation of this compound's properties heavily relies on Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems.[4][5] The choice of functional and basis set is critical for obtaining accurate results.
Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
-
Model Construction: A model of the this compound molecule is constructed. This involves defining the Cartesian coordinates of each atom in the C60 cage and the attached acetic acid group.
-
Functional and Basis Set Selection: A suitable functional and basis set are chosen. A common and effective choice for fullerene derivatives is the B3LYP hybrid functional combined with a 6-31G(d) basis set.[4][5] This level of theory provides a good balance between computational cost and accuracy for these systems.
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point energy, enthalpy, and Gibbs free energy.
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][3]
-
Mulliken Charge Analysis: The partial charge on each atom is calculated to understand the charge distribution within the molecule and identify potential sites for electrostatic interactions with drug molecules.
-
Dipole Moment: The dipole moment is calculated to assess the molecule's overall polarity, which influences its solubility and interaction with polar solvents and biomolecules.[2][4]
-
-
Solvation Effects: To simulate a more biologically relevant environment, the calculations can be performed in the presence of a solvent, typically water. The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of solvation on the molecule's properties.
Quantitative Data Summary
The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations of this compound. The values presented here are representative and would be the output of a computational study.
Table 1: Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (in C60 cage, 6-6 bond) | 1.39 | - | - |
| C-C (in C60 cage, 5-6 bond) | 1.45 | - | - |
| C-C (cage to acid) | 1.52 | - | - |
| C-C (in acetic acid) | 1.51 | - | - |
| C=O | 1.21 | - | - |
| C-O | 1.35 | - | - |
| O-H | 0.97 | - | - |
| ∠(C-C-C) (in C60 cage) | - | 108.0 - 120.0 | - |
| ∠(C-C-O) | - | 111.0 | - |
| ∠(O-C=O) | - | 124.0 | - |
| Dihedral(C-C-C-O) | - | - | 178.0 |
Table 2: Calculated Electronic Properties
| Property | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -3.45 | eV |
| HOMO-LUMO Gap | 2.80 | eV |
| Total Dipole Moment | 3.50 | Debye |
| Mulliken Charge on C (attached to acid) | +0.15 | e |
| Mulliken Charge on O (carbonyl) | -0.45 | e |
| Mulliken Charge on O (hydroxyl) | -0.60 | e |
| Mulliken Charge on H (hydroxyl) | +0.40 | e |
Table 3: Thermodynamic Properties in Gas Phase (298.15 K)
| Property | Value | Unit |
| Zero-Point Energy | 255.6 | kcal/mol |
| Enthalpy | 270.8 | kcal/mol |
| Gibbs Free Energy | 220.5 | kcal/mol |
| Entropy | 168.7 | cal/mol·K |
Visualizations
Workflow for Quantum Chemical Calculation
The following diagram illustrates the typical workflow for performing a quantum chemical calculation on this compound.
References
Methodological & Application
Applications of 60-Fulleroacetic Acid and its Derivatives in Nanomedicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging uses of 60-fulleroacetic acid and its functionalized derivatives in the field of nanomedicine. The unique physicochemical properties of the fullerene cage, combined with the enhanced water solubility and biocompatibility afforded by acetic acid functionalization, have positioned these nanomaterials as promising candidates for a range of therapeutic and diagnostic applications. This document details key applications in photodynamic therapy, drug delivery, and neuroprotection, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.
Photodynamic Therapy (PDT)
Functionalized fullerenes, including those with acetic acid moieties, are excellent photosensitizers for PDT.[1][2][3] Upon excitation with light of a specific wavelength, they efficiently generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cytotoxicity in cancer cells.[3][4] This targeted approach minimizes damage to surrounding healthy tissue.
Quantitative Data for PDT Applications
| Fullerene Derivative | Cell Line | Light Dose | IC50 / Efficacy | Reference |
| Hexa(sulfo-n-butyl)[5]fullerene (FC₄S) | Murine Sarcoma 180 (S180) | Argon-ion laser | Up to 80% reduction in tumor volume in vivo | [3] |
| Decacationic[5]fullerene (LC14) | HeLa | Not specified | More effective than LC15 with direct dilution | [2] |
| Antenna-fullerene conjugate (LC15) | HeLa | Not specified | More effective than LC14 when delivered by micelles | [2] |
| C60 modified with L-phenylalanine (C60-phe) | Human Liver Cancer Cells | Not specified | Induced apoptosis after illumination | [4] |
| C60 modified with glycine (C60-gly) | Human Liver Cancer Cells | Not specified | Induced apoptosis after illumination | [4] |
Experimental Protocol: In Vitro Photodynamic Efficacy of Fulleroacetic Acid Derivatives
This protocol outlines the steps to assess the photodynamic cytotoxicity of a water-soluble this compound derivative against a cancer cell line.
1. Cell Culture:
- Culture human cancer cells (e.g., HeLa, MCF-7, or A549) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Seeding:
- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
3. Incubation with Fullerene Derivative:
- Prepare a stock solution of the this compound derivative in sterile, deionized water.
- Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM).
- Replace the medium in the wells with the medium containing the fullerene derivative.
- Include control wells with medium only and wells with the fullerene derivative that will not be exposed to light (dark toxicity control).
- Incubate the plates for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
4. Irradiation:
- Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized fullerene derivative.
- Add fresh, phenol red-free medium to each well.
- Expose the designated wells to a light source (e.g., a laser or LED array) with a wavelength appropriate for the absorption spectrum of the fullerene derivative (typically in the visible range). The light dose can be varied by adjusting the power density and exposure time.
5. Cytotoxicity Assessment (MTT Assay):
- After irradiation, incubate the cells for another 24 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cells are killed).
Signaling Pathway for PDT-Induced Apoptosis
Caption: PDT-induced apoptosis signaling pathway.
Drug Delivery
The hollow cage structure and functionalizable surface of this compound make it an ideal nanocarrier for targeted drug delivery.[6] Drugs can be conjugated to the fullerene surface, enhancing their solubility, stability, and enabling targeted delivery to specific tissues or cells, thereby reducing systemic toxicity.
Quantitative Data for Drug Delivery Applications
| Fullerene Conjugate | Drug Delivered | Cancer Cell Lines | Key Finding | Reference |
| C60-ALA | 5-aminolevulinic acid (5-ALA) | MCF-7, HCT 116, A549 | Efficiently delivered 5-ALA into the cytosol, leading to higher levels of protoporphyrin IX. | [6] |
| C60-ALA-GA | 5-aminolevulinic acid (5-ALA) | MCF-7, HCT 116, A549 | Emerged as the most effective drug-delivery vehicle compared to C60-ALA. | [6] |
| Dendro[5]fullerene | Molnupiravir (proposed) | Not applicable | Proposed as a water-soluble nanocarrier for antiviral drugs. | [7] |
| Fullerene-based | Gemcitabine | Breast Cancer (in vivo model) | Showed preferential biodistribution in a breast cancer model. | [6] |
Experimental Protocol: Synthesis and Characterization of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug molecule containing a primary amine to this compound via carbodiimide chemistry.
1. Synthesis of this compound (C60-COOH):
- Follow established methods for the synthesis of carboxyfullerenes, such as the Bingel-Hirsch reaction, to introduce carboxylic acid groups onto the C60 cage.[8] The degree of functionalization can be controlled by reaction stoichiometry.
2. Activation of Carboxylic Acid Groups:
- Dissolve the synthesized C60-COOH in a suitable solvent (e.g., anhydrous DMSO).
- Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a molar excess to the carboxylic acid groups on the fullerene.
- Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups, forming an NHS-ester intermediate.
3. Conjugation with Amine-Containing Drug:
- Dissolve the drug molecule in the same solvent.
- Add the drug solution to the activated fullerene solution.
- Stir the reaction mixture at room temperature for 24-48 hours.
4. Purification:
- Purify the resulting conjugate by dialysis against deionized water using a membrane with an appropriate molecular weight cutoff to remove unreacted drug, EDCI, and NHS.
- Lyophilize the purified solution to obtain the solid fullerene-drug conjugate.
5. Characterization:
- Confirm the successful conjugation using techniques such as:
- UV-Vis Spectroscopy: To observe changes in the absorption spectra.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of amide bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the conjugate.
- Dynamic Light Scattering (DLS): To determine the size and size distribution of the nanoparticles in solution.
- Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.
Experimental Workflow for Nanoparticle Drug Delivery
Caption: Experimental workflow for developing fullerene-based drug delivery systems.
Neuroprotection
Water-soluble fullerene derivatives have demonstrated significant neuroprotective effects, primarily attributed to their potent antioxidant and free radical scavenging properties.[8][9][10] They can mitigate oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases and ischemic events.
Quantitative Data for Neuroprotective Applications
| Fullerene Derivative | Animal Model | Key Finding | Reference |
| Hydrated Fullerene C60 (C60HyFn) | Rat model of Alzheimer's disease | Abolished Aβ1-42-induced disruption of cortical-hippocampal EEG interplay. | [9] |
| Hexasulfobutylated C60 (FC4S) | Rat model of focal cerebral ischemia | Significantly reduced total infarct volume at dosages of 10 and 100 µg/kg. | [10] |
| C60 Fullerene | Rat model of Huntington's disease (3-NPA induced) | Reduced ROS production by 23% (pre-treatment) and 19% (post-treatment). | [11] |
| C60 Fullerene | Rat model of Huntington's disease (3-NPA induced) | Reduced TBARS by 24% (pre-treatment) and 32% (post-treatment). | [11] |
Experimental Protocol: Assessing Neuroprotective Effects in a Model of Oxidative Stress
This protocol details the evaluation of a this compound derivative's ability to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
1. Cell Culture:
- Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium and conditions.
2. Pre-treatment with Fullerene Derivative:
- Seed the cells in a 96-well plate.
- After 24 hours, treat the cells with various concentrations of the this compound derivative for a specified pre-treatment period (e.g., 2-4 hours).
3. Induction of Oxidative Stress:
- Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-500 µM) for a set duration (e.g., 24 hours) to induce oxidative stress and cell death. Include control groups: untreated cells, cells treated with the fullerene derivative only, and cells treated with H₂O₂ only.
4. Measurement of Cell Viability:
- Assess cell viability using the MTT assay as described in the PDT protocol. An increase in cell viability in the fullerene-pretreated, H₂O₂-exposed groups compared to the H₂O₂-only group indicates a neuroprotective effect.
5. Measurement of Intracellular ROS:
- To confirm the antioxidant mechanism, measure intracellular ROS levels.
- After treatment, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in the fullerene-pretreated groups indicates a reduction in intracellular ROS.
Logical Relationship of Cellular Uptake Mechanisms
Caption: Cellular uptake mechanisms for fullerene nanoparticles.[12][13]
References
- 1. Functionalized fullerenes in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with decacationic [60]fullerene monoadducts: effect of a light absorbing electron-donor antenna and micellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy with Hexa(sulfo-n-butyl)[60]Fullerene Against Sarcoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of fullerene (C60) amino acid nanoparticles for liver cancer cell treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of [60]fullerene nanoconjugate with 5-aminolevulinic acid and its glycoconjugate as drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biomedical applications of functionalized fullerene-based nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of hydrated fullerene C60: cortical and hippocampal EEG interplay in an amyloid-infused rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of hexasulfobutylated C60 on rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elucidating the mechanism of cellular uptake of fullerene nanoparticles [eeer.org]
- 12. eeer.org [eeer.org]
- 13. researchgate.net [researchgate.net]
Application Notes: 60-Fulleroacetic Acid as a Drug Delivery Vehicle
Introduction
Fullerene C60, a spherical molecule composed of 60 carbon atoms, possesses unique physicochemical properties that make it an attractive candidate for biomedical applications, including drug delivery.[1][2] However, its inherent hydrophobicity limits its use in biological systems. To overcome this, C60 can be functionalized with hydrophilic groups, such as carboxylic acids, to create water-soluble derivatives often referred to as carboxyfullerenes or, more specifically in this context, 60-fulleroacetic acid (C60-FAA). This functionalization not only enhances biocompatibility but also provides reactive sites for conjugating therapeutic agents.[1] C60-FAA serves as a nanoscale scaffold that can improve drug solubility, control release rates, and, when combined with targeting ligands, selectively accumulate in diseased tissues like tumors through the enhanced permeability and retention (EPR) effect.[1]
Synthesis and Functionalization
The synthesis of this compound involves the addition of carboxylic acid-containing groups to the C60 cage. This is typically achieved through reactions like the Bingel-Hirsch reaction with a malonate derivative or through direct radical addition reactions. The resulting water-soluble fullerene derivative can then be further modified. For targeted delivery, a biocompatible spacer like polyvinylpyrrolidone (PVP) can be incorporated, followed by the attachment of a targeting ligand, such as folic acid (FA), which binds to folate receptors (FR) overexpressed on the surface of many cancer cells.[3][4][5]
Drug Conjugation Strategies
The carboxylic acid groups on the C60-FAA surface are ideal for covalently attaching drug molecules. A common and efficient method is through amide bond formation. This typically involves activating the carboxylic acid groups using carbodiimide chemistry (e.g., with EDC and NHS) to form a reactive ester, which then readily reacts with an amine group on the drug molecule. This strategy allows for a stable linkage that can be designed to release the drug under specific physiological conditions, such as the lower pH found within tumor microenvironments or lysosomes.
Mechanism of Cellular Uptake and Action
The cellular uptake of C60-FAA drug conjugates can occur through multiple pathways. Studies indicate that fullerene nanoparticles can enter cells via both passive diffusion across the lipid bilayer and active transport mechanisms like endocytosis.[6][7] When a targeting ligand like folic acid is attached, the primary uptake mechanism shifts to receptor-mediated endocytosis.[3][4] The conjugate binds to the folate receptor on the cell surface, leading to the formation of an endosome, which internalizes the nanoparticle.[8][9] Once inside the cell, the drug can be released from the fullerene carrier. Some fullerene derivatives have also been shown to generate reactive oxygen species (ROS) upon photoexcitation, which can induce apoptosis in cancer cells, adding a potential photodynamic therapy dimension to their utility.[10][11]
Data Presentation
Table 1: Physicochemical Properties of Functionalized C60 Conjugates
| Parameter | Value | Cell Line/Condition | Reference |
|---|---|---|---|
| Average Particle Size (DLS) | Aggregates in aqueous solution | Water, 37°C | [8] |
| Fullerene Content | 2.8 wt.% (optimal) | N/A | [5] |
| Zeta Potential | Negative | Aqueous solution | [8] |
| In Vitro Toxicity | Non-toxic up to 200 µg/mL | Various cell lines |[3][4][8] |
Table 2: In Vivo Antitumor Efficacy of C60-Fullerene Derivatives
| Study Type | Parameter | Result | Animal Model | Reference |
|---|---|---|---|---|
| Protective Effect | Tumor Growth Inhibition | 35.0% | Lewis lung carcinoma (mice) | [10] |
| Protective Effect | Extension of Animal Life | 30.3% | Lewis lung carcinoma (mice) | [10] |
| Inhibitive Effect | Tumor Growth Inhibition | 25.1% | Lewis lung carcinoma (mice) | [10] |
| Inhibitive Effect | Extension of Animal Life | 21.8% | Lewis lung carcinoma (mice) | [10] |
| Inhibitive Effect | Animal Survival | 85.7% | Lewis lung carcinoma (mice) |[10] |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble this compound Conjugate (e.g., FA-PVP-C60)
This protocol describes a general method for creating a targeted, water-soluble fullerene conjugate.
-
Dissolution : Dissolve C60 fullerene (99.9%+ purity) in a suitable solvent like N,N-Dimethylformamide (DMF) to form a stable colloidal solution.[5]
-
Polymer Addition : Add polyvinylpyrrolidone (PVP) to the solution. PVP acts as a biocompatible spacer and improves water solubility.
-
Ligand Conjugation :
-
Separately, activate the carboxylic acid group of Folic Acid (FA) using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in DMF.
-
Add the activated FA to the C60/PVP solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification :
-
Remove unreacted reagents and byproducts through dialysis against deionized water for several days.
-
Lyophilize the purified solution to obtain the solid FA-PVP-C60 conjugate.
-
-
Characterization : Confirm the formation of the conjugate using techniques such as ¹³C NMR spectroscopy, FT-IR, and UV-Vis spectrometry.[3][4][8]
Protocol 2: Drug Conjugation to this compound
This protocol outlines the covalent attachment of an amine-containing drug to the carboxylic acid groups of a C60 derivative.
-
Activation of Carboxylic Acids :
-
Disperse the Cthis compound derivative in an anhydrous solvent (e.g., DMF).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar excess relative to the carboxylic acid groups.
-
Stir the mixture at room temperature for 4-6 hours to form the active NHS ester.
-
-
Drug Coupling :
-
Dissolve the amine-containing drug in the same solvent.
-
Add the drug solution to the activated fullerene mixture.
-
Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen).
-
-
Purification :
-
Purify the resulting drug-fullerene conjugate using dialysis or size-exclusion chromatography to remove unreacted drug and coupling agents.
-
Collect and lyophilize the final product.
-
-
Analysis : Determine the drug loading efficiency using UV-Vis spectroscopy or HPLC by quantifying the amount of conjugated drug.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol uses flow cytometry to quantify the internalization of a fluorescently-labeled fullerene conjugate into cancer cells.
-
Cell Culture : Seed cells with varying levels of target receptor expression (e.g., HeLa cells with high folate receptor expression and A549 cells with low expression) in 6-well plates and culture until they reach 70-80% confluency.[3][4]
-
Incubation :
-
Prepare solutions of the fluorescently-labeled C60-FAA conjugate (e.g., FITC-labeled FA-PVP-C60) in cell culture medium at various concentrations.
-
Remove the old medium from the cells, wash with PBS, and add the medium containing the conjugate.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Preparation :
-
After incubation, wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Trypsinize the cells, centrifuge to form a pellet, and resuspend in PBS.
-
-
Flow Cytometry :
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Compare the fluorescence intensity between different cell lines to determine the degree of targeted uptake.[3][4]
-
(Optional) To confirm the uptake mechanism, pre-incubate cells with endocytosis inhibitors (e.g., sodium azide) before adding the conjugate.[6][12]
-
Visualizations
References
- 1. C60-fullerenes as Drug Delivery Carriers for Anticancer Agents: Promises and Hurdles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fullerene C60 Conjugate with Folic Acid and Polyvinylpyrrolidone for Targeted Delivery to Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fullerene C60 Conjugate with Folic Acid and Polyvinylpyrrolidone for Targeted Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eeer.org [eeer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using water-soluble C60 fullerenes in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 60-Fulleroacetic Acid in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 60-fulleroacetic acid and its derivatives in photodynamic therapy (PDT) for cancer research. The information compiled from recent scientific literature is intended to guide the design and execution of both in vitro and in vivo experiments.
Introduction
Fullerenes, particularly the C60 buckminsterfullerene, have emerged as promising photosensitizers for photodynamic therapy.[1][2] Their unique spherical structure with extensive π-conjugation allows for efficient absorption of light and subsequent generation of reactive oxygen species (ROS), leading to localized cytotoxicity.[3][4] Pristine fullerenes are hydrophobic, which limits their application in biological systems.[2][5] To overcome this, fullerenes are functionalized with hydrophilic groups, such as carboxylic acids, to create derivatives like this compound, enhancing their water solubility and biocompatibility.[2][6]
These functionalized fullerenes can be excited by a range of light sources, including UVA, blue, green, or white light.[2][7] Upon photoactivation, they can induce cell death through both Type I (electron transfer, generating superoxide anions) and Type II (energy transfer, generating singlet oxygen) photochemical mechanisms.[3][8] The resulting oxidative stress triggers cellular damage, leading to apoptosis and necrosis in targeted cancer cells.[3][9]
Mechanism of Action
The photodynamic activity of this compound and its derivatives is predicated on the generation of cytotoxic ROS upon illumination.[10] The process can be summarized as follows:
-
Photoexcitation: The fullerene molecule absorbs photons from a light source of an appropriate wavelength, transitioning from its ground state to an excited singlet state.[3]
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state.[4]
-
ROS Generation: The excited triplet state of the fullerene can then react with molecular oxygen via two primary pathways:[3][8]
-
Type I Mechanism: The fullerene triplet can react with a biological substrate (like NADH) to form a fullerene radical anion, which then transfers an electron to molecular oxygen to produce superoxide anion (O₂⁻•).[3][8]
-
Type II Mechanism: The fullerene triplet can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][10]
-
-
Cellular Damage and Death: The generated ROS, particularly singlet oxygen and superoxide, are highly reactive and can oxidize essential biomolecules, including lipids, proteins, and nucleic acids.[3] This leads to damage of cellular structures, particularly mitochondria and the endoplasmic reticulum, initiating signaling cascades that result in apoptotic or necrotic cell death.[8][9][11][12]
The following diagram illustrates the signaling pathway leading to apoptosis induced by fullerene-based PDT.
References
- 1. Photodynamic therapy with fullerenes in vivo: reality or a dream? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fullerenes as Photosensitizers in Photodynamic Therapy: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. avestia.com [avestia.com]
- 6. Functionalized Fullerenes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized fullerenes mediate photodynamic killing of cancer cells: Type I versus Type II photochemical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical potential of the reactive oxygen species generation and quenching by fullerenes (C60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fullerene C60 reduces acute lung injury by suppressing oxidative stress-mediated DMBA-induced apoptosis and autophagy by regulation of cytochrome-C/caspase-3/beclin-1/IL-1α/HO-1/p53 signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of C60 with Carboxylic Acid Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of carboxylated C60 fullerenes, with a focus on their use in drug delivery and other biomedical applications. Detailed experimental protocols are provided to enable the replication of key procedures.
Introduction to Carboxylated C60
Fullerene C60, a spherical carbon allotrope, possesses unique physicochemical properties that make it an attractive candidate for various applications, including in the biomedical field. However, its pristine form is highly hydrophobic, limiting its biological applicability. Functionalization of the C60 cage with hydrophilic moieties, such as carboxylic acid groups, is a crucial step to improve its water solubility and biocompatibility. Carboxylated C60 derivatives have shown promise as drug delivery vehicles, antioxidants, and imaging agents. The carboxylic acid groups not only enhance water solubility but also provide reactive sites for the covalent attachment of drugs, targeting ligands, and other functional molecules.
Synthesis of Carboxylated C60
The introduction of carboxylic acid groups onto the C60 cage can be achieved through several synthetic routes. The most common methods are the Bingel-Hirsch reaction and the 1,3-dipolar cycloaddition (Prato) reaction.
Bingel-Hirsch Reaction for C60 Carboxylation
The Bingel-Hirsch reaction is a versatile and widely used method for the cyclopropanation of fullerenes. It involves the reaction of C60 with a brominated malonic ester in the presence of a base, followed by hydrolysis of the ester groups to yield the corresponding carboxylic acids. This method allows for the controlled addition of one or multiple malonic acid groups to the C60 cage.[1][2]
Logical Relationship of Bingel-Hirsch Reaction
Caption: Logical workflow of the Bingel-Hirsch reaction for C60 carboxylation.
1,3-Dipolar Cycloaddition (Prato) Reaction
The Prato reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide to a[3][3] double bond of the C60 cage, forming a pyrrolidinofullerene.[1][4] By using an amino acid with a protected carboxylic acid group in the generation of the azomethine ylide, subsequent deprotection yields a carboxylated fullerene derivative. This method is particularly useful for introducing a single functional group with high regioselectivity.
Experimental Workflow for Prato Reaction
Caption: Step-by-step experimental workflow for the Prato reaction and subsequent hydrolysis.
Characterization of Carboxylated C60
Thorough characterization is essential to confirm the successful functionalization of C60 and to determine the properties of the resulting derivatives.
| Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of carboxylic acid functional groups. | Appearance of a broad O-H stretching band around 3000-3500 cm⁻¹ and a sharp C=O stretching band around 1700-1750 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure and determine the number of addends on the C60 cage. | Signals corresponding to the protons and carbons of the attached carboxylic acid groups. |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution. | Provides information on the aggregation state of the carboxylated C60 in aqueous media. |
| Zeta Potential Measurement | To assess the surface charge and stability of the nanoparticles in suspension. | Negative zeta potential values are expected due to the deprotonation of carboxylic acid groups. |
| Thermogravimetric Analysis (TGA) | To determine the degree of functionalization by measuring the weight loss corresponding to the attached groups. | A weight loss step at temperatures corresponding to the decomposition of the carboxylic acid moieties. |
Applications in Drug Delivery
Carboxylated C60 nanoparticles have emerged as promising carriers for the delivery of therapeutic agents, particularly anticancer drugs. Their small size allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the carboxylic acid groups can be used to conjugate drugs, preventing their premature release and reducing systemic toxicity.
Drug Loading and Release
The loading of drugs onto carboxylated C60 can be achieved through both non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) and covalent conjugation. The release of the drug at the target site can be triggered by changes in the local microenvironment, such as pH.
| Drug | Loading Method | Reported Loading Capacity (wt%) | Release Trigger |
| Doxorubicin | Non-covalent complexation | - | pH |
| Cisplatin | Complexation | 15-22% (in other nanoparticle systems)[4][5] | - |
| Paclitaxel | Covalent conjugation | - | Hydrolysis |
Note: Specific quantitative data for drug loading directly onto carboxylated C60 is an active area of research, and the values presented are indicative based on related systems. A study on a C60-doxorubicin complex showed its potential in antitumor therapy.[6] Another study on cisplatin-loaded nanoparticles demonstrated high loading capacities.[4]
Signaling Pathway of Drug Delivery and Action
Caption: Signaling pathway of drug-loaded carboxylated C60 from administration to therapeutic action.
Cytotoxicity and Cellular Uptake
The cytotoxicity of carboxylated C60 derivatives is a critical parameter for their biomedical applications. In vitro studies are essential to determine their intrinsic toxicity and their efficacy when loaded with anticancer drugs. Cellular uptake studies provide insights into the internalization mechanisms and efficiency of these nanoparticles.
| Cell Line | Carboxylated C60 Derivative | IC50 (µM) | Uptake Efficiency |
| HeLa | Di-malonic acid C60 (DMA C60) | Photo-induced cytotoxicity observed[7][8] | Uptake is size and cell-type dependent[9][10] |
| MCF-7 | - | IC50 values for other fullerene derivatives reported[11] | - |
| A549 | - | C60 NPs showed no significant toxicity[12] | Uptake quantified by flow cytometry[13] |
Note: Specific IC50 values and quantitative uptake efficiencies for well-defined carboxylated C60 derivatives are still being established in the literature. A study on malonic acid C60 derivatives showed photo-induced cytotoxicity in HeLa cells, with the di-substituted derivative being the most potent.[7][8]
Experimental Protocols
Protocol for Synthesis of C60-Tris-Malonic Acid (Bingel-Hirsch)
This protocol describes the synthesis of a water-soluble tris-malonate derivative of C60.
Materials:
-
C60 (99.5%)
-
Diethyl bromomalonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Methanol
-
Sulfuric acid (2 M)
-
Deionized water
Procedure:
-
In a nitrogen-filled glovebox, add NaH (20-fold molar excess over C60) to a solution of C60 in anhydrous toluene.
-
Stir the mixture at room temperature until the solution turns dark red.
-
Add diethyl bromomalonate to the reaction mixture and stir at 25 °C for 10 hours under argon protection.
-
Remove the solvent under reduced pressure.
-
Wash the residue with toluene.
-
Add an excess of NaH to the residue and stir.
-
Quench the reaction by the slow addition of methanol.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitate with toluene, followed by 2 M sulfuric acid, and then deionized water.
-
Dry the final product under vacuum at 60 °C for 12 hours.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxicity of carboxylated C60 derivatives using the MTT assay.[9][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Carboxylated C60 solution, sterile-filtered
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the carboxylated C60 solution in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol for Cellular Uptake Analysis (Flow Cytometry)
This protocol describes a method to quantify the cellular uptake of fluorescently-labeled carboxylated C60 using flow cytometry.[13][16][17]
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Fluorescently-labeled carboxylated C60
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of fluorescently-labeled carboxylated C60 in cell culture medium.
-
Incubate for a defined period (e.g., 4, 12, 24 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the uptake efficiency.
Conclusion
The functionalization of C60 with carboxylic acid groups is a critical strategy to enhance its utility in biomedical research and drug development. The synthetic methods described, along with the detailed characterization and application protocols, provide a foundation for researchers to explore the potential of these promising nanomaterials. Further research is warranted to establish standardized protocols and to generate more comprehensive quantitative data on drug loading, cytotoxicity, and cellular uptake for a wider range of carboxylated C60 derivatives and cell lines.
References
- 1. Prato reaction - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. Nanoparticle formulations of cisplatin for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photo-induced cytotoxicity of malonic acid [C(60)]fullerene derivatives and its mechanism [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines [researchrepository.ucd.ie]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fullerene C₆₀ nanoparticles on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 60-Fulleroacetic Acid in Organic Solar Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 60-Fulleroacetic Acid in the fabrication and characterization of organic solar cells.
Introduction: this compound in the Context of Organic Photovoltaics
This compound, scientifically identified as (1,2-Methanofullerene C60)-61-carboxylic acid (CAS Number: 155116-19-1), is a fullerene derivative that holds potential for application in organic solar cells (OSCs).[1][2][3] Fullerene derivatives are widely utilized as electron acceptor materials in the active layer of bulk heterojunction (BHJ) OSCs due to their excellent electron affinity and mobility.[2] The functionalization of the C60 cage, in this case with a carboxylic acid group, can modify the material's electronic properties, solubility, and interfacial interactions, which are critical parameters for device performance.
While specific data on the performance of this compound in organic solar cells is not extensively available in peer-reviewed literature, its chemical structure suggests its potential as an n-type semiconductor. The carboxylic acid moiety may enhance solubility in polar organic solvents and could be leveraged for specific interfacial engineering, for instance, by promoting adhesion to metal oxide electron transport layers.
This document provides a generalized framework for the application of fullerene carboxylic acids, like this compound, in organic solar cells, based on established protocols for similar fullerene derivatives.
Synthesis of Methanofullerene Carboxylic Acids
Generalized Synthesis Protocol:
A typical synthesis involves the reaction of C60 with a malonate derivative bearing a protected carboxylic acid group in the presence of a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and an oxidizing agent (e.g., iodine or CBr4). The final step would be the deprotection of the carboxylic acid.
Illustrative Reaction Scheme:
-
Step 1: Preparation of the Malonate Precursor: Synthesize a diethyl malonate derivative with a protected carboxylic acid group.
-
Step 2: Bingel-Hirsch Cyclopropanation: React C60 with the functionalized malonate in a suitable solvent (e.g., toluene or o-dichlorobenzene) with DBU and I2.
-
Step 3: Purification: The resulting methanofullerene ester is purified using column chromatography.
-
Step 4: Hydrolysis/Deprotection: The ester or protecting group is cleaved to yield the final carboxylic acid product.
Application in Organic Solar Cells: A Generalized Protocol
This compound would typically be employed as the electron acceptor material in the photoactive layer of a bulk heterojunction organic solar cell. The following protocol outlines the fabrication of a standard P3HT-based OSC, where "[Acceptor]" can be substituted with this compound.
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer:
-
Donor: Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Acceptor: this compound
-
-
Solvent for Active Layer: Chlorobenzene or o-dichlorobenzene
-
Cathode: Aluminum (Al) or Calcium/Aluminum (Ca/Al)
-
Equipment: Spin coater, thermal evaporator, solar simulator, sourcemeter for J-V characterization.
Experimental Workflow
Figure 1: General workflow for the fabrication and characterization of an organic solar cell.
Detailed Experimental Protocols
Protocol 1: Substrate Cleaning
-
Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove any remaining organic residues.
Protocol 2: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
Protocol 3: Active Layer Solution Preparation and Deposition
-
Prepare a solution of P3HT and this compound in a 1:0.8 weight ratio in chlorobenzene. The total concentration is typically around 20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at a suitable speed (e.g., 1000-2000 rpm) for 60 seconds. The spin speed will need to be optimized to achieve the desired film thickness (typically 80-200 nm).
-
Perform a solvent annealing by keeping the substrate in a covered petri dish for a period (e.g., 1-2 hours) to slow the drying process and improve film morphology.
-
Anneal the active layer on a hotplate at a temperature optimized for the P3HT:[Acceptor] blend (e.g., 110-150 °C) for 10-15 minutes.
Protocol 4: Cathode Deposition
-
Transfer the substrates into a thermal evaporator.
-
Deposit the cathode by thermally evaporating a thin layer of a low work function metal like Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a pressure below 10^-6 Torr.
Protocol 5: Device Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated devices using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
Measure the External Quantum Efficiency (EQE) to understand the spectral response of the device.
-
Characterize the morphology of the active layer using Atomic Force Microscopy (AFM) to assess the phase separation and surface roughness.
Data Presentation: Illustrative Performance of Fullerene-Based OSCs
As specific performance data for this compound in OSCs is not available, the following table presents typical performance parameters for organic solar cells based on P3HT and other common fullerene acceptors for illustrative purposes.
| Donor:Acceptor (Ratio) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:PC61BM (1:0.8) | 0.58 - 0.65 | 8 - 10 | 60 - 70 | 3.5 - 4.5 |
| P3HT:ICBA (1:1) | 0.84 | 4.9 | 65 | 2.7 |
| P3HT:this compound | Data not available | Data not available | Data not available | Data not available |
Visualizations
Device Architecture
Figure 2: Schematic of a standard organic solar cell device architecture.
Energy Level Diagram
The following is a representative energy level diagram for a P3HT-based solar cell. The exact HOMO and LUMO levels for this compound are not currently available in the literature and would need to be determined experimentally (e.g., via cyclic voltammetry).
Figure 3: Illustrative energy level diagram for a P3HT:[Acceptor] system.
Conclusion
While this compound presents an interesting candidate for an electron acceptor in organic solar cells due to its fullerene core and functional carboxylic acid group, a lack of published research limits a detailed analysis of its performance. The protocols and information provided here offer a general guide for researchers to begin exploring the potential of this and similar fullerene carboxylic acid derivatives in organic photovoltaic applications. Experimental determination of its electronic properties, solubility, and performance in a device is a necessary next step to fully evaluate its viability as a high-performance material for organic solar cells.
References
Application Notes and Protocols for the Aqueous Dispersion of 60-Fulleroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fullerenes and their derivatives are subjects of intense research in various fields, including materials science and medicine, due to their unique structural and electronic properties.[1] 60-Fulleroacetic acid, a carboxylated derivative of Buckminsterfullerene (C60), offers improved hydrophilicity compared to its parent molecule, facilitating its application in biological systems.[2] Proper dispersion of this compound in aqueous solutions is a critical first step for many applications, including drug delivery, photodynamic therapy, and antioxidant studies.[1][3]
These application notes provide a detailed methodology for the preparation and characterization of aqueous dispersions of this compound. The protocols outlined below are based on established methods for the dispersion of carboxylated fullerenes and may require optimization for specific research applications.
Data Presentation
Effective dispersion of this compound results in nanoparticle suspensions. The physicochemical properties of these dispersions are crucial for their biological activity and stability. The following tables summarize typical quantitative data obtained from the characterization of carboxyfullerene aqueous dispersions.
Table 1: Physicochemical Characterization of Carboxylated Fullerene Aqueous Dispersions
| Parameter | Typical Value Range | Method of Analysis | Reference |
| Hydrodynamic Diameter | 50 - 300 nm | Dynamic Light Scattering (DLS) | [4][5] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [4] |
| Zeta Potential | -30 to -60 mV | Electrophoretic Light Scattering (ELS) | [6] |
| Maximum UV-Vis Absorbance | 260 - 280 nm, 330 - 350 nm | UV-Vis Spectroscopy | [7] |
| Morphology | Spherical aggregates | Transmission Electron Microscopy (TEM) | [2][4] |
Table 2: Factors Influencing the Stability of Carboxylated Fullerene Aqueous Dispersions
| Factor | Observation | Impact on Stability | Reference |
| pH | Increased negative zeta potential at higher pH | Enhanced stability due to increased electrostatic repulsion | [6] |
| Ionic Strength | Aggregation and precipitation at high salt concentrations | Decreased stability due to charge screening | [2][6] |
| Concentration | Potential for aggregation at higher concentrations | Stability is concentration-dependent | [2] |
| Sonication Time | Reduction in aggregate size with optimal sonication | Over-sonication can lead to re-aggregation | [8] |
Experimental Protocols
Protocol 1: Dispersion of this compound in Aqueous Solution via Sonication
This protocol describes a common method for dispersing carboxylated fullerenes in an aqueous medium using sonication.
Materials:
-
This compound powder
-
High-purity deionized (DI) water or buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Glass vials
-
Probe sonicator or ultrasonic bath
-
Magnetic stirrer and stir bar (optional)
-
Micro-syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation of Stock Solution:
-
Weigh a desired amount of this compound powder into a clean glass vial.
-
Add a small amount of DI water or buffer to form a paste. Wetting the powder with a minimal amount of ethanol before adding the aqueous medium can sometimes aid in the initial dispersion of hydrophobic materials.[8][9]
-
Add the remaining volume of the aqueous medium to achieve the desired final concentration (e.g., 1 mg/mL).
-
-
Dispersion by Sonication:
-
Place the vial containing the fullerene suspension in an ice bath to prevent overheating during sonication.
-
For Probe Sonicator: Immerse the tip of the sonicator probe into the suspension, ensuring it does not touch the sides or bottom of the vial. Sonicate in pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) for a total of 10-30 minutes. The optimal sonication time and power should be determined empirically.
-
For Ultrasonic Bath: Place the sealed vial in the ultrasonic bath. Sonicate for 30-60 minutes. The effectiveness of a bath sonicator may be less than a probe sonicator for achieving a fine dispersion.
-
-
Optional Stirring:
-
Following sonication, the dispersion can be stirred on a magnetic stirrer for several hours to further homogenize the solution.
-
-
Filtration:
-
To remove any large aggregates, filter the dispersion through a 0.22 µm or 0.45 µm syringe filter. Note that this step may reduce the final concentration of the fullerene dispersion.
-
-
Storage:
-
Store the final dispersion at 4°C in the dark to minimize degradation. The stability of the dispersion should be monitored over time.
-
Protocol 2: Characterization of this compound Aqueous Dispersion
This protocol outlines the key techniques for characterizing the prepared fullerene dispersion.
1. Size and Size Distribution Analysis using Dynamic Light Scattering (DLS):
-
Instrument: A Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute a small aliquot of the fullerene dispersion in the same solvent used for its preparation to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to the desired temperature (typically 25°C).
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 is generally considered to indicate a monodisperse sample.[4]
-
2. Zeta Potential Measurement for Stability Assessment:
-
Instrument: A Zetasizer or similar instrument with zeta potential measurement capabilities.
-
Procedure:
-
Prepare the sample as for DLS analysis.
-
Perform the measurement using an appropriate folded capillary cell.
-
The zeta potential provides an indication of the surface charge of the nanoparticles and thus the stability of the dispersion. A value more negative than -30 mV or more positive than +30 mV typically indicates good electrostatic stability.[6]
-
3. Morphological Analysis using Transmission Electron Microscopy (TEM):
-
Instrument: A Transmission Electron Microscope.
-
Procedure:
-
Place a drop of the diluted fullerene dispersion onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid under the TEM to observe the size, shape, and aggregation state of the nanoparticles.[2][4]
-
4. UV-Visible Spectroscopy for Concentration and Aggregation State:
-
Instrument: A UV-Vis spectrophotometer.
-
Procedure:
-
Record the UV-Vis spectrum of the fullerene dispersion over a wavelength range of 200-800 nm.
-
The characteristic absorption peaks for fullerene derivatives can be used to estimate the concentration using a standard calibration curve.
-
Changes in the shape and position of the absorption bands can provide information about the aggregation state of the fullerenes in the dispersion.[7]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the stability of the this compound dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation behavior of fullerenes in aqueous solutions: a capillary electrophoresis and asymmetric flow field-flow fractionation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. tesisenred.net [tesisenred.net]
- 6. Formation of aqueous suspensions of fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the impact of the dispersion protocol on the physico-chemical identity and toxicity of nanomaterials: a review of the literature with focus on TiO2 particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotechia.org [nanotechia.org]
Surface Modification of 60-Fulleroacetic Acid: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of 60-fulleroacetic acid. These methodologies are crucial for the development of targeted drug delivery systems, therapeutic agents, and advanced bioimaging probes.
Application Note 1: Enhancing Bioavailability and Targeting through Surface Modification
This compound, a derivative of Buckminsterfullerene (C60), offers a unique carbon cage structure for biomedical applications. However, its inherent hydrophobicity limits its use in physiological environments. Surface modification is paramount to overcome this limitation and to impart specific biological functions. The primary goals of surface modification are to enhance water solubility, introduce targeting moieties for specific cell recognition, and attach therapeutic or imaging agents.
Commonly employed strategies involve the covalent conjugation of molecules to the carboxylic acid group of this compound. This can be achieved through standard organic chemistry reactions such as amide bond formation and esterification. For targeted drug delivery, ligands that recognize specific receptors overexpressed on diseased cells, such as folic acid for certain cancer cells, can be attached. For bioimaging applications, fluorescent dyes or contrast agents can be conjugated.
Application Note 2: Leveraging Modified this compound in Photodynamic Therapy
Fullerenes and their derivatives are potent photosensitizers. Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which are highly cytotoxic to surrounding cells. This property is harnessed in photodynamic therapy (PDT) for the treatment of cancer and other diseases.
Surface modification of this compound can enhance its efficacy as a PDT agent. By attaching targeting ligands, the fullerene conjugate can be selectively delivered to tumor tissues, minimizing damage to healthy cells. Furthermore, modifications that improve cellular uptake can increase the intracellular concentration of the photosensitizer, leading to a more potent therapeutic effect upon light irradiation.
Quantitative Data Summary
The following table summarizes key quantitative data from representative studies on surface-modified fullerene derivatives. This data is essential for comparing the outcomes of different modification strategies.
| Modification Type | Targeting Ligand | Therapeutic/Imaging Agent | Particle Size (nm) | Zeta Potential (mV) | Conjugation Efficiency/Loading Capacity | Reference |
| Polymer Conjugation | Folic Acid | - | 150-250 | -15 to -25 | 8.9 wt% Folic Acid | [1][2] |
| Oligonucleotide Conjugation | Antibody (Trastuzumab) | Antisense Oligonucleotide | ~270 kDa (MW) | Not Reported | 24:1 Oligonucleotide:Antibody ratio | [3] |
| Small Molecule Conjugation | - | 5-aminolevulinic acid | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of Methano[5]fullerene Carboxylic Acid (A this compound Analog)
This protocol describes the synthesis of a fullerene derivative with a carboxylic acid functional group, which can be used as a starting material for surface modifications. This method is adapted from a procedure utilizing bromoacetate.
Materials:
-
C60 (Buckminsterfullerene)
-
Bromoacetic acid
-
Triphenylphosphine
-
Toluene, anhydrous
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Ylide Preparation:
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
Add bromoacetic acid to the solution and stir under an inert atmosphere (e.g., argon).
-
Slowly add sodium hydride to the mixture. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.
-
Stir the reaction mixture at room temperature until the formation of the ylide is complete (monitor by TLC).
-
-
Cyclopropanation of C60:
-
In a separate flask, dissolve C60 in anhydrous toluene.
-
Add the freshly prepared ylide solution to the C60 solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by HPLC or TLC). The color of the solution will change from purple to brown.
-
-
Hydrolysis to Carboxylic Acid:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide in methanol/water to hydrolyze the ester.
-
Stir the mixture for several hours at room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the fullerene carboxylic acid.
-
-
Purification:
-
Filter the precipitate and wash with water and methanol to remove impurities.
-
The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., toluene/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the synthesized methano[5]fullerene carboxylic acid using NMR and IR spectroscopy.
-
Protocol 2: Amide Coupling of a Targeting Ligand to this compound
This protocol details the conjugation of an amine-containing targeting ligand (e.g., an amino-functionalized peptide or small molecule) to the carboxylic acid group of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing targeting ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dialysis membrane (appropriate MWCO) or size-exclusion chromatography column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere to form the NHS-activated ester.
-
-
Conjugation with Amine:
-
In a separate vial, dissolve the amine-containing targeting ligand in anhydrous DMF or DMSO.
-
Add the activated this compound solution to the ligand solution.
-
Add a non-nucleophilic base such as TEA or DIEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Purify the conjugate to remove unreacted reagents and byproducts. This can be achieved by:
-
Dialysis: Dialyze the reaction mixture against deionized water for 48-72 hours with frequent water changes.
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger conjugate from smaller unreacted molecules.
-
-
-
Characterization:
-
Lyophilize the purified conjugate.
-
Characterize the product using techniques such as UV-Vis spectroscopy, FT-IR, and NMR to confirm successful conjugation. The efficiency of conjugation can be quantified using HPLC.
-
Protocol 3: Conjugation of Folic Acid to a Polymer-Coated this compound
This protocol describes a method to attach folic acid to a fullerene that has been pre-functionalized with a polymer containing amine groups (e.g., amino-PEG). This is a common strategy to improve solubility and provide functional handles for further modification.
Materials:
-
Amine-functionalized this compound derivative (e.g., C60-PEG-NH2)
-
Folic acid
-
EDC and NHS
-
Anhydrous DMSO
-
Triethylamine
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.5 equivalents) in anhydrous DMSO.
-
Add EDC (2 equivalents) and NHS (1.5 equivalents) to the folic acid solution.
-
Stir the mixture at room temperature for 2-3 hours in the dark to activate the carboxylic acid group of folic acid.
-
-
Conjugation to Amine-Functionalized Fullerene:
-
Dissolve the amine-functionalized this compound derivative in anhydrous DMSO.
-
Add the activated folic acid solution to the fullerene solution.
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight in the dark.
-
-
Purification:
-
Purify the folic acid-fullerene conjugate using dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) followed by deionized water.
-
-
Characterization:
-
Confirm the conjugation using UV-Vis spectroscopy by observing the characteristic absorbance peaks of both the fullerene and folic acid.
-
The amount of conjugated folic acid can be quantified by creating a calibration curve with known concentrations of folic acid.[1]
-
Visualizations
Caption: Workflow for amide coupling of a targeting ligand to this compound.
Caption: Signaling pathways in fullerene-mediated photodynamic therapy.
Caption: Cellular uptake mechanisms of surface-modified this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of [60]Fullerene-Glycidyl Azide Polymer and Its Thermal Decomposition | MDPI [mdpi.com]
- 4. Synthesis and applications of [60]fullerene nanoconjugate with 5-aminolevulinic acid and its glycoconjugate as drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
Application Notes and Protocols for the Quantification of 60-Fulleroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
60-Fulleroacetic acid, a carboxylated derivative of Buckminsterfullerene (C60), has garnered significant interest in various scientific fields, including pharmacology and materials science, due to its unique physicochemical properties and potential biological applications. Accurate and precise quantification of this compound in various matrices is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound can be effectively achieved by leveraging its inherent UV absorbance and its amenability to mass spectrometric detection. HPLC-UV serves as a robust and widely accessible method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable method for the quantification of this compound, particularly in simpler matrices or for less demanding sensitivity requirements. The methodology relies on the strong UV absorbance of the fullerene cage.
Experimental Protocol: HPLC-UV
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as toluene or a mixture of toluene and a more polar solvent like acetonitrile. Sonication may be required to aid dissolution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
2. Sample Preparation:
-
Aqueous Samples (e.g., wastewater):
-
Perform a liquid-liquid extraction (LLE) by mixing the aqueous sample with an equal volume of toluene.
-
Vortex the mixture vigorously for 2-3 minutes and then centrifuge to separate the phases.
-
Collect the organic (toluene) layer containing the this compound.
-
Evaporate the toluene under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Biological Fluids (e.g., plasma, urine):
-
Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with a water-immiscible organic solvent like toluene or a mixture of ethyl acetate and hexane. The organic layer is then processed as described above.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated (e.g., diluted and acidified) sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., toluene or acetonitrile).
-
Evaporate the eluent and reconstitute in the mobile phase.[1]
-
-
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of toluene and acetonitrile (e.g., 80:20 v/v) is a common mobile phase for fullerene derivatives.[2] An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Based on the UV-Vis spectra of C60 and its derivatives, a wavelength in the range of 330-350 nm is recommended for monitoring, as this region shows significant absorbance for the fullerene cage and minimizes interference from many matrix components.[2][3][4][5]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Diagram of the HPLC-UV Experimental Workflow:
References
- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of extraction methods for quantification of aqueous fullerenes in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
improving the solubility of 60-fulleroacetic acid
Welcome to the technical support center for 60-fulleroacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this novel fullerene derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its solubility compare to pristine C60 fullerene?
A1: this compound is a derivative of Buckminsterfullerene (C60) where an acetic acid group (-CH₂COOH) is covalently attached to the fullerene cage. This functionalization dramatically changes its solubility profile compared to pristine C60. While C60 is non-polar and soluble in select organic solvents like toluene and benzene, it is insoluble in water.[1] The addition of the carboxylic acid group introduces polarity, making this compound a water-soluble derivative, particularly when the acidic proton is removed at higher pH.[2] Related carboxyfullerenes, such as malonic acid derivatives, have been shown to be soluble in water to concentrations of at least 75 mM.
Q2: What is the primary factor controlling the aqueous solubility of this compound?
Q3: Why is my aqueous solution of this compound showing a broad or distorted peak in chromatography or variable results in other analyses?
A3: This is likely due to the aggregation of fullerene molecules in the aqueous solution.[3] Even for water-soluble derivatives, fullerenes have a strong tendency to form clusters or aggregates.[4] This aggregation behavior can be influenced by factors such as concentration, buffer strength, and pH, leading to polydispersity in particle size and inconsistent analytical results.[3][5]
Q4: Can I dissolve this compound in organic solvents?
A4: Yes, but its solubility will differ from that of C60. The presence of the polar acetic acid group may reduce its solubility in highly non-polar solvents compared to pristine C60. However, it is likely to have some solubility in more polar organic solvents or co-solvent mixtures. For reference, pristine C60 is poorly soluble in most common solvents but shows appreciable solubility in aromatic solvents.[1][6]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Suggested Solution(s) |
| Powder does not dissolve in neutral water (pH 7). | Low intrinsic solubility of the protonated acid form. The concentration you are trying to achieve may exceed the solubility limit of the neutral species. | 1. Adjust pH: Add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or NH₄OH) dropwise to raise the pH above the estimated pKa (~4-5), ideally to >7. The solution should clarify as the soluble carboxylate salt is formed. 2. Use a buffer: Prepare your solution using a buffer with a pH of 7.4 or higher (e.g., Phosphate-Buffered Saline). |
| A precipitate forms after dissolving the compound and lowering the pH. | Protonation of the carboxylate. The compound was initially dissolved in its soluble salt form at a higher pH. Subsequent addition of acid lowered the pH below the pKa, causing the less soluble protonated form to precipitate out. | 1. Re-adjust pH: Increase the pH again with a dilute base to re-dissolve the compound. 2. Work in a buffered system: For experiments requiring a specific pH, use a suitable buffer to maintain the desired pH and solubility. |
| Solution appears cloudy or yields inconsistent DLS/chromatography results. | Aggregation. Fullerene derivatives tend to aggregate in aqueous media, especially at high concentrations or in the presence of certain salts.[3] High buffer concentrations can promote this aggregation.[3] | 1. Sonication: Use a bath or probe sonicator to break up aggregates. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove larger aggregates. 3. Lower Concentration: Work with more dilute solutions if the application allows. 4. Optimize Buffer: If possible, reduce the ionic strength of the buffer. 5. Use a stabilizing agent: Consider complexation with cyclodextrins or encapsulation in liposomes (see protocols below). |
| Solution color changes or degrades over time. | Chemical Instability or Photoreactivity. Fullerenes can be reactive. The prepared solution may be unstable under ambient light or temperature conditions. | 1. Protect from Light: Store solutions in amber vials or wrap containers in foil. 2. Store at Low Temperature: Keep stock solutions refrigerated (2-8 °C) or frozen for long-term storage. 3. Use Freshly Prepared Solutions: For sensitive experiments, prepare the solution immediately before use. |
Data Presentation
Table 1: Solubility of Pristine C60 in Various Organic Solvents at Room Temperature. This table is provided as a reference for the parent compound. The solubility of this compound will differ due to its functionalization.
| Solvent | Solubility (mg/mL) |
| Toluene | 3.0[7] |
| Carbon Disulfide | ~7.9 |
| Xylenes | High |
| Chlorobenzene | ~6.4 |
| Tetrahydrofuran (THF) | 0.011[7] |
| Ethanol | 0.0014[7] |
| Acetonitrile | 0.00004[7] |
| Water | Insoluble[1] |
Table 2: Aqueous Solubility of a Related Carboxyfullerene. This data is for a C60 derivative with three malonic acid groups, demonstrating the high aqueous solubility achievable with carboxylic acid functionalization.
| Compound | Solvent | Reported Solubility |
| C60-[C(COOH)₂]₃ | Water | ≥ 75 mM |
Experimental Protocols & Visualizations
pH-Dependent Solubilization
The most direct method to solubilize this compound in an aqueous medium is by pH adjustment. The carboxylic acid group deprotonates to form a highly soluble carboxylate anion at a pH above its pKa.
Caption: Logical workflow for solubilizing this compound via pH adjustment.
Protocol:
-
Weigh the desired amount of this compound powder into a sterile container.
-
Add a portion of the total desired volume of high-purity water or buffer (e.g., PBS pH 7.4).
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Monitor the dissolution of the solid. A color change to a clear, typically brown or amber solution indicates dissolution.
-
Continue adding base until all solid is dissolved.
-
If necessary, adjust the pH to the final desired value using dilute HCl or NaOH.
-
Add the remaining water or buffer to reach the final target volume and concentration.
-
For aggregate removal, sonicate the solution for 10-15 minutes in a bath sonicator and/or filter through a 0.22 µm sterile filter.
Solubility Enhancement with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the fullerene cage and presenting a hydrophilic exterior to increase aqueous solubility.
References
Technical Support Center: Purification of 60-Fulleroacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 60-fulleroacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities include unreacted C60 fullerene, polysubstituted fullerene derivatives (di-, tri-, and higher adducts), residual synthesizing reagents, and solvent residues. The presence and proportion of these impurities will largely depend on the specific synthetic route employed.
Q2: Why is the purification of this compound so challenging?
A2: The purification of this compound presents several challenges due to the inherent properties of fullerenes. These include the low solubility of fullerene derivatives in many common solvents, the structural similarity between the desired product and byproducts, and the potential for aggregation.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary tool for separation and quantification. Spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation and identification of impurities. Mass spectrometry can confirm the molecular weight of the desired product and identify byproducts.
Q4: What is the expected solubility of this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | 1. Incomplete reaction during synthesis.2. Product loss during extraction and washing steps.3. Irreversible adsorption onto the chromatography column.4. Precipitation of the product during purification. | 1. Optimize reaction conditions (time, temperature, reagent stoichiometry).2. Minimize the number of extraction and washing steps. Use solvents in which the product is highly soluble.3. Choose an appropriate stationary phase and mobile phase for chromatography. Consider using a less active stationary phase.4. Ensure the mobile phase has adequate solvating power for the product throughout the purification process. |
| Co-elution of impurities with the product in HPLC | 1. Similar polarity of the product and impurities.2. Inappropriate column selection.3. Unoptimized mobile phase composition. | 1. Employ gradient elution to improve separation.2. Use a specialized fullerene column (e.g., Cosmosil Buckyprep) or a high-resolution C18 column.3. Systematically vary the solvent ratio in the mobile phase. The use of toluene with a polar modifier like methanol or acetonitrile is common for fullerene separations.[1] |
| Product precipitation in the HPLC system | 1. Poor solubility of the product in the mobile phase.2. The mobile phase composition changes too rapidly during a gradient run. | 1. Increase the proportion of the better solvent (e.g., toluene) in the mobile phase.2. Use a shallower gradient to allow for better solvation of the product as the mobile phase composition changes. |
| Inconsistent retention times in HPLC | 1. Column degradation.2. Fluctuation in mobile phase composition.3. Temperature variations. | 1. Flush the column thoroughly after each run and store it in an appropriate solvent.2. Prepare fresh mobile phase for each set of experiments and ensure proper mixing.3. Use a column oven to maintain a constant temperature. |
| Difficulty removing unreacted C60 | 1. High concentration of C60 in the crude product.2. Similar solubility of C60 and the desired product in the mobile phase. | 1. Consider a pre-purification step such as selective precipitation or solvent washing to reduce the amount of C60 before chromatography.2. Optimize the mobile phase to maximize the difference in retention between C60 and this compound. |
Data Presentation
Table 1: Solubility of Pristine C60 in Various Solvents at Room Temperature
| Solvent | Solubility (g/L) |
| 1-Chloronaphthalene | 53 |
| 1,2-Dichlorobenzene | 28 |
| Carbon Disulfide | 8 |
| Toluene | 3.2 |
| p-Xylene | 1.7 |
| Benzene | 1.5 |
| Hexane | 0.046 |
| Methanol | Insoluble |
| Water | Insoluble |
Note: This data is for pristine C60. This compound will exhibit different solubility due to the presence of the carboxylic acid group.
Experimental Protocols
General Protocol for HPLC Purification of a C60 Monocarboxylic Acid Derivative
This protocol provides a general guideline. Specific parameters should be optimized for this compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a good solvent (e.g., toluene or a mixture of toluene and the mobile phase). Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
HPLC System:
-
Column: A specialized fullerene column (e.g., Cosmosil Buckyprep, 5 µm, 4.6 x 250 mm) or a high-purity C18 column.
-
Mobile Phase A: Toluene
-
Mobile Phase B: Methanol or Acetonitrile
-
Detector: UV-Vis detector set at a wavelength where fullerenes absorb strongly (e.g., 330 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 100% A to a suitable ratio of A:B (e.g., 50:50)
-
25-30 min: Hold at the final gradient composition.
-
30-35 min: Return to 100% Mobile Phase A.
-
35-45 min: Equilibrate the column at 100% Mobile Phase A.
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in this compound purification.
References
Technical Support Center: Preventing Aggregation of Fullerene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of fullerene derivatives during their experiments.
Frequently Asked Questions (FAQs)
1. What are the common causes of fullerene derivative aggregation in experimental settings?
Fullerene derivatives, particularly in aqueous solutions, have a strong tendency to aggregate due to their hydrophobic nature.[1] The primary drivers of aggregation are:
-
Solvent Polarity: Poor solubility in polar solvents is a major cause of aggregation.[2]
-
High Concentrations: Increased concentration of fullerene derivatives can lead to a higher likelihood of aggregation.
-
pH and Ionic Strength: Changes in pH and high ionic strength can disrupt the electrostatic balance, leading to aggregation.[3]
-
Lack of Proper Stabilization: Without appropriate stabilizing agents, fullerene derivatives will agglomerate to minimize their contact with the surrounding solvent.
2. How can I choose the right solvent to prevent aggregation?
The principle of "like dissolves like" is crucial here. Fullerene derivatives are generally more soluble in non-polar organic solvents like toluene, benzene, and chloroform.[4] For applications requiring aqueous solutions, it is essential to either use water-soluble derivatives or employ stabilization techniques. Covalent functionalization of fullerenes with hydrophilic groups (e.g., -OH, -COOH) can significantly improve their water solubility.[4][5]
3. What is the role of sonication in preparing stable fullerene derivative dispersions?
Sonication is a widely used physical method to break down fullerene aggregates and create stable dispersions.[6] It utilizes high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high energy, which disperses the fullerene particles. Both ultrasonic baths and probe sonicators can be used, with probe sonicators generally being more effective.[7]
4. How do surfactants and polymers prevent aggregation?
Surfactants and polymers act as stabilizing agents by adsorbing onto the surface of fullerene derivatives. They prevent aggregation through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants provide a net charge to the fullerene particles, leading to electrostatic repulsion between them.
-
Steric Stabilization: The long chains of polymers or non-ionic surfactants create a physical barrier around the fullerene particles, preventing them from coming into close contact.
Troubleshooting Guides
Issue: My fullerene derivative is precipitating out of my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | 1. Consider using a water-soluble fullerene derivative if possible. 2. Employ a solvent exchange method: dissolve the fullerene derivative in a good organic solvent (e.g., toluene) and then introduce it into the aqueous phase with vigorous stirring or sonication, followed by removal of the organic solvent.[8] |
| Inappropriate pH | Adjust the pH of the solution. For many carboxylated fullerene derivatives, a more basic pH can increase deprotonation and enhance electrostatic repulsion, leading to better stability. |
| High Ionic Strength | Reduce the salt concentration in your buffer. High ionic strength can screen the electrostatic repulsion between particles, causing aggregation. |
| Concentration Too High | Try working with a more dilute solution of your fullerene derivative. |
Issue: I am observing large aggregates in my fullerene derivative dispersion even after sonication.
| Possible Cause | Troubleshooting Step |
| Insufficient Sonication | 1. Increase the sonication time or power. For probe sonicators, ensure the tip is properly immersed in the solution. 2. Use a pulsed sonication mode to prevent excessive heating of the sample. |
| Re-aggregation After Sonication | 1. Add a stabilizing agent such as a surfactant (e.g., SDS, Triton X-100) or a polymer (e.g., PVP) to your dispersion before or immediately after sonication. 2. Cool the sample during sonication to minimize temperature-induced aggregation. |
| Incorrect Solvent | Ensure the initial solvent used for dispersion is appropriate for your specific fullerene derivative. |
Quantitative Data Summary
Table 1: Influence of Preparation Method on Fullerene C60 Aggregate Size and Zeta Potential in Aqueous Suspension [9]
| Preparation Method | Average Particle Diameter (nm) | Zeta Potential (mV) |
| Ethanol to Water Solvent Exchange | 122 | -31.6 |
| Extended Mixing in Water | 178 | -13.5 |
Table 2: Zeta Potential of Aqueous Fullerene Dispersions Prepared by Ultrasonication [10]
| Fullerene Type | Zeta Potential (mV) |
| nC₆₀ | -38.6 ± 5.8 |
| nC₇₀ | -39.1 ± 4.2 |
| nC₇₆ | -38.9 ± 5.8 |
| nC₈₄ | -41.7 ± 5.1 |
Experimental Protocols
Protocol 1: Preparation of Aqueous Fullerene Dispersion by Ultrasound-Assisted Solvent Exchange [7]
-
Weigh approximately 0.015 mg of the fullerene derivative and place it in a 250 mL conical flask.
-
Add 10 mL of toluene to dissolve the fullerene.
-
Expose the solution to ultrasonic treatment for 1 minute.
-
Add 150 mL of ultrapure water to the flask.
-
Subject the two-phase solution to ultrasonic treatment for 30 minutes. Repeat this step four times with 1-hour intervals to ensure complete evaporation of toluene and the formation of a stable aqueous dispersion.
Protocol 2: Direct Sonication of Fullerene in Water [11]
-
Weigh approximately 0.05 g of the fullerene derivative and place it in a 250 mL conical flask.
-
Add 50 mL of ultrapure water.
-
Expose the mixture to ultrasonic treatment using an immersion ultrasound probe (e.g., 0.6 kW) for 12 hours with a 30-minute pause every 60 minutes.
-
Filter the prepared solution through a 0.45 µm cellulose filter.
Visualizations
Caption: Experimental workflow for preparing stable fullerene derivative dispersions.
Caption: Factors influencing the aggregation of fullerene derivatives in aqueous solutions.
Caption: Mechanisms of fullerene derivative stabilization by surfactants and polymers.
References
- 1. Quantitative analysis of fullerene nanomaterials in environmental systems: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnanoscitec.com [jnanoscitec.com]
- 5. mdpi.com [mdpi.com]
- 6. hielscher.com [hielscher.com]
- 7. Green and rapid preparation of long-term stable aqueous dispersions of fullerenes and endohedral fullerenes: The pros and cons of an ultrasonic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Aqueous Dispersions of C60, C70 and Gd@C82 Fullerenes on Genes Involved in Oxidative Stress and Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 60-fulleroacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 60-fulleroacetic acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized reaction condition data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Bingel-Hirsch reaction followed by hydrolysis.
Q1: Why is the yield of my Bingel-Hirsch reaction product (diethyl methano[1]fullerene-61,61-dicarboxylate) consistently low?
A1: Low yields in the Bingel-Hirsch reaction can stem from several factors:
-
Reagent Quality: Ensure all reagents, particularly the base (e.g., DBU) and the brominating agent (e.g., CBr₄ or I₂), are fresh and anhydrous. The reaction is sensitive to moisture.
-
Base Strength and Concentration: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base.[2] The concentration of the base is critical; an insufficient amount may lead to incomplete deprotonation of the malonate, while a large excess can promote side reactions.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature. While longer reaction times might seem to favor completion, they can also lead to the formation of polyadducts. Monitor the reaction progress using TLC or HPLC to determine the optimal time.
-
Incomplete Dissolution of C60: Fullerene C60 has limited solubility in many organic solvents.[3] Ensure that C60 is fully dissolved before adding other reagents. Toluene or o-dichlorobenzene are common solvents that aid in dissolution.[4]
Q2: I am observing the formation of multiple adducts (bis-, tris-, etc.) instead of the desired mono-adduct. How can I improve the selectivity?
A2: The formation of multiple adducts is a common challenge in fullerene chemistry.[5] To favor the formation of the mono-adduct:
-
Stoichiometry: Use a molar excess of C60 relative to the malonate derivative. This statistically favors the reaction of a malonate with an unreacted C60 molecule over a second addition to an already functionalized fullerene.
-
Controlled Addition: Add the base (DBU) slowly or dropwise to the reaction mixture. This keeps the concentration of the reactive enolate low, reducing the likelihood of multiple additions.
-
Reaction Time: Shorter reaction times generally favor mono-adduction. As mentioned, monitoring the reaction is key to stopping it once the desired product is maximized.
Q3: The purification of the diethyl methano[1]fullerene-61,61-dicarboxylate is proving difficult. What are the best practices?
A3: Purification is often the most challenging step.
-
Removal of Unreacted C60: Unreacted C60 can be removed by washing the crude product with a solvent in which C60 is soluble but the functionalized fullerene is less so, such as toluene or carbon disulfide.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the mono-adduct from poly-adducts and other impurities.[6] A gradient elution system, often starting with a non-polar solvent like toluene and gradually adding a more polar solvent like ethyl acetate, is typically effective. The mono-adduct will elute after the unreacted C60.
-
HPLC: For higher purity, High-Performance Liquid Chromatography (HPLC) can be used, particularly with specialized columns designed for fullerene separation (e.g., Buckyprep columns).[7]
Q4: The hydrolysis of the diethyl ester to the dicarboxylic acid is incomplete or results in decomposition. What should I do?
A4: The hydrolysis step to yield this compound requires careful control.
-
Hydrolysis Conditions: A common method involves reaction with sodium hydride (NaH) in a suitable solvent, followed by acidification.[6] The reaction of the ester with a strong base like sodium hydroxide in a water/alcohol mixture can also be employed.
-
Reaction Temperature: Avoid excessive heat, as it can lead to degradation of the fullerene cage.
-
Acidification: After the basic hydrolysis, carefully acidify the reaction mixture (e.g., with dilute HCl) to precipitate the carboxylic acid derivative. Ensure the pH is low enough for complete protonation.
-
Purification of the Final Product: The resulting this compound is often insoluble in organic solvents but may have some solubility in aqueous bases. Purification can be achieved by washing the precipitate with water to remove inorganic salts, followed by drying under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the Bingel-Hirsch reaction and why is it used for synthesizing this compound?
A: The Bingel-Hirsch reaction is a cyclopropanation reaction that is highly effective for the functionalization of fullerenes.[2] It involves the reaction of a fullerene with a brominated malonic ester in the presence of a base.[2] This method is favored because it is a relatively mild and high-yielding reaction that selectively attacks the[2][2] double bonds of the fullerene core.[2] The resulting product, a malonic ester derivative, can then be readily hydrolyzed to produce the desired dicarboxylic acid (this compound).
Q: What are the key safety precautions to take during this synthesis?
A: Standard laboratory safety procedures should be followed. Use of a fume hood is essential, especially when working with organic solvents like toluene and o-dichlorobenzene. Reagents like sodium hydride are highly reactive and flammable; handle with care under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I confirm the successful synthesis of this compound?
A: A combination of spectroscopic techniques is typically used for characterization:
-
¹H NMR and ¹³C NMR: To confirm the presence of the protons and carbons of the acetic acid moiety and the modification of the fullerene cage.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching vibrations of the carboxylic acid groups.
-
UV-Vis Spectroscopy: To observe the characteristic absorption spectrum of the fullerene derivative.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the final product.[8]
Q: Are there alternative methods to synthesize carboxylated fullerenes?
A: Yes, other methods exist, such as direct radical addition or other cycloaddition reactions. However, the Bingel-Hirsch reaction is one of the most popular and reliable methods for introducing malonate groups, which are direct precursors to carboxylic acids.[9]
Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the Bingel-Hirsch synthesis of diethyl methano[1]fullerene-61,61-dicarboxylate, the precursor to this compound. Note that optimal conditions may vary based on specific laboratory setups and reagent purity.
| Parameter | Value/Condition | Reference |
| Reagents | ||
| C60 | 1 equivalent | [4] |
| Diethyl bromomalonate | 1 - 1.5 equivalents | [8][10] |
| Base (DBU) | 1 - 2 equivalents | [4][11] |
| Halogen Source (optional) | CBr₄ or I₂ | [4][12] |
| Reaction Conditions | ||
| Solvent | Toluene or o-dichlorobenzene | [4][11] |
| Temperature | Room Temperature (~20-25 °C) | [11][12] |
| Reaction Time | 2 - 24 hours (monitor by TLC/HPLC) | [11] |
| Atmosphere | Air or inert (Nitrogen/Argon) | |
| Typical Yield (Mono-adduct) | 40% - 70% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Methano[1]fullerene-61,61-dicarboxylate
This protocol is based on the Bingel-Hirsch cyclopropanation reaction.[4][12]
-
Preparation: In a round-bottom flask, dissolve C60 (e.g., 100 mg, 0.14 mmol) in anhydrous toluene (or o-dichlorobenzene) to make a purple solution. This may require stirring for an extended period to ensure complete dissolution.
-
Reagent Addition: To the stirred solution, add diethyl bromomalonate (1.2 equivalents) and CBr₄ (1.2 equivalents).
-
Initiation: Slowly add DBU (1.5 equivalents) dropwise to the mixture at room temperature. The color of the solution will typically change from purple to reddish-brown.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (eluent: toluene/hexane mixture). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. First, elute with hexane to remove non-polar impurities, then with toluene to elute unreacted C60. The desired mono-adduct is then eluted with a mixture of toluene and ethyl acetate.
-
Characterization: Collect the fractions containing the mono-adduct, combine them, and remove the solvent under vacuum. Characterize the resulting brown solid by NMR, FT-IR, and mass spectrometry.
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the diethyl ester to the final dicarboxylic acid.[6][8]
-
Preparation: Dissolve the purified diethyl methano[1]fullerene-61,61-dicarboxylate in toluene in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Saponification: Add sodium hydride (a molar excess, e.g., 10 equivalents) and a small amount of methanol. Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the ester signals in IR spectroscopy.
-
Quenching and Acidification: After the reaction is complete, cautiously quench the excess NaH with methanol, followed by water. Acidify the aqueous phase to a pH of ~2 with dilute hydrochloric acid. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the solid product thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the final product under high vacuum to yield this compound as a brown or black solid.
-
Characterization: Confirm the structure of the final product using FT-IR (to observe the carboxylic acid O-H and C=O stretches), NMR (if a suitable deuterated solvent is available), and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. redalyc.org [redalyc.org]
- 4. Synthesis of highly functionalized C 60 fullerene derivatives and their applications in material and life sciences - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01663G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04036F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of [60]Fullerene Hybrids Endowed with Steroids and Monosaccharides: Theoretical Underpinning as Promising anti‐SARS‐CoV‐2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: C60 Functionalization Reactions
Welcome to the technical support center for C60 functionalization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and characterization of C60 derivatives.
Frequently Asked Questions (FAQs)
Q1: My C60 is not dissolving properly in the reaction solvent. What could be the issue?
A1: The solubility of pristine C60 is a well-known challenge and is highly dependent on the choice of solvent. C60 is practically insoluble in polar solvents like methanol and water, but shows appreciable solubility in aromatic and certain halogenated solvents.[1][2] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a suitable solvent. The best solvents for C60 include 1-chloronaphthalene, 1,2-dichlorobenzene, and carbon disulfide. Toluene and xylenes are also commonly used and are effective options.[1]
-
Sonication: Applying sonication can help to break up aggregates and improve the dissolution rate.
-
Stirring and Time: C60 can take a significant amount of time to dissolve completely. Ensure adequate stirring for an extended period (e.g., several hours to overnight) in the dark to prevent photodegradation.[1]
-
Purity of C60: Impurities in the C60 starting material can affect its solubility. Ensure you are using a high-purity grade of C60.
Q2: The yield of my functionalization reaction is very low. What are the common causes?
A2: Low yields in C60 functionalization reactions can stem from several factors, ranging from reagent purity to reaction conditions. Here are some key areas to investigate:
-
Reagent Stoichiometry: The molar ratio of reactants is crucial. For many reactions, a significant excess of the functionalizing agent is required to drive the reaction forward.[3]
-
Reaction Temperature: The optimal temperature can vary significantly between different reaction types. Some reactions require heating to overcome the activation energy, while others may proceed at room temperature.[3][4] Ensure your reaction is being conducted at the recommended temperature for the specific protocol.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Purity of Reagents and Solvents: Impurities in your reagents or solvents can interfere with the reaction. Using freshly distilled solvents and high-purity reagents is recommended.[5]
-
Inert Atmosphere: C60 and its derivatives can be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields.
Q3: I am having difficulty purifying my functionalized C60 derivative. What purification methods are most effective?
A3: The purification of functionalized fullerenes can be challenging due to the potential for multiple adduct formation and the similar physical properties of the products and unreacted C60. Column chromatography is the most common and effective method.[6][7][8]
-
Stationary Phase: Silica gel is a widely used stationary phase for the purification of C60 derivatives.[6][7] The choice between normal-phase and reverse-phase chromatography will depend on the polarity of your functionalized product.
-
Mobile Phase: A gradient elution is often necessary to separate the desired product from unreacted C60 and other byproducts. Common solvent systems include mixtures of toluene, hexane, and ethyl acetate for normal-phase chromatography.[8]
-
Flash Chromatography: Automated flash chromatography systems can provide better separation and faster purification compared to traditional gravity columns.[8][9]
-
Monitoring Fractions: Use TLC or UV-Vis spectroscopy to monitor the fractions as they elute from the column. Pristine C60 has a characteristic purple color in solution, which can help in identifying the fractions containing unreacted starting material.
Q4: How can I control the regioselectivity of my C60 functionalization reaction?
A4: Controlling the regioselectivity of addition to the C60 cage is a significant challenge due to the presence of multiple reactive double bonds. Several strategies can be employed to achieve better control:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the addition.[10][11]
-
Tether-Directed Functionalization: Attaching a tether to the addend can direct subsequent additions to specific positions on the fullerene cage.[12]
-
Template-Mediated Reactions: Using a template molecule that reversibly binds to C60 can block certain reaction sites and direct the functionalization to others.[13]
-
Encapsulation: Encapsulating a metal atom or small molecule within the C60 cage can alter the electronic properties of the fullerene and influence the regioselectivity of external additions.[11]
Q5: My NMR spectrum of the functionalized C60 is complex and difficult to interpret. What are some common issues?
A5: The NMR characterization of functionalized fullerenes can be complicated by several factors:
-
Multiple Isomers: The formation of multiple regioisomers will result in a complex NMR spectrum with multiple sets of peaks. Careful purification is essential to obtain a clean spectrum of a single isomer.
-
Low Symmetry: The high symmetry of C60 results in a single peak in its 13C NMR spectrum.[14] Functionalization breaks this symmetry, leading to a much larger number of signals.
-
Broad Peaks: Aggregation of fullerene derivatives in solution can lead to broad NMR signals. Using a good solvent and acquiring the spectrum at an elevated temperature can sometimes help to sharpen the peaks.
-
Low Solubility: The limited solubility of some C60 derivatives can result in a low signal-to-noise ratio, making it difficult to observe all the expected signals. Longer acquisition times may be necessary.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a step-by-step approach to troubleshooting low yields in C60 functionalization reactions.
Guide 2: Purification Challenges
This guide outlines a process for addressing common issues encountered during the purification of C60 derivatives.
Data Presentation
Table 1: Solubility of C60 in Various Organic Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Carbon Disulfide | 7.9 | 0.0091 |
| 1-Chloronaphthalene | 51 | 0.059 |
| 1,2-Dichlorobenzene | 27 | 0.031 |
| Toluene | 2.8 | 0.0032 |
| Xylenes (mixture) | 1.7 | 0.0020 |
| Benzene | 1.5 | 0.0017 |
| Carbon Tetrachloride | 0.45 | 0.00052 |
| Hexane | 0.043 | 0.00005 |
| Tetrahydrofuran | 0.006 | 0.000007 |
| Methanol | Insoluble | - |
| Water | Insoluble | - |
Data compiled from multiple sources.[1][2][15][16]
Experimental Protocols
Protocol 1: Prato Reaction for the Synthesis of a Pyrrolidinofullerene
The Prato reaction is a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond of C60, yielding a pyrrolidinofullerene.[17][18][19]
Materials:
-
C60 (99.5% purity)
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add C60 (100 mg, 0.139 mmol), sarcosine (62 mg, 0.695 mmol), and paraformaldehyde (42 mg, 1.39 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC (eluent: toluene/hexane 1:1). The reaction is typically complete within 2-4 hours. The color of the solution will change from purple to reddish-brown.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a toluene/hexane gradient to afford the desired N-methylpyrrolidinofullerene.
Protocol 2: Bingel-Hirsch Reaction for the Synthesis of a Methanofullerene
The Bingel-Hirsch reaction is a cyclopropanation of C60 using a bromomalonate in the presence of a base.[4][20][21]
Materials:
-
C60 (99.5% purity)
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
Procedure:
-
Dissolve C60 (100 mg, 0.139 mmol) in 100 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add diethyl bromomalonate (47 µL, 0.278 mmol).
-
Add DBU (42 µL, 0.278 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: toluene/hexane 1:4).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl and then with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a toluene/hexane gradient to yield the methanofullerene adduct.
Protocol 3: Diels-Alder Reaction of C60 with a Diene
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophilic double bond of C60.[22][23][24]
Materials:
-
C60 (99.5% purity)
-
Anthracene (or other suitable diene)
-
1,2-Dichlorobenzene (o-DCB)
Procedure:
-
In a sealable reaction tube, add C60 (50 mg, 0.069 mmol) and anthracene (62 mg, 0.347 mmol).
-
Add 20 mL of o-DCB to the tube.
-
Seal the tube and heat the mixture at 180 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be precipitated by the addition of methanol.
-
The precipitate is collected by filtration and washed with methanol.
-
Further purification can be achieved by column chromatography on silica gel using a toluene/hexane gradient.
References
- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlling fullerene addition sequences, regioselectivity and magic numbers via metal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prato reaction - Wikipedia [en.wikipedia.org]
- 18. Prato reaction - Wikiwand [wikiwand.com]
- 19. Prato Reaction - Google 圖書 [books.google.com.tw]
- 20. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04036F [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diels-Alder Reaction [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Controlling the Degree of Functionalization of Fullerenes
Welcome to the technical support center for fullerene functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the degree of functionalization of fullerenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the degree of fullerene functionalization?
Controlling the degree of functionalization of fullerenes presents several challenges, primarily stemming from the unique structure and reactivity of the fullerene cage. Key difficulties include:
-
Multiple Reaction Sites: The fullerene core, such as C60, has multiple reactive double bonds, making it susceptible to multiple additions. This often leads to a mixture of products with varying degrees of functionalization.
-
Changes in Reactivity: The addition of one functional group can electronically and sterically influence the reactivity of the remaining sites on the fullerene cage, making subsequent additions more or less favorable and harder to control.
-
Solubility Issues: Pristine fullerenes are notoriously insoluble in many common solvents.[1][2][3] While functionalization can improve solubility, the solubility of partially functionalized intermediates may vary, affecting reaction kinetics and product distribution.[1]
-
Isomerism: For higher degrees of functionalization, a large number of constitutional isomers and stereoisomers are possible, making the isolation and characterization of a single, well-defined product challenging.[4]
-
Purification: Separating a mixture of fullerene derivatives with different degrees of functionalization is often difficult due to their similar physical properties. This typically requires advanced chromatographic techniques.[5]
Q2: How can I improve the solubility of fullerenes for functionalization reactions?
Improving the solubility of fullerenes is a critical first step for achieving controlled functionalization. Here are some common strategies:
-
Solvent Selection: Fullerenes exhibit the best solubility in aromatic solvents like toluene, o-xylene, and carbon disulfide.[1] However, for certain reactions, less ideal but necessary co-solvents may be used.
-
Non-Covalent Functionalization: The use of supramolecular approaches, such as complexation with host molecules like calixarenes or porphyrins, can enhance the solubility of fullerenes in various solvents without altering their covalent structure.
-
Covalent Functionalization with Solubilizing Groups: Attaching functional groups that improve solubility is a common strategy. For instance, adding hydroxyl (-OH) or carboxyl (-COOH) groups increases solubility in polar solvents, while long alkyl chains can enhance solubility in organic media.[3]
Q3: What are the common methods for functionalizing fullerenes?
A variety of chemical reactions can be employed to functionalize fullerenes. The choice of method often depends on the desired functional group and the required degree of control. Some prevalent methods include:
-
Cycloaddition Reactions: These are among the most widely used methods for fullerene functionalization.
-
Nucleophilic Addition: Fullerenes are good electrophiles and react with various nucleophiles, such as organometallic reagents.
-
Radical Addition: Free radicals can add to the fullerene cage, offering another route for functionalization.
-
Halogenation: Fullerenes can be halogenated with fluorine, chlorine, and bromine. The degree of halogenation can be controlled by reaction conditions.[1]
-
Hydroxylation: The addition of hydroxyl groups to form fullerenols can be achieved through various methods, including reaction with acids or bases.[7]
Troubleshooting Guides
Issue 1: Uncontrolled Poly-addition Leading to a Mixture of Products
Symptoms:
-
Mass spectrometry (MS) data shows a wide distribution of molecular weights corresponding to multiple additions.
-
Chromatographic analysis (e.g., HPLC) reveals multiple, poorly resolved peaks.
-
The final product is an intractable mixture that is difficult to characterize.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Reagent Stoichiometry | Carefully control the stoichiometry of the attacking reagent. Start with substoichiometric amounts and gradually increase to find the optimal ratio for the desired degree of functionalization. |
| High Reaction Temperature | Higher temperatures can increase the rate of subsequent additions. Perform the reaction at a lower temperature to favor mono- or low-degree functionalization. |
| Prolonged Reaction Time | Monitor the reaction progress over time using techniques like TLC or HPLC. Quench the reaction once the desired product is maximized to prevent further additions. |
| Inadequate Solvent | A solvent in which the mono-adduct is more soluble than the starting fullerene can promote further reaction. Conversely, if the mono-adduct precipitates, this can halt the reaction. Judicious solvent choice can help control the extent of the reaction. |
Issue 2: Low or No Reaction Yield
Symptoms:
-
The majority of the starting fullerene remains unreacted.
-
The desired functionalized product is obtained in very low quantities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solubility of Fullerene | Ensure the fullerene is fully dissolved before adding reagents. Sonication or gentle heating can aid dissolution. Consider using a solvent system known for good fullerene solubility, such as toluene or o-dichlorobenzene. |
| Insufficient Reagent Reactivity | The chosen reagent may not be reactive enough under the applied conditions. Consider using a more reactive derivative of the reagent or employing a catalyst to facilitate the reaction. |
| Steric Hindrance | The functional group being added or existing groups on the fullerene may sterically hinder the reaction. Redesigning the addend to reduce steric bulk can be beneficial. |
| Decomposition of Reagents | Verify the stability of your reagents under the reaction conditions. Some reagents may be sensitive to light, air, or temperature. |
Issue 3: Difficulty in Product Purification and Isolation
Symptoms:
-
Co-elution of products with different degrees of functionalization during chromatography.
-
Inability to obtain a pure sample of the desired product for characterization and further use.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Products | The addition of functional groups may not significantly alter the polarity of the fullerene derivatives, making chromatographic separation challenging. |
| Isomer Formation | Multiple additions can lead to a variety of regioisomers with very similar properties. |
| Use of Specialized Chromatographic Media | Employ specialized chromatography columns designed for fullerene separation, such as those based on pyrenylpropyl or pyrenylethyl stationary phases.[5] |
| Stepwise Purification | A multi-step purification strategy involving different chromatographic techniques (e.g., size exclusion followed by normal or reverse-phase HPLC) may be necessary. |
| Selective Precipitation/Crystallization | Exploit differences in solubility to selectively precipitate or crystallize the desired product from a suitable solvent mixture. |
Experimental Protocols
Protocol 1: Bingel-Hirsch Cyclopropanation for Mono-functionalization of C60
This protocol describes a general procedure for the mono-functionalization of C60 using a diethyl bromomalonate in the presence of a base.
Materials:
-
C60
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Toluene for eluent
Procedure:
-
In a round-bottom flask, dissolve C60 in anhydrous toluene to a concentration of approximately 1 mg/mL. Stir the solution until the C60 is fully dissolved, which may appear as a purple solution.
-
To the stirred solution, add diethyl bromomalonate (1.2 equivalents).
-
Slowly add DBU (1.5 equivalents) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of C60), quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/toluene gradient as the eluent. The unreacted C60 will elute first, followed by the desired mono-adduct.
-
Collect the fractions containing the product and remove the solvent to yield the purified mono-functionalized fullerene.
-
Characterize the product using techniques such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
Visualizations
References
- 1. Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnanoscitec.com [jnanoscitec.com]
- 4. Recent advances in supramolecular fullerene chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00937D [pubs.rsc.org]
- 5. DSpace [diposit.ub.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. Fullerene chemistry - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 60-Fulleroacetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 60-fulleroacetic acid, a critical building block in the development of novel fullerene-based pharmaceuticals and materials, can present several challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common impurities and experimental hurdles encountered during its synthesis, primarily via the Bingel-Hirsch reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are typically a result of the statistical nature of the Bingel-Hirsch reaction on the C60 cage. These include:
-
Unreacted Starting Materials: Residual C60, diethyl bromomalonate (or other malonate derivatives), and the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU).
-
Higher Adducts: The formation of bis-, tris-, and even higher malonic acid adducts on the fullerene sphere is a significant source of impurity if the mono-adduct is the target.[1]
-
Regioisomers: For bis- and higher adducts, a complex mixture of regioisomers can be formed, which are often difficult to separate.
-
Partially Hydrolyzed Esters: Incomplete hydrolysis of the diethyl ester precursor can lead to the presence of mono-ester, mono-acid impurities.
-
Oxidized Fullerene Species: Exposure to air and light can lead to the formation of fullerene oxides.
Q2: How can I control the formation of multiple adducts and favor the mono-adduct?
A2: Controlling the stoichiometry of the reactants is crucial. Using a minimal excess of the malonate reagent and base relative to C60 can favor mono-addition. A study on the kinetic investigation of the Bingel reaction suggests that a two-fold excess of the cyclopropanating agent with respect to the fullerene is optimal for the selective synthesis of mono-adducts. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in stopping the reaction at the point of maximum mono-adduct formation.
Q3: What is the best way to purify this compound?
A3: A multi-step purification strategy is often necessary.
-
Initial Column Chromatography: After the initial reaction to form the diethyl ester precursor, column chromatography on silica gel is effective for separating the fullerene derivatives from excess reagents and some baseline impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful technique for separating the mono-adduct from unreacted C60 and higher adducts. Specialized fullerene columns (e.g., with a Buckyprep stationary phase) are often required.
-
Hydrolysis and Subsequent Purification: After hydrolysis of the purified ester to the carboxylic acid, further purification might be necessary. This can involve precipitation/crystallization or another round of chromatography if impurities are still present. For water-soluble derivatives, dialysis can be an effective purification method.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired mono-adduct | - Reaction conditions not optimized.- Incorrect stoichiometry of reactants.- Decomposition of reagents. | - Optimize reaction time and temperature. Shorter reaction times generally favor mono-adducts.- Use a controlled, slow addition of the malonate and base to the C60 solution.- Ensure the purity and dryness of all reagents and solvents. |
| Presence of a large amount of unreacted C60 | - Insufficient amount of cyclopropanating agent.- Incomplete reaction. | - Increase the molar ratio of the malonate and base slightly.- Extend the reaction time, while monitoring for the formation of higher adducts. |
| High percentage of bis- and higher adducts | - Excess of cyclopropanating agent.- Prolonged reaction time. | - Reduce the molar ratio of the malonate and base.- Monitor the reaction closely and quench it once the desired amount of mono-adduct is formed. |
| Difficult separation of adducts by column chromatography | - Similar polarities of the mono- and bis-adducts. | - Use a multi-step gradient elution with a solvent system of increasing polarity.- Employ preparative HPLC for better resolution. |
| Incomplete hydrolysis of the diethyl ester | - Insufficient hydrolysis reagent (e.g., NaOH or acid).- Short reaction time or low temperature for hydrolysis. | - Use a larger excess of the hydrolysis reagent.- Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC or mass spectrometry. |
Quantitative Data Summary
The yield and distribution of products in a this compound synthesis can vary significantly based on the specific reaction conditions. The following table provides a general overview based on typical outcomes of Bingel-Hirsch reactions aimed at mono-functionalization.
| Product/Impurity | Typical Yield/Percentage | Notes |
| This compound (Mono-adduct) | 20-40% | Yield is highly dependent on reaction conditions and purification efficiency. |
| Unreacted C60 | 10-50% | Can be recovered and reused. |
| Bis-adducts | 5-20% | A mixture of various regioisomers. |
| Tris- and Higher Adducts | <10% | Generally formed in smaller quantities under controlled conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Mono-adduct)
This protocol is a generalized procedure based on the Bingel-Hirsch reaction followed by hydrolysis.
Part 1: Synthesis of Diethyl Methanofullerenedicarboxylate (Mono-adduct)
-
Materials:
-
C60 (99.5%+)
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Toluene for elution
-
-
Procedure: a. In a round-bottom flask, dissolve C60 in anhydrous toluene to create a 1-2 mg/mL solution. Purge the flask with an inert gas (e.g., Argon or Nitrogen). b. In a separate flask, prepare a solution of diethyl bromomalonate (1.2 equivalents) and DBU (1.2 equivalents) in anhydrous toluene. c. Add the diethyl bromomalonate/DBU solution dropwise to the stirred C60 solution at room temperature over a period of 1-2 hours. d. Monitor the reaction progress by TLC (eluent: hexane/toluene mixture). The reaction is typically complete within 2-4 hours. e. Once the reaction is complete (indicated by the consumption of C60 and the formation of the main product spot), quench the reaction by adding a few drops of acetic acid. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel, using a hexane/toluene gradient to first elute unreacted C60, followed by the desired mono-adduct.
Part 2: Hydrolysis to this compound
-
Materials:
-
Diethyl methanofullerenedicarboxylate (from Part 1)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Toluene
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
-
Procedure: a. Dissolve the purified diethyl ester in a mixture of toluene and methanol/ethanol. b. Add an aqueous solution of NaOH (a large excess, e.g., 20-40 equivalents). c. Stir the mixture vigorously at room temperature or gentle heat (40-50 °C) for 24-48 hours. Monitor the hydrolysis by TLC or mass spectrometry. d. After completion, carefully acidify the aqueous layer with dilute HCl to a pH of 2-3. This will precipitate the this compound. e. Collect the precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common adduct formation pathways leading to impurities.
References
Technical Support Center: Refining HPLC Purification Methods for Fullerene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC purification of fullerene derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of fullerene derivatives in a question-and-answer format.
Question: Why am I seeing poor resolution between my fullerene derivatives?
Answer: Poor resolution in the HPLC separation of fullerene derivatives can stem from several factors related to the stationary phase, mobile phase, and other chromatographic conditions.
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving fullerene derivatives. Standard C18 and C12 columns with a high surface area (400-450 m² g⁻¹) have proven effective.[1][2] For specific applications, specialized columns with aromatic functionalities, such as pyrenylpropyl-bonded silica, can offer enhanced separation through π-π interactions.[3]
-
Suboptimal Mobile Phase Composition: The mobile phase must be optimized for your specific analytes. A common mobile phase for reversed-phase separation of fullerene derivatives is a mixture of toluene and a polar solvent like acetonitrile or methanol.[3] The proportion of the polar solvent is a key parameter to adjust; increasing its percentage generally leads to better resolution and longer retention times.[4] For instance, separating C60 and C70 can be significantly improved by adding acetonitrile to a toluene mobile phase.[2]
-
Incorrect Flow Rate: A slower flow rate can sometimes improve the separation of closely eluting peaks.[5]
-
Column Temperature: Operating the column at temperatures below ambient (e.g., <15°C) can enhance molecular planarity recognition on certain stationary phases, leading to improved isomer separations.[6]
To improve resolution, consider the following strategies:
-
Decrease the particle size of the stationary phase.[5]
-
Increase the column length.[5]
-
Adjust the mobile phase composition by systematically varying the ratio of the organic solvents.[5]
-
Switch to a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column).[5]
Question: My peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC and can affect the accuracy of quantification.[7][8][9][10]
-
Secondary Interactions with Stationary Phase: For silica-based columns, interactions between basic analytes and acidic silanol groups on the stationary phase are a primary cause of tailing.[7][10][11]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can lead to inconsistent ionization and peak tailing.[7]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][12]
-
Extra-column Effects: Dead volume in the HPLC system, such as from long or wide-diameter tubing, can cause band broadening and peak tailing.[7]
To address peak tailing:
-
Use end-capped HPLC columns to block residual silanol groups.[7]
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[10]
-
Reduce the injection volume or dilute the sample.[8]
-
Use narrow-bore tubing to minimize dead volume.[7]
Question: I am observing peak splitting. What could be the reason?
Answer: Peak splitting, where a single compound appears as two or more peaks, can be caused by several factors.
-
High Analyte Concentration: Injecting a highly concentrated sample can lead to peak splitting.[4]
-
Incompatible Sample Solvent: If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause peak distortion and splitting.[12] It is always best to dissolve the sample in the mobile phase if possible.
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample band to split.
-
Co-elution of Isomers: In some cases, what appears to be peak splitting may actually be the separation of closely related isomers of your fullerene derivative.
To troubleshoot peak splitting:
-
Dilute your sample before injection.
-
Ensure the sample solvent is compatible with the mobile phase.
-
Replace the guard column and check the analytical column for voids.
-
Use a higher resolution method (e.g., longer column, smaller particle size) to confirm if the split peaks are isomers.
Question: My retention times are not consistent. What should I check?
Answer: Variable retention times can compromise the reliability of your analysis.[12]
-
Leaks in the System: Any leak in the HPLC system can cause fluctuations in the mobile phase composition and flow rate, leading to shifting retention times.[12][13]
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase strength and affect retention.[12][13]
-
Temperature Fluctuations: Changes in the column temperature can lead to variations in retention times.[12][13]
-
Air Trapped in the Pump: Air bubbles in the pump can cause inconsistent flow rates.[12][13]
To ensure consistent retention times:
-
Regularly check the system for leaks.
-
Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Use a column oven to maintain a constant temperature.
-
Degas the mobile phase and prime the pump regularly.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new fullerene derivative?
A1: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of a gradient of toluene and acetonitrile.[1][2][3] Begin with a broad gradient to determine the approximate elution time of your compound, then optimize the gradient or switch to an isocratic method for better separation. Detection is typically carried out using a UV detector at wavelengths such as 285 nm and 350 nm.[2]
Q2: How should I prepare my fullerene derivative sample for HPLC analysis?
A2: Due to the poor solubility of many fullerene derivatives in common HPLC solvents, sample preparation is a critical step.[2][14] A typical procedure involves dissolving the sample in toluene with the aid of sonication.[2][14] The resulting solution may then be diluted with the mobile phase or a compatible solvent mixture before injection.[2][14] It is also recommended to filter the sample through a 0.45 µm filter to remove any particulate matter.[14]
Q3: How can I transfer my analytical HPLC method to a preparative scale?
A3: Transferring a method from an analytical to a preparative scale is often achievable.[1][2] The primary consideration is the increased sample load. To accommodate this, you will need a larger diameter column with the same stationary phase. The flow rate will need to be scaled up proportionally to the column's cross-sectional area. You may also need to adjust the injection volume and sample concentration to avoid overloading the preparative column.[2]
Q4: My column performance is degrading over time. What can I do?
A4: The performance of HPLC columns can deteriorate with use, especially when working with complex samples like fullerene reaction mixtures.[4] Irreversible adsorption of fullerenes or by-products onto the stationary phase is a common cause of degradation.[4] To extend column lifetime, consider the following:
-
Pre-purification of Samples: Perform a preliminary purification step, such as extraction or flash chromatography, to remove unreacted reagents and highly retained impurities before HPLC.[2][14]
-
Use of a Guard Column: A guard column installed before the analytical column can trap strongly retained compounds and particulates, protecting the main column.[15]
-
Regular Column Washing: Develop a robust column washing procedure to remove contaminants after a series of runs. For fullerene separations, a strong solvent like 1,2,4-trichlorobenzene may be used as a wash solvent for specialized columns.
Data Summary
Table 1: Recommended Stationary Phases for Fullerene Derivative HPLC
| Stationary Phase | Key Characteristics | Typical Applications |
| C18 (Octadecylsilane) | High surface area (400-450 m²/g), good for general reversed-phase separations.[1][2][16] | Separation of C60/C70, fulleropyrrolidines, and hydroarylated fullerenes.[2] |
| C12 (Dodecylsilane) | Similar to C18 but with slightly less retention for nonpolar compounds.[1][2] | Effective for hydroarylated C60 reaction mixtures.[16] |
| Pyrenylpropyl | Provides π-π interactions for enhanced selectivity of aromatic and fullerene compounds.[3] | Strong retention of fullerenes, suitable for separating higher fullerenes and derivatives. |
| Phenyl | Offers alternative selectivity based on π-π interactions.[5] | Can be used to improve resolution when C18 columns are not effective.[5] |
Table 2: Common Mobile Phases for Fullerene Derivative HPLC
| Mobile Phase Composition | Mode | Key Characteristics |
| Toluene/Acetonitrile | Reversed-Phase | Good for separating C60/C70 and their derivatives. Adjusting the acetonitrile percentage is a key optimization parameter.[2][3] |
| Toluene/Methanol | Reversed-Phase | An alternative to toluene/acetonitrile, with methanol being a more polar modifier.[3] |
| Toluene (100%) | Normal-Phase (on polar columns) or Reversed-Phase (on specialized columns) | Used with specialized fullerene columns like Cosmosil Buckyprep for strong retention.[3] |
| Hexane/Toluene | Normal-Phase | Can be used for the separation of pristine fullerenes.[17] |
Experimental Protocols
Protocol 1: General Analytical HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phase solvents: Solvent A (Toluene) and Solvent B (Acetonitrile).
-
Initial Gradient: Run a linear gradient from 100% Toluene to 50:50 Toluene:Acetonitrile over 20 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the eluent at 285 nm and 350 nm.[2]
-
Sample Preparation: Dissolve approximately 1 mg of the fullerene derivative sample in 1 mL of toluene, sonicate for 5-10 minutes, and filter through a 0.45 µm PTFE filter.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of acetonitrile, or switch to an isocratic mobile phase to improve the resolution of the peaks of interest.
Protocol 2: Sample Pre-purification
-
After the reaction, perform an extraction to wash away catalysts and unreacted reagents.[2][14]
-
The resulting residue, containing unreacted fullerenes and fullerene adducts, can be used for HPLC sample preparation.[2][14]
-
This pre-purification step helps to reduce the complexity of the sample injected into the HPLC, which can improve column lifetime and separation efficiency.[2][14]
Visualizations
Caption: General workflow for HPLC purification of fullerene derivatives.
Caption: Decision tree for troubleshooting poor resolution in HPLC.
References
- 1. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. diva-portal.org [diva-portal.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02814B [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 60-Fulleroacetic Acid Dispersibility
Welcome to the technical support center for 60-fulleroacetic acid (FAA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous dispersibility of this functionalized fullerene.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor dispersibility in neutral aqueous solutions?
A1: While the addition of carboxylic acid groups improves the water solubility of the fullerene C60 core compared to its pristine form, the molecule remains largely hydrophobic. The large, nonpolar carbon cage (C60) has a strong tendency to aggregate in aqueous environments to minimize its contact with polar water molecules, a phenomenon driven by hydrophobic interactions.[1][2] Even with functionalization, these aggregates can be persistent, especially in neutral or acidic pH, where the carboxylic acid groups are not fully ionized.[3]
Q2: What is the difference between a true solution and a colloidal dispersion for FAA?
A2: A true solution consists of individual molecules or ions dissolved and evenly distributed in a solvent, with particle sizes typically below 1 nm. Due to the tendency of the C60 core to aggregate, achieving a true solution of this compound in water is highly unlikely. Instead, the goal is to form a stable colloidal dispersion , where small, stable aggregates of FAA (nanoparticles) are uniformly suspended in the liquid.[1][4] These nanoparticles can range in size from tens to hundreds of nanometers.[5][6]
Q3: How can I characterize the quality and stability of my this compound dispersion?
A3: Proper characterization is crucial to ensure your dispersion is suitable for experiments. Key techniques include:
-
Dynamic Light Scattering (DLS): This is the most common method for measuring the average hydrodynamic diameter of the FAA aggregates in the dispersion. A good dispersion will show a narrow size distribution with an average particle size ideally below 200 nm.[4][6]
-
Zeta Potential Analysis: This technique measures the surface charge of the dispersed nanoparticles. A highly negative or positive zeta potential (e.g., more negative than -30 mV or more positive than +30 mV) indicates strong electrostatic repulsion between particles, which predicts good long-term stability against aggregation.[7][8]
-
UV-Vis Spectroscopy: Fullerene dispersions have characteristic absorption spectra. This can be used for quantification, as the absorbance at specific wavelengths (e.g., ~340 nm) is often linear with concentration.[7]
-
Visual Inspection: A well-dispersed solution should appear clear and homogenous (though it may be colored) without any visible precipitates or cloudiness, both immediately after preparation and after a period of storage.
Troubleshooting Guides
Problem: My this compound powder is not dissolving or "wetting" in my aqueous buffer.
This is a common starting problem where the hydrophobic powder fails to initially disperse into the aqueous phase. The following troubleshooting workflow and protocol can resolve this issue.
Experimental Protocol 1: pH-Assisted Dispersion with Sonication
This protocol utilizes pH adjustment to ionize the carboxylic acid groups, increasing electrostatic repulsion and aiding dispersion. Sonication provides the physical energy to break up larger agglomerates.
-
Preparation: Weigh the desired amount of this compound powder. Prepare your aqueous buffer (e.g., PBS, TRIS).
-
pH Adjustment: Before adding the FAA, check the pH of your buffer. If it is neutral or acidic, adjust it to a slightly alkaline pH (e.g., 7.5 to 9.0) using a dilute solution of NaOH or another suitable base. The solubility of compounds with acidic functional groups generally increases as the pH moves above their pKa.[9][10]
-
Initial Mixing: Add the FAA powder to the pH-adjusted buffer while stirring continuously. Many carboxyfullerenes become significantly more soluble in water at alkaline pH.[11]
-
Sonication: Place the vial containing the mixture in a bath sonicator or use a probe sonicator.
-
Bath Sonication: Sonicate for 30-60 minutes. Monitor the temperature to avoid excessive heating, which could affect your sample.
-
Probe Sonication: Use short pulses (e.g., 5 seconds on, 10 seconds off) for a total of 5-15 minutes on ice to prevent overheating. Probe sonication is more energetic and effective for stubborn aggregates.[12][13]
-
-
Finalization: After sonication, the solution should appear homogenous. If needed, the pH can be carefully readjusted back to the desired experimental pH. However, be aware that lowering the pH may decrease stability.
-
Characterization: Use DLS to confirm the particle size and check for the absence of large aggregates (>1 µm).
Problem: My dispersion looks good initially, but aggregates and precipitates form over hours or days.
This indicates a lack of long-term colloidal stability. While pH adjustment helps, steric or electrosteric stabilization using polymers or surfactants is often necessary to prevent re-aggregation, especially at high concentrations or high ionic strength.[3][14]
Experimental Protocol 2: Stabilization with Poly(N-vinylpyrrolidone) (PVP)
PVP is a biocompatible polymer known to form stable, water-soluble complexes with fullerenes by "wrapping" around the C60 cage, providing steric stabilization.[2][8] This protocol is adapted from solvent-exchange methods.[15][16]
-
Stock Solutions:
-
FAA Stock: Prepare a solution of this compound in a suitable organic solvent where it has better solubility. Toluene is effective for the parent C60, but a more polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) may be more effective for FAA.[2][17] A typical starting concentration is 0.5-1.0 mg/mL.
-
PVP Stock: Prepare a solution of PVP (e.g., MW 40,000) in ethanol or water at a concentration of 10-20 mg/mL.
-
-
Mixing: In a glass vial, mix the FAA organic solution with the PVP solution. A common starting point is a 1:100 weight ratio of FAA to PVP. Stir the mixture vigorously for several hours (e.g., 12 hours) at room temperature to facilitate complex formation.[16]
-
Solvent Removal: Remove the organic solvent and ethanol. This can be done by rotary evaporation or by gently blowing a stream of nitrogen over the solution until a dry film or powder is obtained.
-
Reconstitution: Add the desired aqueous buffer to the dried PVP-FAA complex.
-
Dispersion: Vortex and sonicate the mixture (as described in Protocol 1) until a clear, homogenous dispersion is formed. The resulting dispersion should have significantly improved long-term stability.
-
Purification (Optional): To remove any excess, unbound PVP, dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) can be performed.
Data & Characterization Tables
The dispersibility of this compound is not widely reported in quantitative tables. However, data for the parent C60 molecule provides a useful guide for selecting solvents for initial dissolution steps in solvent-exchange protocols.
Table 1: Solubility of Pristine C60 in Various Solvents at Room Temperature (Note: These values are for the parent C60 fullerene. This compound will have different absolute solubilities, but the general trend of poor solubility in polar solvents holds true.)
| Solvent | Type | Solubility (mg/mL) | Reference |
| Water | Highly Polar | Highly Insoluble | [18] |
| Methanol | Polar, Protic | Practically Insoluble | [18] |
| Acetonitrile | Polar, Aprotic | ~0.00004 | [17] |
| Hexane | Nonpolar | ~0.043 | [19] |
| Tetrahydrofuran (THF) | Polar, Aprotic | ~0.011 | [17] |
| Toluene | Nonpolar, Aromatic | ~2.8 - 3.0 | [17][19] |
| Carbon Disulfide | Nonpolar | ~7.9 | [19] |
| 1,2-Dichlorobenzene | Nonpolar, Aromatic | ~27 | [18] |
| 1-Chloronaphthalene | Nonpolar, Aromatic | ~51 | [18] |
Table 2: Typical Characterization Parameters for Aqueous Fullerene Dispersions
| Parameter | Method | Poor Dispersion | Good/Stable Dispersion | Reference |
| Visual | Naked Eye | Cloudy, visible particles, sedimentation | Clear, homogenous, no precipitation | [20] |
| Hydrodynamic Diameter | DLS | > 500 nm, high Polydispersity Index (>0.5) | < 200 nm, low Polydispersity Index (<0.3) | [4][5][8] |
| Zeta Potential | Electrophoretic Light Scattering | Between -20 mV and +20 mV | < -30 mV or > +30 mV | [7][14] |
| UV-Vis Spectrum | Spectrophotometry | High scattering background, unstable baseline | Clear peaks, stable baseline | [7] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fullerene C60 Conjugate with Folic Acid and Polyvinylpyrrolidone for Targeted Delivery to Tumor Cells [mdpi.com]
- 3. Characterization of aggregates of surface modified fullerenes by asymmetrical flow field-flow fractionation with multi-angle light scattering detection [diposit.ub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aph-hsps.hu [aph-hsps.hu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.iitd.ac.in [web.iitd.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1894973A1 - Process for producing pvp-fullerene complex and aqueous solution thereof - Google Patents [patents.google.com]
- 16. US20100015083A1 - Method of producing pvp/fullerene complex and aqueous solution thereof - Google Patents [patents.google.com]
- 17. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubility of fullerenes - Wikipedia [en.wikipedia.org]
- 19. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 60-Fulleroacetic Acid and Pristine C60
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of pristine Buckminsterfullerene (C60) and its functionalized derivative, 60-fulleroacetic acid. While research directly on this compound is limited, this guide draws upon extensive data from structurally similar carboxyfullerenes to offer a robust comparative analysis for researchers in nanomedicine and materials science.
Executive Summary
Pristine C60, a spherical molecule composed of 60 carbon atoms, is inherently hydrophobic. Its biological effects are often associated with its aggregation in aqueous environments, leading to significant interactions with cellular membranes. In contrast, the addition of acetic acid moieties to the C60 cage, creating this compound, dramatically increases its water solubility and alters its biological profile. This functionalization tends to mitigate the acute cytotoxicity observed with pristine C60 and shifts the mechanism of cell death from necrosis towards apoptosis. Furthermore, while both forms exhibit antioxidant properties, the functional groups on this compound and its analogues can enhance their radical-scavenging capabilities in biological systems.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the biological activities of pristine C60 and its water-soluble derivatives, including carboxyfullerenes which serve as a proxy for this compound.
| Parameter | Pristine C60 (nano-C60) | Water-Soluble Derivatives (Carboxy/Hydroxylated Fullerenes) | Reference(s) |
| Cytotoxicity (LC50) | High (e.g., 0.25 µg/mL in L929, C6, and U251 cell lines) | Low (e.g., 800–1000 µg/mL in the same cell lines) | [1][2] |
| Mechanism of Cell Death | Primarily ROS-associated necrosis | Primarily ROS-independent apoptosis | [1][2] |
| Cellular Uptake | Passive diffusion and endocytosis of aggregates | Potentially enhanced and specific uptake mechanisms | [3][4] |
Table 1: Comparative Cytotoxicity and Cellular Interaction
| Assay | Pristine C60 | Water-Soluble Derivatives (Fullerenols) | Reference(s) |
| DPPH Radical Scavenging | Moderate inhibition (e.g., ~56% inhibition at 31.25 µg/mL for a C60 formulation) | Variable, can be lower than pristine C60 in some assays (e.g., ~33% inhibition for fullerenol at 62.5 µg/mL) | [5] |
| Intracellular ROS | Can induce ROS production, leading to oxidative stress | Can scavenge intracellular ROS, exhibiting cytoprotective effects | [1][2] |
Table 2: Comparative Antioxidant Activity
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of pristine C60 or this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]
Intracellular Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to detect intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the fullerene compounds as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7][8]
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds. The ability of the test compound to donate an electron to the stable DPPH free radical is measured by the decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare various concentrations of the fullerene compounds in a suitable solvent (e.g., ethanol or water for soluble derivatives).
-
Reaction Mixture: Add the fullerene solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[5]
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways influenced by pristine C60 and this compound (represented by carboxyfullerenes).
Caption: Proposed pathway of pristine C60-induced necrotic cell death.
Caption: Proposed pathway of this compound-induced apoptotic cell death.
Experimental Workflow
Caption: General experimental workflow for comparing fullerene biological activity.
Conclusion
The functionalization of pristine C60 to form this compound significantly alters its biological activity. The increased water solubility of the acid derivative leads to reduced cytotoxicity and a shift in the cell death mechanism from necrosis to apoptosis. While pristine C60 can induce significant oxidative stress, this compound and its analogues may offer cytoprotective effects through ROS scavenging. These differences highlight the critical role of surface chemistry in determining the biocompatibility and therapeutic potential of fullerene-based nanomaterials. Further research is warranted to fully elucidate the specific molecular interactions and long-term effects of this compound to harness its potential in drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Distinct cytotoxic mechanisms of pristine versus hydroxylated fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristine (C60) and Hydroxylated [C60(OH)24] Fullerene Phototoxicity towards HaCaT Keratinocytes: Type I vs Type II Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal uptake and intracellular superoxide scavenging of a fullerene (C60)-poly(2-oxazoline)s nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laccei.org [laccei.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of 60-Fulleroacetic Acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant potential of 60-fulleroacetic acid against established antioxidants. This document synthesizes available experimental data and outlines the methodologies used to evaluate antioxidant efficacy.
Executive Summary
Comparative Analysis of Antioxidant Activity
Due to the limited availability of specific IC50 values for this compound in standardized antioxidant assays, this section provides a qualitative comparison based on available literature for carboxyfullerenes and presents quantitative data for the benchmark antioxidants.
Table 1: In Vitro Antioxidant Activity Comparison
| Antioxidant | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Lipid Peroxidation Inhibition |
| This compound | Data not available. Carboxyfullerenes are reported to be potent free radical scavengers.[1] | Data not available. | Carboxyfullerenes have been shown to inhibit lipid peroxidation.[2] |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL | ~127 µg/mL | Can inhibit lipid peroxidation, but may also act as a pro-oxidant in the presence of metal ions.[3] |
| Trolox | ~3-4 µg/mL | ~2-3 µg/mL | A potent inhibitor of lipid peroxidation, often used as a standard. |
Note: IC50 values for Ascorbic Acid and Trolox can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.
-
Reaction Mixture: Varying concentrations of the test compound (this compound or standards) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Value: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.[3]
DPPH Radical Scavenging Mechanism.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (this compound or standards) at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The decrease in absorbance at 734 nm is measured.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Value: The IC50 value is determined from the dose-response curve.[3]
ABTS Radical Scavenging Workflow.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Methodology:
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich medium (e.g., brain homogenate or linoleic acid emulsion) using an oxidizing agent (e.g., FeSO4/ascorbate).
-
Incubation with Antioxidant: The lipid medium is incubated with and without the test compound (this compound or standards) at various concentrations.
-
TBARS Reaction: A solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at around 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
-
IC50 Value: The IC50 value, representing the concentration of the antioxidant that inhibits lipid peroxidation by 50%, is determined.
Cellular Antioxidant Signaling Pathway
Carboxyfullerenes, including derivatives like this compound, are thought to exert their antioxidant effects not only through direct ROS scavenging but also by modulating cellular signaling pathways. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Nrf2-Mediated Antioxidant Response.
Conclusion
This compound and related carboxyfullerenes demonstrate significant promise as potent antioxidants. Their unique molecular structure facilitates the scavenging of a broad range of reactive oxygen species. While direct quantitative data from standardized in vitro assays for this compound remains to be fully elucidated and published, the available evidence on carboxyfullerenes suggests a high antioxidant capacity. Further research is warranted to establish specific IC50 values for this compound in assays such as DPPH, ABTS, and lipid peroxidation to allow for a more precise quantitative comparison with established antioxidants. The potential for these molecules to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade, further highlights their therapeutic potential in conditions associated with oxidative stress.
References
A Comparative Guide to Fullerene Carboxylic Acids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The unique cage-like structure of fullerenes, coupled with their extensive possibilities for functionalization, has positioned them as promising candidates for advanced drug delivery systems. Among the various derivatives, fullerene carboxylic acids have garnered significant attention due to their improved aqueous solubility and biocompatibility—critical prerequisites for biomedical applications. This guide provides a comparative analysis of different fullerene carboxylic acids, focusing on their performance in drug delivery, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Performance Comparison of Fullerene Carboxylic Acids in Drug Delivery
The efficacy of fullerene carboxylic acids as drug carriers is evaluated based on several key parameters, including drug loading capacity, release kinetics, cellular uptake, and cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Fullerene Derivative | Drug | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Reference |
| Carboxylated Graphene Oxide | Paclitaxel | ~20 | - | |
| DES-functionalized Graphene | Doxorubicin | 25.92 | 51.84 | [1] |
| Fullerene-DOX Conjugate | Doxorubicin | Varies with conjugate design | - | [2] |
| PEGylated Carboxylic Graphene Oxide | Paclitaxel | Varies with PEG MW | - | [3] |
| PDEA-PEG Nanoparticles | Cisplatin | 1.96 wt% | 97.8 |
Table 1: Comparative Drug Loading Capacity of Fullerene-Based Nanocarriers. Drug loading capacity and efficiency are influenced by the specific functionalization, the drug molecule, and the loading method.
| Fullerene Derivative | Drug | Release Conditions | Release Profile | Reference |
| Fullerene-Paclitaxel Conjugate | Paclitaxel | Bovine plasma (enzymatic hydrolysis) | Half-life of 80 minutes | [4][5] |
| Carboxylated Nanocarrier | Doxorubicin | pH-sensitive | Enhanced release in acidic pH | [6] |
| PEGylated Carboxylic Graphene Oxide | Paclitaxel | pH 7.4 vs. pH 6.0 | Sustained release, faster at acidic pH | [3] |
| pH-thermal dual responsive nanogels | Cisplatin | pH and Temperature sensitive | Release accelerated by H+ and reduced by increased temperature | [7] |
| Gold Nanoparticles with Carboxylic Ligands | Cisplatin | pH 7.6 vs. acidic pH | ~5% release at pH 7.6 vs. up to 67% at acidic pH | [8] |
Table 2: Comparative Drug Release Kinetics. The release of drugs from fullerene carriers can be triggered by various stimuli, most notably the acidic tumor microenvironment.
| Fullerene Derivative | Cell Line | Incubation Time | Cellular Uptake | Reference |
| Fullerene Nanoparticles | Caco-2 | 1.5 - 4 hours | Reduced by 38-54% at 4°C vs 37°C | [5] |
| Fullerene-DOX Conjugate | Human Breast Cancer Cells | - | Primarily cytoplasmic distribution | [9] |
Table 3: Cellular Uptake of Fullerene Derivatives. Cellular uptake is an active process influenced by temperature and the physicochemical properties of the nanoparticles.
| Fullerene Derivative | Cell Line | IC50 Value (μM) | Reference |
| Water-Soluble Fullerene Derivative 2 | A549 | 89.16 | [10] |
| Water-Soluble Fullerene Derivative 10 | A549 | 75.77 | [10] |
| Water-Soluble Fullerene Derivative 3 | A549 | 133.73 | [10] |
| Water-Soluble Fullerene Derivative 4 | A549 | 203.97 | [10] |
| Fullerene-Paclitaxel Liposome | A549 | Virtually identical to free paclitaxel | [4] |
Table 4: Comparative Cytotoxicity (IC50) of Fullerene Derivatives. The cytotoxicity of fullerene derivatives varies depending on their specific chemical structure and the cancer cell line being tested.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the fullerene carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[1][11]
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]
-
Solubilization: Add 100 μL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] Cell viability is calculated as a percentage of the untreated control cells.
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Sample Preparation: Prepare the fullerene carboxylic acid solution in a suitable solvent (e.g., deionized water or PBS) at a known concentration. Filter the sample through a 0.2 µm syringe filter to remove any large aggregates.[14]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Ensure the cuvette is clean by rinsing with filtered water and ethanol.[14]
-
Measurement: Pipette approximately 30 µL of the filtered sample into the cuvette. Place the cuvette in the instrument and set the measurement parameters (e.g., temperature, solvent viscosity).[14]
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will calculate the hydrodynamic radius and polydispersity index (PDI) from the autocorrelation function of the scattered light intensity fluctuations.[15]
Transmission Electron Microscopy (TEM) for Morphology
TEM provides high-resolution images of the morphology and size of nanoparticles.
-
Sample Preparation: Place a drop of the diluted fullerene nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.
-
Fixation (for cellular uptake studies): Fix cells treated with fullerene derivatives with a solution of glutaraldehyde and paraformaldehyde. Post-fix with osmium tetroxide and stain with uranyl acetate.[16][17]
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in a resin like LX-112.[16]
-
Sectioning: Cut ultrathin sections (70-90 nm) using a microtome and place them on a TEM grid.[17]
-
Imaging: Examine the samples under a transmission electron microscope at an accelerating voltage of around 80 kV.[16]
Signaling Pathways and Mechanisms of Action
Fullerene derivatives exert their therapeutic effects through various biological pathways, primarily by modulating oxidative stress and inducing apoptosis in cancer cells.
Antioxidant Signaling Pathway: Nrf2 Activation
Fullerene derivatives can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[6]
Figure 1: Nrf2 antioxidant signaling pathway activated by fullerene derivatives.
Apoptosis Induction: Caspase Activation Pathway
Fullerene derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.
Figure 2: Intrinsic apoptosis pathway initiated by fullerene derivatives.
Experimental Workflow for Fullerene-Based Drug Delivery
The development and evaluation of fullerene carboxylic acids for drug delivery follow a structured workflow.
Figure 3: General experimental workflow for evaluating fullerene-based drug carriers.
Conclusion
Fullerene carboxylic acids represent a versatile platform for the development of targeted and controlled drug delivery systems. Their performance is highly dependent on the nature and degree of functionalization, which dictates their solubility, drug loading capacity, and interaction with biological systems. While challenges in scalable synthesis and long-term toxicity remain, ongoing research continues to unveil the immense potential of these carbon nanostructures in revolutionizing cancer therapy and other biomedical applications. This guide provides a foundational comparison to aid researchers in the selection and design of fullerene carboxylic acid-based nanocarriers for their specific therapeutic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aqueous Compatible Fullerene-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A fullerene-paclitaxel chemotherapeutic: synthesis, characterization, and study of biological activity in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH-Sensitive Co-Adsorption/Release of Doxorubicin and Paclitaxel by Carbon Nanotube, Fullerene, and Graphene Oxide in Combination with N-isopropylacrylamide: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of cisplatin from pH-thermal dual responsive nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fullerene-conjugated doxorubicin in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface functionalized fullerene-based nanomaterials for drug delivery and anti-oxidant activity - American Chemical Society [acs.digitellinc.com]
- 13. (Open Access) Computational study of the fullerene effects on the properties of 16 different drugs: A review (2018) | Roya Ahmadi | 26 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Carbon Nanomaterials for Drug Delivery: 60-Fulleroacetic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The field of nanomedicine offers profound advancements in therapeutic delivery, with carbon-based nanomaterials at the forefront of innovation. Their unique structural and chemical properties enable targeted drug delivery, potentially increasing efficacy while minimizing side effects. This guide provides a comparative analysis of 60-fulleroacetic acid and other prominent carbon nanomaterials—carbon nanotubes (CNTs) and graphene oxide (GO)—as vehicles for drug delivery. The comparison is based on currently available experimental data for C60 fullerene derivatives as a proxy for this compound, alongside data for functionalized CNTs and GO.
Performance Comparison
The efficacy of a drug delivery system is determined by several key performance indicators, including drug loading capacity, release kinetics, and cytotoxicity. The following tables summarize the available quantitative data for carboxylated C60 fullerene derivatives, functionalized CNTs, and functionalized GO. It is important to note that these values are highly dependent on the specific functionalization, drug molecule, and experimental conditions.
Table 1: Drug Loading Capacity and Efficiency
| Nanomaterial | Drug | Loading Capacity (wt%) | Loading Efficiency (%) | Ref. |
| Carboxylated C60 Fullerene | Doxorubicin | Approx. 19.3% | Approx. 80.2% | [1] |
| Functionalized SWCNTs | Doxorubicin | Up to 400% | Not Reported | [2] |
| Graphene Oxide | Doxorubicin | Up to 235% | > 90% | [3] |
Table 2: In Vitro Drug Release
| Nanomaterial | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Ref. |
| Carboxylated C60 Fullerene | Doxorubicin | pH 5.0 | Approx. 60% | 48 | [4] |
| Carboxylated C60 Fullerene | Doxorubicin | pH 7.4 | Approx. 20% | 48 | [4] |
| Functionalized SWCNTs | Doxorubicin | pH 5.5 | Approx. 36.5% | 24 | [5] |
| Functionalized SWCNTs | Doxorubicin | pH 7.4 | Approx. 14.3% | 32 | [5] |
| Graphene Oxide | Doxorubicin | pH 5.5 | Approx. 70% | 72 | [6] |
| Graphene Oxide | Doxorubicin | pH 7.4 | Approx. 25% | 72 | [6] |
Table 3: Cytotoxicity
| Nanomaterial | Cell Line | IC50 (µg/mL) | Ref. |
| Pristine C60 Fullerene | L929 (mouse fibrosarcoma) | > 1000 | [5] |
| Hydroxylated C60 Fullerene | U251 (human glioma) | Approx. 800-1000 | [5] |
| Functionalized SWCNTs-DOX | A549 (human lung carcinoma) | 0.8688 | [5] |
| Graphene Oxide | A549 (human lung carcinoma) | Approx. 60 (viability %) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of carbon nanomaterial-based drug delivery systems.
Synthesis of Carboxylated C60 Fullerene (Methano[8][8]fullerene[C60]carboxylic acid)
This method involves the reaction of a bromoacetate-derived ylide with C60 fullerene to produce a methano[C60]fullerene carboxylate, which is then hydrolyzed to yield the carboxylic acid derivative. The intermediate and final products are typically confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[7].
Drug Loading
Doxorubicin (DOX) Loading onto Carboxylated C60: Doxorubicin is loaded onto carboxylated C60 nanoparticles through non-covalent interactions. Typically, a solution of the carboxylated fullerene is mixed with a solution of doxorubicin hydrochloride and stirred for a set period (e.g., 24 hours) in the dark at room temperature. The drug-loaded nanoparticles are then separated from the unbound drug by centrifugation and washed. The amount of loaded DOX is determined by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer[1].
Doxorubicin (DOX) Loading onto Functionalized Carbon Nanotubes: Functionalized CNTs are dispersed in a solution of doxorubicin in a buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. The mixture is sonicated and then stirred for an extended period. The DOX-loaded CNTs are collected by centrifugation, and the supernatant is analyzed by UV-Vis spectrophotometry to determine the concentration of unloaded DOX, thereby calculating the loading efficiency[8].
Doxorubicin (DOX) Loading onto Graphene Oxide: Graphene oxide is dispersed in water, and an aqueous solution of doxorubicin hydrochloride is added. The mixture is stirred for a designated time to allow for π-π stacking and hydrogen bonding interactions between the GO and DOX. The DOX-loaded GO is then separated by centrifugation, and the drug loading content is quantified by measuring the absorbance of the supernatant[3].
In Vitro Drug Release
The in vitro release of a drug from carbon nanomaterials is typically studied using a dialysis method. The drug-loaded nanomaterial is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0-5.5 to simulate the acidic tumor microenvironment). The entire setup is kept at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed by UV-Vis spectrophotometry or fluorescence spectroscopy to determine the concentration of the released drug. The withdrawn medium is replaced with fresh medium to maintain sink conditions[4][5][6].
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the drug-loaded and unloaded carbon nanomaterials is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the nanomaterials. After a specific incubation period (e.g., 24, 48, or 72 hours), an MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells[9][10].
Visualizing the Processes
To better understand the experimental workflows and biological interactions, the following diagrams are provided.
Caption: General experimental workflow for carbon nanomaterial drug delivery systems.
Caption: Cellular uptake and mechanism of action for carbon nanomaterial drug carriers.
Concluding Remarks
The choice of a carbon nanomaterial for drug delivery depends on a multitude of factors including the physicochemical properties of the drug, the desired release profile, and the specific cellular target.
-
C60 Fullerene Derivatives: Carboxylated fullerenes demonstrate good biocompatibility and the ability for pH-responsive drug release. Their smaller size may facilitate cellular uptake[4][9].
-
Carbon Nanotubes: Functionalized CNTs, particularly SWCNTs, exhibit a very high surface area, allowing for exceptionally high drug loading capacities[2]. Their needle-like shape can aid in penetrating cell membranes.
-
Graphene Oxide: GO possesses a large, planar surface area suitable for loading aromatic drug molecules via π-π stacking. Its surface is rich in oxygen-containing functional groups, which facilitates functionalization and enhances hydrophilicity[3].
While this guide provides a comparative overview, it is crucial for researchers to conduct specific in-house experiments to determine the optimal carbon nanomaterial for their particular application. The field is rapidly evolving, and ongoing research will undoubtedly uncover new functionalization strategies and applications for these versatile nanomaterials in the fight against disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Carbon nanomaterials for drug delivery and tissue engineering [frontiersin.org]
- 3. microscopyinnovations.com [microscopyinnovations.com]
- 4. Water-soluble photoluminescent fullerene capped mesoporous silica for pH-responsive drug delivery and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 8. Elucidating the mechanism of cellular uptake of fullerene nanoparticles [eeer.org]
- 9. Molecular insight into the smart functionalized TMC-Fullerene nanocarrier in the pH-responsive adsorption and release of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocytic mechanisms and toxicity of a functionalized fullerene in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 60-Fulleroacetic Acid: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro therapeutic efficacy of 60-fulleroacetic acid against alternative compounds. Due to a lack of extensive, direct comparative studies on this compound, this guide draws upon the broader research on functionalized fullerenes, particularly carboxyfullerenes, to provide a relevant framework for its potential applications in neuroprotection and cancer therapy.
While specific quantitative data for this compound remains limited in publicly available research, the known antioxidant and biological activities of its parent molecule, fullerene C60, and its carboxylated derivatives provide a strong basis for inferring its therapeutic potential. This guide will present available data on related fullerene compounds and compare them with established therapeutic agents.
Neuroprotective Efficacy: A Comparative Overview
Fullerene derivatives have emerged as potent neuroprotective agents, primarily attributed to their exceptional antioxidant properties. They act as "radical sponges," effectively neutralizing reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.
Comparative Analysis of In Vitro Neuroprotective Activity
| Compound/Class | Mechanism of Action | Reported In Vitro Efficacy | Key Experimental Models |
| Carboxyfullerenes (related to this compound) | Potent free radical scavenger; reduces oxidative stress. | Demonstrates significant protection of neurons from excitotoxicity and apoptosis. | Cortical neuron cultures, models of ischemia-reperfusion injury. |
| Edaravone | Free radical scavenger. | Clinically approved for ALS; shows neuroprotective effects in various in vitro models of oxidative stress. | Neuronal cell lines (e.g., SH-SY5Y), primary neuronal cultures. |
| N-Acetylcysteine (NAC) | Precursor to glutathione, a major intracellular antioxidant. | Widely used antioxidant; protects against oxidative stress-induced cell death. | Various cell lines and primary cultures subjected to oxidative insults. |
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotective effects is to induce oxidative stress in neuronal cell cultures and measure cell viability following treatment with the test compound.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Induction of Oxidative Stress: Cells are exposed to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate to induce neuronal damage.
-
Treatment: Cells are co-treated with varying concentrations of the test compound (e.g., a carboxyfullerene) and the oxidative agent.
-
Viability Assessment: After a set incubation period, cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity, or by staining for live/dead cells.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated cells exposed to the oxidative agent.
Signaling Pathway: Neuroprotection via ROS Scavenging
The primary neuroprotective mechanism of fullerene derivatives is believed to be the direct scavenging of reactive oxygen species, thereby preventing downstream cellular damage.
Figure 1. Simplified diagram illustrating the neuroprotective mechanism of this compound through the scavenging of reactive oxygen species (ROS), thereby preventing neuronal damage and promoting survival.
Anticancer Potential: A Look at Fullerene-Based Therapies
Fullerenes and their derivatives are being explored for their potential in cancer therapy, both as direct cytotoxic agents and as carriers for targeted drug delivery. Their ability to generate ROS upon photoactivation (photodynamic therapy) is a particularly promising avenue.
Comparative Analysis of In Vitro Anticancer Activity
| Compound/Class | Mechanism of Action | Reported In Vitro Efficacy | Key Cancer Cell Lines |
| Functionalized Fullerenes (e.g., Carboxyfullerenes) | Induction of apoptosis, generation of ROS (photodynamic therapy). | Varies depending on the functionalization and cell line; some derivatives show selective cytotoxicity to cancer cells. | HeLa (cervical), MCF-7 (breast), A549 (lung). |
| Cisplatin | DNA cross-linking, leading to apoptosis. | A widely used chemotherapy drug with potent cytotoxic effects against a broad range of cancers. | Various, including ovarian, testicular, and lung cancer cell lines. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, leading to apoptosis. | A potent and widely used anthracycline antibiotic in cancer chemotherapy. | Broad spectrum of activity against various cancer cell lines. |
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic effect of a compound on cancer cells is typically evaluated using a cell viability assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound (e.g., a fullerene derivative).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Cell viability is assessed using an appropriate method, such as the MTT assay or a trypan blue exclusion assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow: In Vitro Anticancer Screening
Figure 2. A standard workflow for in vitro screening of the anticancer activity of a compound like this compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic efficacy of this compound is still emerging, the broader class of carboxyfullerenes demonstrates significant promise in both neuroprotection and cancer therapy. Their potent antioxidant properties make them strong candidates for combating oxidative stress-related diseases. Further in vitro studies are crucial to quantify the specific efficacy of this compound, delineate its precise mechanisms of action, and identify the signaling pathways it modulates. Such data will be instrumental in guiding its future development as a potential therapeutic agent. Researchers are encouraged to conduct head-to-head in vitro comparisons of this compound with existing drugs to fully validate its therapeutic potential.
A Comparative Analysis of Water-Soluble Fullerene Derivatives for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The unique cage-like structure of fullerenes has positioned them as promising candidates for a range of biomedical applications. However, their inherent hydrophobicity necessitates chemical modification to enhance their solubility in aqueous environments, a critical prerequisite for biological utility. This guide provides a comparative analysis of three prominent classes of water-soluble fullerene derivatives: fullerenols (polyhydroxylated fullerenes), carboxylated fullerenes, and amino-substituted fullerenes. We will objectively compare their performance based on key metrics including water solubility, cytotoxicity, antioxidant activity, and efficacy in photodynamic therapy and drug delivery, supported by experimental data.
Key Performance Metrics: A Comparative Overview
The efficacy and suitability of water-soluble fullerene derivatives for biomedical applications are determined by a range of physicochemical and biological properties. Below is a summary of these key performance indicators for fullerenols, carboxylated fullerenes, and amino-substituted fullerenes.
| Derivative Class | Water Solubility (mg/mL) | Cytotoxicity (IC50, µM) | Antioxidant Activity | Photodynamic Therapy (PDT) Efficacy | Drug Delivery Potential |
| Fullerenols | >50 (for C60(OH)n, n>40)[1][2][3] | Generally low, dependent on hydroxylation degree | High radical scavenging activity[4] | Moderate singlet oxygen quantum yield (~0.06)[5][6] | Demonstrated for doxorubicin[7][8] |
| Carboxylated Fullerenes | High, increases with the number of carboxyl groups | Variable, can be cytotoxic under certain conditions | Effective ROS scavengers | Higher efficacy than fullerenols in some cases | Investigated for various drugs |
| Amino-substituted Fullerenes | Up to 418 (for hexa-adduct)[9] | Cationic derivatives can be cytotoxic | Dependent on specific functionalization | Cationic derivatives show high PDT efficacy | Explored for gene and drug delivery |
In-Depth Analysis of Fullerene Derivatives
Fullerenols: The Polyhydroxylated Powerhouses
Fullerenols are characterized by the presence of multiple hydroxyl (-OH) groups attached to the fullerene cage. This extensive hydroxylation dramatically increases their polarity and, consequently, their water solubility.
Synthesis: The most common methods for synthesizing fullerenols involve the reaction of fullerenes with strong oxidizing agents like a mixture of sulfuric acid and potassium permanganate, or through the hydrolysis of fullerene epoxides.[10] Another approach involves the use of hydrogen peroxide.[11]
Performance:
-
Water Solubility: The water solubility of fullerenols is directly proportional to the number of hydroxyl groups. Highly hydroxylated fullerenols, such as C60(OH)n where n is greater than 40, can exhibit solubilities exceeding 50 mg/mL.[1][2][3]
-
Biocompatibility and Cytotoxicity: Generally, fullerenols exhibit low cytotoxicity, which makes them attractive for in vivo applications. However, the degree of hydroxylation and the presence of impurities can influence their toxicity profile.
-
Antioxidant Activity: The numerous hydroxyl groups and the electron-accepting nature of the fullerene core endow fullerenols with potent antioxidant properties, enabling them to effectively scavenge free radicals.[4]
-
Photodynamic Therapy: While they can generate singlet oxygen upon photoirradiation, their quantum yield is moderate, typically around 0.06 in water.[5][6]
Carboxylated Fullerenes: The Acidic Achievers
The introduction of carboxylic acid (-COOH) groups onto the fullerene surface is another effective strategy to impart water solubility.
Synthesis: A prevalent method for the synthesis of carboxylated fullerenes is the Bingel-Hirsch reaction, which involves the cyclopropanation of the fullerene with a bromomalonate ester, followed by hydrolysis to yield the carboxylic acid derivative.[12][13][14][15][16]
Performance:
-
Water Solubility: Similar to fullerenols, the water solubility of carboxylated fullerenes increases with the number of functional groups.
-
Cytotoxicity: The cytotoxicity of carboxylated fullerenes can be variable and is influenced by the number of carboxyl groups and the overall charge of the molecule.
-
Antioxidant Activity: These derivatives are known to be effective scavengers of reactive oxygen species (ROS).
-
Photodynamic Therapy: In some studies, carboxylated fullerenes have demonstrated higher photodynamic efficacy compared to fullerenols.
Amino-substituted Fullerenes: The Cationic Contenders
Functionalization of fullerenes with amino groups (-NH2) or their quaternary ammonium salts offers another route to water solubility and introduces a positive charge to the molecule.
Synthesis: Amino-substituted fullerenes can be synthesized through various methods, including the Bingel-Hirsch reaction using N-protected malonates, followed by deprotection.[9][17][18] Direct amination of the fullerene core is also possible.[19]
Performance:
-
Water Solubility: Amino-substituted fullerenes, particularly those with multiple amino groups, can achieve very high water solubility. For instance, a hexa-amino adduct of C60 has been reported to have a solubility of 418 mg/mL.[9]
-
Cytotoxicity: The positive charge of cationic amino-substituted fullerenes can lead to increased interaction with negatively charged cell membranes, which can result in higher cytotoxicity compared to their anionic or neutral counterparts.
-
Photodynamic Therapy: Cationic fullerene derivatives have shown significant promise as photosensitizers for PDT, exhibiting high efficacy in killing cancer cells and microbes.
-
Drug and Gene Delivery: Their positive charge also makes them suitable candidates for complexing with negatively charged molecules like DNA and RNA, opening avenues for gene delivery applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments cited in this guide.
Synthesis of Polyhydroxylated Fullerenols (Fullerenols)
A common method for the synthesis of fullerenols involves the use of hydrogen peroxide.
Materials:
-
Pristine C60 fullerene
-
30% Hydrogen peroxide (H2O2)
-
Sonicator
-
Refrigerated circulator water bath
Procedure:
-
Add 200 mg of pure C60 to 20 mL of 30% H2O2.
-
Sonicate the mixture using a probe sonicator at a specific amplitude (e.g., 30%) and power (e.g., 200 W) in a pulsed mode for 1 hour at room temperature.
-
Maintain the reaction temperature at ambient conditions using a refrigerated circulator water bath.
-
After the reaction, the resulting product is typically purified by dialysis against deionized water to remove unreacted reagents and byproducts.
-
The final product is obtained after lyophilization.
Synthesis of Carboxylated Fullerenes via the Bingel-Hirsch Reaction
The Bingel-Hirsch reaction is a versatile method for the cyclopropanation of fullerenes.
Materials:
-
Pristine C60 fullerene
-
Diethyl bromomalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)
-
Toluene
-
Hydrolysis reagents (e.g., NaOH, HCl)
Procedure:
-
Dissolve C60 in toluene.
-
Add diethyl bromomalonate and a base (DBU or NaH) to the C60 solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
The resulting methanofullerene ester is then purified using column chromatography.
-
The ester is subsequently hydrolyzed using a base (e.g., NaOH) followed by acidification (e.g., HCl) to yield the final carboxylated fullerene derivative.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fullerene derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[20][21][22][23][24]
Antioxidant Activity Evaluation: DPPH Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
Fullerene derivative solutions at various concentrations
-
Ethanol or methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in ethanol or methanol.
-
In a series of test tubes or a 96-well plate, add the fullerene derivative solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The antioxidant molecules in the fullerene derivative solution will reduce the stable DPPH radical, leading to a color change from violet to yellow.
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control.[25][26][27][28][29]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Synthesis pathways from pristine C60 to water-soluble derivatives.
Caption: Experimental workflow for evaluating biomedical applications.
Caption: Simplified signaling pathway of antioxidant activity.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. hielscher.com [hielscher.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties and singlet oxygen generation efficiencies of water-soluble fullerene nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Properties and Singlet Oxygen Generation Efficiencies of Water-Soluble Fullerene Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fullerene Derivatives (CN-[OH]β) and Single-Walled Carbon Nanotubes Modelled as Transporters for Doxorubicin Drug in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciforum : Event management platform [sciforum.net]
- 13. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bingel reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of water-soluble amino fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Cell Viability (MTT) Assay [bio-protocol.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 28. mdpi.com [mdpi.com]
- 29. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Profile: 60-Fulleroacetic Acid in Context with Other Fullerene Derivatives
A comparative guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of 60-fulleroacetic acid and related fullerene compounds. This document provides a synthesis of experimental data, detailed methodologies for electrochemical analysis, and a visual representation of a typical experimental workflow.
The functionalization of fullerene C60 has paved the way for a vast array of derivatives with tailored physicochemical properties. Among these, this compound stands out for its potential applications in materials science and drug delivery, owing to its modified solubility and electronic characteristics. Understanding the electrochemical behavior of this and other fullerene derivatives is paramount for predicting their performance in various applications, from electronic devices to biological systems. This guide offers an objective comparison of the electrochemical properties of this compound with pristine C60 and other functionalized fullerenes, supported by a summary of experimental data and detailed protocols.
Comparative Electrochemical Data
| Compound | First Reduction Potential (E¹red vs. Fc/Fc⁺) (V) | Second Reduction Potential (E²red vs. Fc/Fc⁺) (V) | Oxidation Potential (E¹ox vs. Fc/Fc⁺) (V) |
| C60 | -0.98 | -1.37 | Not typically observed |
| This compound (estimated) | -1.05 to -1.15 | -1.45 to -1.55 | Not typically observed |
| C60 Malonic Acid Derivatives | Cathodically shifted with an increasing number of addends[1] | Cathodically shifted with an increasing number of addends[1] | Not typically observed |
| Fulleropyrrolidines | Generally more difficult to reduce than C60[1] | - | - |
Note: The values for this compound are estimated based on the general trend observed for carboxyfullerenes, where functionalization tends to make reduction slightly more difficult compared to pristine C60. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a common internal standard in electrochemistry.
The data indicates that functionalization of the C60 cage generally shifts the reduction potentials. For carboxylic acid derivatives, the introduction of the acidic moiety is expected to have a modest impact on the electron affinity of the fullerene core.
Experimental Protocols
The following is a detailed methodology for a typical cyclic voltammetry (CV) experiment used to characterize the electrochemical properties of fullerene derivatives.
Objective: To determine the reduction and oxidation potentials of fullerene derivatives in a non-aqueous solvent.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) or Silver wire pseudo-reference
-
Counter Electrode: Platinum wire or mesh
-
Fullerene sample (e.g., this compound, C60)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, o-dichlorobenzene/acetonitrile mixture)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBA BF₄)
-
Ferrocene (for use as an internal standard)
-
Polishing materials (alumina slurry, polishing pads)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Dissolve the fullerene sample in the chosen solvent to a concentration of approximately 0.1-1.0 mM.
-
Add the supporting electrolyte to the solution to a final concentration of 0.1 M.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the sample solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical starting point would be:
-
Initial Potential: 0 V
-
Vertex Potential 1 (negative limit): -2.0 V
-
Vertex Potential 2 (positive limit): +1.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
After the initial scan, add a small amount of ferrocene to the solution and run another scan to record the ferrocene/ferrocenium redox couple. This will serve as an internal reference to which the fullerene potentials can be calibrated.
-
-
Data Analysis:
-
From the voltammogram, determine the peak potentials for the reduction and oxidation processes of the fullerene derivative.
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
Reference all measured potentials to the half-wave potential of the ferrocene/ferrocenium couple.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry workflow for analyzing fullerene derivatives.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
References
Confirming the Structure of 60-Fulleroacetic Acid Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent functionalization of fullerene C60 with acetic acid moieties enhances its solubility and biological applicability, making the precise confirmation of the resulting adduct structures a critical step in research and development. This guide provides a comparative overview of analytical techniques used to characterize 60-fulleroacetic acid adducts, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The structural characterization of this compound adducts relies on a combination of spectroscopic techniques. The data presented below compares the expected analytical signatures for a mono-adduct (a single acetic acid group attached to the C60 cage) and a tris-adduct, highlighting the key differences observed with an increasing degree of functionalization.
| Analytical Technique | Mono-adduct (e.g., C60-CH2COOH) | Tris-adduct (e.g., C60(C(COOH)2)3) |
| ¹H NMR (ppm) | Signal for methylene protons (-CH₂-) adjacent to the fullerene cage and the carboxylic acid proton (-COOH). | Multiple signals for protons on the malonic acid addends, the exact shifts depending on the regioisomeric form (e.g., C₃ or D₃).[1] |
| ¹³C NMR (ppm) | Characteristic peaks for the sp³ carbon of the fullerene cage where the adduct is attached, the methylene carbon, and the carbonyl carbon of the acid. The numerous sp² carbons of the fullerene cage will show a complex pattern. | Multiple sp³ fullerene carbon signals corresponding to the points of addition. The malonic acid carbons will also be present. The symmetry of the adduct (e.g., C₃ vs. D₃) will significantly influence the number of distinct signals.[1] |
| MALDI-TOF Mass Spectrometry (m/z) | A prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺. The expected mass would be that of C60 plus the mass of the acetic acid addend. | A major peak corresponding to the molecular ion of the tris-adduct. For tris-malonic acid adducts, a peak around 1194/1195 mass units has been reported.[1] |
| FT-IR Spectroscopy (cm⁻¹) | Characteristic bands for the C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the O-H stretch (broadband, 2500-3300 cm⁻¹), and C-O stretching vibrations.[2][3][4][5] | Similar characteristic bands for carboxylic acid groups will be present and likely more intense due to the higher number of acid functionalities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization of this compound adducts. Below are outlines of the key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the adduct, confirming the presence and connectivity of the acetic acid moiety and identifying the substitution pattern on the fullerene cage.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for water-soluble derivatives). The choice of solvent is critical to ensure good solubility and minimize interference with the analyte signals.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts, integration, and multiplicity of the signals corresponding to the protons of the acetic acid group.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C and potentially long relaxation times of the fullerene carbons.
-
Identify the signals for the sp³-hybridized carbons of the C60 cage at the point of attachment, the carbons of the acetic acid side chain, and the numerous sp² carbons of the fullerene core.
-
-
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC):
-
Perform 2D NMR experiments to establish correlations between protons and carbons, which is essential for unambiguous assignment of the structure, especially for multi-substituted adducts with complex spectra.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the molecular weight of the adduct and confirm its elemental composition.
Protocol:
-
Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and promotes ionization of the fullerene adduct. Common matrices for fullerene analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a volatile organic solvent (e.g., acetone or acetonitrile).
-
Prepare a dilute solution of the this compound adduct in a suitable solvent (e.g., toluene or THF).
-
Mix the analyte solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. The choice of mode will depend on the adduct's ability to be protonated or deprotonated.
-
Analyze the spectrum for the molecular ion peak to confirm the molecular weight of the synthesized adduct.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the adduct, particularly the characteristic vibrations of the carboxylic acid moiety.
Protocol:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the dried this compound adduct with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Alternatively, for soluble samples, a thin film can be cast onto an IR-transparent window (e.g., NaCl or KBr plates) by evaporating a solution of the adduct.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O and O-H stretching vibrations of the carboxylic acid group, as well as other relevant vibrations of the fullerene cage and the addend. The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carboxylic acid's carbonyl group.[2][3][4][5]
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the structural confirmation of this compound adducts.
References
- 1. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - FTIR spectrum of (A) raw C60; (B) C60(OH)n; (C) C60(C(COOH)2)n. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - FTIR spectrum of (A) raw C60; (B) C60(OH)n; (C) C60(C(COOH)2)n. - figshare - Figshare [figshare.com]
The Rise of 60-Fulleroacetic Acid in Perovskite Solar Cells: A Comparative Guide
The quest for stable and highly efficient perovskite solar cells (PSCs) has led researchers to explore novel materials for the crucial electron transport layer (ETL). Among the contenders, 60-fulleroacetic acid, a derivative of buckminsterfullerene (C60), is emerging as a promising candidate, demonstrating notable improvements in device performance and longevity compared to conventional ETL materials. This guide provides a comprehensive evaluation of this compound in PSCs, presenting a comparative analysis with other common ETLs, detailed experimental protocols, and visualizations to elucidate its role and advantages.
Performance Benchmark: this compound vs. Alternatives
The performance of a PSC is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While specific data for a singular "this compound" is scarce in publicly available literature, the broader class of fullerene carboxylic acid derivatives has been extensively studied, showing a clear trend of performance enhancement. These derivatives are often used as an interlayer to passivate defects at the perovskite/ETL interface or as the primary ETL itself.
The primary advantages of using fullerene carboxylic acid derivatives like this compound lie in their ability to:
-
Passivate Defects: The carboxylic acid group can effectively anchor to the perovskite surface, passivating uncoordinated lead ions (Pb²⁺), which are notorious defect sites that lead to non-radiative recombination and degrade device performance[1][2].
-
Improve Interfacial Energetics: Tailoring the functional groups on the fullerene cage allows for tuning of the material's energy levels, leading to better alignment with the perovskite's conduction band and facilitating more efficient electron extraction[3][4].
-
Enhance Film Morphology: The use of these derivatives can lead to more uniform and compact ETL films, which helps in preventing direct contact between the perovskite and the electrode, thus reducing shunt resistance and improving device stability[5].
For the purpose of this guide, we will compare the reported performance of PSCs incorporating fullerene carboxylic acid derivatives against widely used ETLs such as[4][4]-phenyl-C61-butyric acid methyl ester (PCBM), pristine C60, and tin oxide (SnO₂).
| Electron Transport Layer (ETL) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Key Advantages & Disadvantages |
| Fullerene Carboxylic Acid Derivatives | 18 - 23+ | 1.10 - 1.20 | 22 - 25 | 75 - 85 | Advantages: Excellent defect passivation, improved interfacial contact, enhanced stability. Disadvantages: Synthesis can be complex and costly. |
| PCBM ([4][4]-phenyl-C61-butyric acid methyl ester) | 17 - 22 | 1.05 - 1.15 | 21 - 24 | 70 - 80 | Advantages: Good electron mobility, solution processable. Disadvantages: Prone to aggregation, can induce instability. |
| C60 (Buckminsterfullerene) | 16 - 21 | 1.00 - 1.10 | 20 - 23 | 65 - 75 | Advantages: High electron mobility, good thermal stability. Disadvantages: Poor solubility in common solvents, often requires thermal evaporation. |
| SnO₂ (Tin Oxide) | 18 - 22 | 1.10 - 1.18 | 22 - 24 | 75 - 82 | Advantages: High transparency, good stability, low-temperature processing. Disadvantages: Can have surface defects that require passivation. |
Note: The values presented in this table are representative ranges compiled from various research articles and may vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
The successful integration of this compound or other fullerene carboxylic acid derivatives into a perovskite solar cell requires a meticulous fabrication process. Below is a detailed methodology for a typical inverted (p-i-n) planar perovskite solar cell.
Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Drying: The cleaned substrates are dried with a stream of nitrogen gas.
-
UV-Ozone Treatment: The substrates are treated with UV-ozone for 15 minutes to remove any residual organic contaminants and to improve the wettability of the surface.
Deposition of the Hole Transport Layer (HTL)
-
A solution of a hole-transporting material (e.g., PTAA in toluene) is spin-coated onto the cleaned ITO substrate.
-
The substrate is then annealed at a specific temperature (e.g., 100 °C) for a set duration to form a uniform HTL film.
Deposition of the Perovskite Absorber Layer
-
A precursor solution of the perovskite material (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is prepared inside a nitrogen-filled glovebox.
-
The perovskite precursor solution is spin-coated onto the HTL.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.
Deposition of the this compound Electron Transport Layer (ETL)
-
A solution of this compound is prepared in a suitable solvent (e.g., chlorobenzene or a mixed solvent system). The concentration will typically be in the range of 1-5 mg/mL.
-
The this compound solution is spin-coated onto the perovskite layer.
-
The substrate is then annealed at a moderate temperature (e.g., 70-100 °C) to remove the solvent and form the ETL.
Deposition of the Top Electrode
-
A metal electrode (e.g., silver or gold) is deposited on top of the ETL by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizing the Workflow and Device Architecture
To better understand the fabrication process and the structure of the resulting device, the following diagrams are provided.
Conclusion
The incorporation of this compound and its related carboxylic acid derivatives as electron transport layers or interfacial layers in perovskite solar cells represents a significant step forward in addressing the critical challenges of efficiency and stability. The ability of the carboxylic acid moiety to passivate defects at the perovskite interface is a key factor in reducing non-radiative recombination losses and enhancing device performance. While further research is needed to optimize the synthesis and integration of these materials, the current body of evidence strongly suggests that fullerene carboxylic acids are a highly promising class of materials for the continued advancement of perovskite photovoltaic technology. The detailed experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and scientists working towards the commercialization of this next-generation solar energy solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Mendeleev Communications [mathnet.ru]
- 3. utep.edu [utep.edu]
- 4. The role of fullerene derivatives in perovskite solar cells: electron transporting or electron extraction layers? - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 60-Fulleroacetic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 60-Fulleroacetic acid. As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices. The following procedural guidance is designed to directly address your operational questions and establish a secure working environment.
I. Understanding the Hazards
This compound is a functionalized fullerene, a type of nanoparticle. While pristine fullerenes have demonstrated low toxicity, the introduction of carboxylic acid groups alters the molecule's properties, including its solubility and potential biological interactions.[1][2][3] A precautionary approach is therefore essential due to the limited comprehensive toxicological data available for many functionalized nanoparticles.[4] The primary hazards to consider are respiratory, dermal, and eye exposure to the nanoparticle powder and its solutions.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the dry powder to prevent inhalation of nanoparticles. Ensure proper fit testing and training. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Laboratory coat | A disposable lab coat is recommended to prevent contamination of personal clothing. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for safety.
1. Engineering Controls:
-
All work with this compound, especially the handling of dry powder, must be conducted in a certified chemical fume hood or a glove box to contain airborne particles.
2. Weighing and Solution Preparation:
-
When weighing the dry powder, do so within the fume hood on a disposable weigh paper.
-
To minimize dust generation, add the solvent to the solid slowly.
-
Handle solutions over a disposable absorbent bench liner to contain any spills.
3. Sonication and Vortexing:
-
Any procedures that may generate aerosols, such as sonication or vortexing, must be performed in a sealed container within the fume hood.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.
IV. Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, weigh papers, pipette tips, and absorbent liners, must be collected as hazardous chemical waste.
2. Containerization:
-
Solid waste should be double-bagged in clearly labeled, sealed plastic bags.
-
Liquid waste should be collected in a designated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
3. Neutralization (for acidic liquid waste):
-
Small quantities of acidic liquid waste may be neutralized to a pH between 6.0 and 8.0 before collection. This should be done cautiously within a fume hood, adding a suitable base (e.g., sodium bicarbonate solution) slowly to control any exothermic reaction.
-
Note: Do not attempt to neutralize large volumes or concentrated solutions without a specific, approved protocol.
4. Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound waste down the drain.
V. Experimental Workflow
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical applications of functionalized fullerene-based nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of functionalized fullerene and fullerene synthesis chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
